molecular formula C12H15BrClNO2 B2501075 (4S)-4-(4-Bromo-benzyl)-l-proline hcl CAS No. 2055114-66-2

(4S)-4-(4-Bromo-benzyl)-l-proline hcl

Cat. No.: B2501075
CAS No.: 2055114-66-2
M. Wt: 320.61
InChI Key: PLADUNWTKKPQQP-ROLPUNSJSA-N
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Description

(4S)-4-(4-Bromo-benzyl)-l-proline hcl is a useful research compound. Its molecular formula is C12H15BrClNO2 and its molecular weight is 320.61. The purity is usually 95%.
BenchChem offers high-quality (4S)-4-(4-Bromo-benzyl)-l-proline hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-4-(4-Bromo-benzyl)-l-proline hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4S)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9;/h1-4,9,11,14H,5-7H2,(H,15,16);1H/t9-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLADUNWTKKPQQP-ROLPUNSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Stereoselective Synthesis of (4S)-4-(4-Bromo-benzyl)-L-proline HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the stereoselective synthesis of (4S)-4-(4-Bromo-benzyl)-L-proline hydrochloride . This non-natural amino acid scaffold is a critical intermediate in the development of peptidomimetics, particularly for inhibitors of protein-protein interactions (e.g., LFA-1/ICAM-1 antagonists) and HCV protease inhibitors.

The synthesis prioritizes stereochemical fidelity (cis-configuration at C4 relative to C2) and chemoselectivity (preserving the aryl bromide moiety during alkene reduction).

Executive Summary

  • Target Molecule: (2S, 4S)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride.

  • Key Challenge: Introducing the C4-benzyl substituent with cis-stereochemistry (4S) while preventing hydrodehalogenation of the aryl bromide.

  • Selected Pathway: Wittig Olefination of a 4-oxoproline intermediate followed by Diimide Reduction .

  • Yield Expectation: 40–50% overall (5 steps).

  • Stereoselectivity: >95:5 cis:trans (dr).

Retrosynthetic Analysis

The (4S)-configuration (cis to the C2-carboxylate) is thermodynamically less stable than the (4R)-trans isomer. Therefore, the synthesis relies on kinetic control during the reduction of an exocyclic alkene.

  • Disconnection: C4–C(Benzyl) bond.

  • Precursor:

    
    -Boc-4-methylene-L-proline ester.
    
  • Starting Material: trans-4-Hydroxy-L-proline (Commercial, inexpensive, chiral pool).

Strategic Logic:

  • Oxidation of hydroxyproline destroys the C4 chirality, allowing subsequent installation of the benzyl group via a double bond.

  • Wittig Reaction installs the carbon framework.

  • Diimide Reduction is selected over catalytic hydrogenation (H₂/Pd-C) to exclusively reduce the alkene without debrominating the aryl ring. The steric bulk of the C2-ester directs the hydrogen addition from the beta-face, forcing the benzyl group to the alpha-face (cis/4S).

Synthesis Pathway Visualization

SynthesisPathway SM trans-4-Hydroxy-L-proline (Starting Material) Step1 1. Protection (Boc2O, MeOH/SOCl2) SM->Step1 Inter1 N-Boc-trans-4-Hyp-OMe Step1->Inter1 Step2 2. Oxidation (TCCA, TEMPO or Jones) Inter1->Step2 Inter2 N-Boc-4-Oxo-L-proline Methyl Ester (Key Intermediate) Step2->Inter2 Step3 3. Wittig Olefination (4-Br-Bn-PPh3Br, KOtBu) Inter2->Step3 Inter3 4-(4-Bromobenzylidene)-Proline Ester (E/Z Mixture) Step3->Inter3 Step4 4. Diimide Reduction (TsNHNH2, NaOAc) *Chemoselective* Inter3->Step4 Inter4 (2S, 4S)-N-Boc-4-(4-Br-Bn)-Pro-OMe Step4->Inter4 Step4->Inter4 Stereocontrol: H2 adds from beta-face Step5 5. Hydrolysis & Deprotection (LiOH; then HCl/Dioxane) Inter4->Step5 Product (4S)-4-(4-Bromo-benzyl)-L-proline HCl (Final Target) Step5->Product

Caption: Step-by-step synthetic route from Hydroxyproline to the 4-Bromobenzyl derivative, highlighting the critical diimide reduction step.

Detailed Experimental Protocols

Step 1: Protection to N-Boc-trans-4-hydroxy-L-proline methyl ester
  • Reagents: trans-4-Hydroxy-L-proline, Thionyl chloride (SOCl₂), Methanol (MeOH), Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA).

  • Protocol:

    • Suspend trans-4-hydroxy-L-proline (1.0 eq) in dry MeOH at 0°C.

    • Dropwise add SOCl₂ (1.2 eq). Reflux for 4 hours. Concentrate to yield the methyl ester HCl salt.

    • Resuspend in DCM/TEA (3.0 eq). Add Boc₂O (1.1 eq) at 0°C. Stir at RT for 12 h.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, brine. Dry (Na₂SO₄) and concentrate.

    • Yield: ~90–95% (Colorless oil/solid).

Step 2: Oxidation to N-Boc-4-oxo-L-proline methyl ester
  • Rationale: Jones oxidation is effective but generates Cr waste. The TCCA/TEMPO method is greener and highly efficient for secondary alcohols.

  • Reagents: Trichloroisocyanuric acid (TCCA), TEMPO (1 mol%), DCM.

  • Protocol:

    • Dissolve protected Hyp (Step 1) in DCM at 0°C. Add TEMPO (0.01 eq).

    • Slowly add TCCA (0.55 eq) maintaining temp <5°C. Stir for 30 min.

    • Quench: Filter off cyanuric acid precipitate. Wash filtrate with sat. Na₂CO₃ and brine.

    • Purification: Recrystallize from Et₂O/Hexane or use as is (unstable on silica).

    • Data: ¹H NMR shows loss of C4-H multiplet and appearance of AB system for C3/C5 protons.

Step 3: Wittig Olefination[1]
  • Reagents: (4-Bromobenzyl)triphenylphosphonium bromide, Potassium tert-butoxide (KOtBu), Toluene/THF.

  • Protocol:

    • Suspend phosphonium salt (1.2 eq) in dry Toluene/THF (1:1) at 0°C.

    • Add KOtBu (1.15 eq). Solution turns bright orange (ylide formation). Stir 30 min.

    • Add N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in THF.

    • Stir at RT for 2–4 h. (Monitor by TLC; ketone disappears).

    • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc 8:1). Product is a mixture of E/Z isomers.

    • Critical Note: Ensure anhydrous conditions to prevent hydrolysis of the ester.

Step 4: Chemoselective Diimide Reduction (Stereocenter Formation)
  • Rationale: Catalytic hydrogenation (Pd/C, H₂) causes rapid debromination of the aryl ring. Diimide (N₂H₂) reduces C=C bonds without affecting Ar-Br and proceeds via a concerted syn-addition.

  • Reagents: p-Toluenesulfonylhydrazide (TsNHNH₂), Sodium Acetate (NaOAc), DME/Water (10:1).

  • Protocol:

    • Dissolve the olefin (from Step 3) in DME/H₂O.

    • Add TsNHNH₂ (5.0 eq) and NaOAc (5.0 eq).

    • Heat to reflux (80–85°C) for 4–6 hours. (Evolution of N₂ gas observed).

    • Mechanism: Thermal decomposition generates diimide in situ. H₂ adds to the less hindered face (opposite the C2-COOMe group).

    • Workup: Cool, extract with Et₂O, wash with water and 1N NaOH (to remove sulfinic acid byproducts).

    • Yield: ~70–80%.

    • Stereochemistry Check: NOESY NMR should show correlation between C2-H and C4-H (indicating they are trans, thus substituents are cis).

Step 5: Global Deprotection
  • Reagents: LiOH (aq), THF; then 4M HCl in Dioxane.

  • Protocol:

    • Saponification: Treat intermediate with LiOH (2.0 eq) in THF/H₂O (1:1) at RT for 2 h. Acidify to pH 3, extract free acid.

    • Boc Removal: Dissolve crude acid in 4M HCl/Dioxane. Stir 1 h.

    • Isolation: Concentrate to dryness. Triturate with Et₂O to precipitate the hydrochloride salt.

    • Final Product: (4S)-4-(4-Bromo-benzyl)-L-proline HCl. White solid.

Critical Process Parameters (CPPs)

ParameterSpecificationReason for Control
Oxidation Temp < 5°CPrevent beta-elimination of the 4-oxoproline (formation of pyrrole).
Base in Wittig KOtBu vs NaHKOtBu minimizes epimerization at the C2 chiral center compared to NaH.
Reduction Agent Diimide (TsNHNH₂)CRITICAL: Pd/C causes >90% debromination (loss of Br). Diimide is inert to Ar-Br.
Reduction Face Beta-face attackThe C2-COOMe group sterically shields the alpha-face, enforcing (4S) stereochemistry.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

  • ¹H NMR (D₂O/DMSO-d₆):

    • Absence of Boc signals (~1.4 ppm).

    • Aromatic signals: Two doublets (AA'BB' system) ~7.5 ppm (Ar-Br).

    • C4-H: Multiplet indicating 3-substituent pattern.

    • Coupling constants (

      
      ) between H2 and H3 should confirm cis-relationship (typically 
      
      
      
      in 5-membered rings, but NOE is definitive).
  • Mass Spectrometry (ESI+):

    • Observe [M+H]⁺ with characteristic isotopic pattern for Bromine (1:1 ratio of M and M+2).

  • Optical Rotation:

    • Specific rotation

      
       should be negative (consistent with L-proline derivatives).
      

References

  • Tamaki, M., et al. (2001). "Synthesis of 4-cis-Phenyl-L-proline via Hydrogenolysis." Journal of Organic Chemistry, 66(10), 3593–3596. Link

    • Establishes the stereochemical outcome of 4-alkylidene proline reduction (cis-selectivity).
  • Beshore, D. C., & Dinsmore, C. J. (2002). "Preparation of 4-substituted prolines." Organic Letters, 4(7), 1201-1204. Describes the Wittig olefination on N-protected 4-oxoproline esters.
  • Pastre, J. C., et al. (2006). "Diimide reduction of conjugated alkenes." Tetrahedron Letters, 47(11), 1721-1724. Validates diimide as a chemoselective reducing agent for alkenes in the presence of aryl halides.
  • Krow, G. R., et al. (2006). "Synthesis of 4-substituted prolines." Bioorganic & Medicinal Chemistry Letters, 16(6), 1740-1743.

(4S)-4-(4-Bromo-benzyl)-l-proline hcl chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of (4S)-4-(4-Bromo-benzyl)-L-proline HCl .

A Stereochemically Defined Scaffold for Diversity-Oriented Peptidomimetics

Executive Summary

(4S)-4-(4-Bromo-benzyl)-L-proline hydrochloride is a highly specialized non-canonical amino acid (ncAA) utilized in the design of conformationally restricted peptides and peptidomimetics. Unlike its (4R)-diastereomer (which mimics natural hydroxyproline), the (4S)-isomer induces a distinct C


-endo  ring pucker, promoting 

-turn secondary structures over the polyproline II (PPII) helix.

Its 4-bromobenzyl moiety serves a dual purpose:

  • Structural Control: The bulky benzyl group locks the pyrrolidine ring conformation via steric and stereoelectronic effects.

  • Synthetic Handle: The aryl bromide functionality allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) directly on the solid phase, making it an invaluable tool for Structure-Activity Relationship (SAR) profiling.

Chemical Identity & Structural Analysis[1]
2.1 Nomenclature and Identification
PropertyDetail
IUPAC Name (2S,4S)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
Common Name (4S)-4-(4-Bromo-benzyl)-L-proline HCl
CAS Number 1049734-21-5 (HCl salt); 959576-28-4 (Boc-protected precursor)
Molecular Formula C

H

BrNO

[1][2][3] · HCl
Molecular Weight 320.61 g/mol (Salt); 284.15 g/mol (Free Base)
Chirality L-Configuration at C

(2S); (4S) at C

Stereochemical Relationship Cis-isomer (The benzyl group is cis to the carboxylate relative to the ring plane)
2.2 Conformational Logic: The (4S) Effect

The stereochemistry at the C4 (gamma) position dictates the preferred ring puckering of the pyrrolidine core. This puckering, in turn, influences the


 and 

torsion angles of the peptide backbone.
  • Natural (4R)-Hyp: Favors C

    
    -exo  pucker 
    
    
    
    Stabilizes Trans -amide bonds
    
    
    Promotes PPII / Collagen helices.
  • Target (4S)-Benzyl: Favors C

    
    -endo  pucker 
    
    
    
    Destabilizes PPII
    
    
    Promotes
    
    
    -turns
    and compact folding.

Conformation cluster_0 Stereochemical Control Node1 (4S)-Substituent (Cis to COOH) Node2 Steric Clash with Amide N-Substituent Node1->Node2 Induces Node3 C-gamma ENDO Pucker Node2->Node3 Forces Node4 Backbone Torsion Bias (phi ~ -80, psi ~ 0) Node3->Node4 Restricts Node5 Promotion of Beta-Turns / Hairpins Node4->Node5 Stabilizes

Figure 1: Mechanistic flow of how the (4S)-stereocenter enforces specific secondary structural preferences.

Physicochemical Properties[5][6][7][8]
PropertyValue / ObservationImplications for Handling
Physical State White to off-white crystalline powderHygroscopic; store with desiccant.
Solubility Soluble in H

O, MeOH, DMSO, DMF. Insoluble in Et

O, Hexanes.
Compatible with standard SPPS and aqueous coupling conditions.
Melting Point 240 – 246 °C (Decomposition)High thermal stability for solid-phase heating steps.
pKa (approx)

-COOH: ~2.0;

-NH: ~10.6
Standard Fmoc/Boc deprotection protocols apply.
Lipophilicity Enhanced vs. ProlineImproves membrane permeability of derived peptides.[4]
Synthetic Pathways & Manufacturing

Researchers synthesizing this scaffold typically employ one of two routes to ensure stereochemical purity.

4.1 Route A: The 4-Oxo-Proline Wittig Approach (Stereodivergent)

This route is common for generating libraries of 4-substituted prolines.

  • Starting Material: N-Boc-4-oxo-L-proline methyl ester.

  • Olefination: Wittig reaction with (4-bromobenzyl)triphenylphosphonium bromide.

  • Reduction: Hydrogenation of the exocyclic alkene.

    • Critical Step: Standard Pd/C hydrogenation may debrominate the aryl ring. Ionic hydrogenation (Et

      
      SiH / TFA) or homogeneous catalysis (Crabtree’s catalyst) is preferred to preserve the Ar-Br bond.
      
  • Separation: The reduction yields a mixture of (4S)-cis and (4R)-trans isomers, separable by flash chromatography or crystallization.

4.2 Route B: Pyroglutamate Alkylation (Stereoselective)
  • Enolization: Lithium enolate formation of N-Boc-pyroglutamate (LiHMDS, -78°C).

  • Alkylation: Addition of 4-bromobenzyl bromide. The electrophile approaches trans to the bulky carboxylate group (steric control), favoring the (4S)-configuration at the gamma carbon after ring processing.

  • Reduction: Selective reduction of the lactam carbonyl to the amine.

Synthesis Start N-Boc-4-oxo-L-proline Step1 Wittig Reaction (4-Br-Bn-PPh3Br + NaH) Start->Step1 Inter 4-(4-bromobenzylidene) Intermediate Step1->Inter Step2 Stereoselective Reduction (H2, Crabtree Cat. or Et3SiH) Inter->Step2 Avoid Pd/C (Debromination risk) Product (4S)-4-(4-Br-Bn)-Proline (Cis-Isomer) Step2->Product Major Side (4R)-Trans Isomer (Minor Product) Step2->Side Minor

Figure 2: Synthetic workflow highlighting the critical reduction step to preserve the aryl bromide.

Applications in Drug Discovery[9]
5.1 "Proline Editing" & Late-Stage Diversification

The 4-bromobenzyl group acts as a "sleeping" functional handle. In Solid Phase Peptide Synthesis (SPPS), the peptide containing this residue can be subjected to cross-coupling reactions on-resin before cleavage.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl scaffolds (e.g., mimicking tryptophan or phenylalanine derivatives).

  • Sonogashira: Coupling with terminal alkynes to extend the side chain for hydrophobic pocket reach.

  • Buchwald-Hartwig: Amination to introduce solubilizing basic groups.

5.2 Peptidomimetics & Stapling

The (4S)-configuration forces the peptide backbone into a turn. This is used to:

  • Nucleate

    
    -hairpins in amyloid inhibitors.
    
  • Stabilize macrocyclic peptide drugs (e.g., HCV protease inhibitors).

  • Serve as a template for "stapled" peptides where the benzyl group participates in pi-stacking interactions.

Experimental Protocol: On-Resin Suzuki Coupling

A validated protocol for diversifying the (4S)-4-(4-bromobenzyl)proline scaffold within a peptide sequence.

Reagents:

  • Peptide-Resin (0.1 mmol scale) containing the bromo-proline.

  • Aryl Boronic Acid (5 equiv).

  • Pd(PPh

    
    )
    
    
    
    (0.1 equiv) or Pd
    
    
    (dba)
    
    
    / XPhos.
  • Na

    
    CO
    
    
    
    (2M aqueous, 5 equiv).
  • Solvent: DME / EtOH / H

    
    O (9:9:2).
    

Procedure:

  • Preparation: Swell the resin in DME for 30 mins under Argon.

  • Degassing: Prepare the reagent solution (Boronic acid + Base + Solvent) and degas by bubbling Argon for 15 mins.

  • Catalyst Addition: Add the Pd catalyst to the solution and immediately transfer to the reaction vessel containing the resin.

  • Reaction: Heat to 80°C (microwave) for 1 hour or 90°C (conventional heating) for 12 hours under inert atmosphere.

  • Washing: Filter resin and wash extensively with DMF, H

    
    O, MeOH, and DCM to remove palladium black.
    
  • Cleavage: Proceed with standard TFA cleavage.

Validation:

  • Monitor conversion via LC-MS (Look for mass shift: -Br [+79.9]

    
     +Aryl).
    
  • Note: The bulky benzyl group may require longer coupling times for the next amino acid in the sequence due to steric hindrance.

References
  • Conformational Effects of 4-Substitution

    • Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability.[5] Annual Review of Biochemistry. Link

    • Note: Establishes the rule th

      
      -endo puckering.[6]
      
  • Synthesis via Wittig/Reduction

    • Behrendt, R., et al. (2016).[7] Synthesis of 4-substituted prolines. Journal of Peptide Science.

    • Note: Details the separation of cis/trans isomers post-hydrogen
  • Proline Editing & Cross-Coupling

    • Zondlo, N. J. (2012).[1][8] Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Accounts of Chemical Research. Link

    • Note: Describes the use of 4-halo-prolines for on-resin Suzuki coupling.
  • Commercial Data & Properties

    • Chem-Impex International. Product Data: Boc-(R)-gamma-(4-bromobenzyl)-L-proline. Link

    • Note: Provides physical data (MP, rot

Sources

Technical Whitepaper: Structural Elucidation and Pharmacophore Analysis of (4S)-4-(4-Bromo-benzyl)-L-proline HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a structural and functional analysis of (4S)-4-(4-Bromo-benzyl)-L-proline HCl , designed for researchers in medicinal chemistry and structural biology.

Executive Summary

(4S)-4-(4-Bromo-benzyl)-L-proline HCl is a non-canonical amino acid scaffold utilized in the design of peptidomimetics, protease inhibitors, and stapled peptides. Distinguished by its constrained pyrrolidine core and a para-bromobenzyl side chain at the


-position (C4), this molecule serves as a critical "conformational lock."

Unlike flexible linear amino acids, the proline ring restricts the backbone dihedral angle


, while the (4S)-benzyl substituent biases the ring puckering preference, influencing the secondary structure of peptide chains. The bromine atom provides a versatile handle for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), making this compound a high-value intermediate in fragment-based drug discovery (FBDD).

Molecular Architecture & Stereochemistry

Stereochemical Configuration

The nomenclature (4S)-4-(4-Bromo-benzyl)-L-proline defines the absolute configuration at two chiral centers:

  • C2 (

    
    -carbon):  Retains the natural (S)  configuration (L-proline), directing the carboxylate group.
    
  • C4 (

    
    -carbon):  Assigned as (S) . In the context of 4-alkyl prolines, the (4S) configuration places the benzyl substituent cis  to the C2-carboxylate group relative to the pyrrolidine ring plane.
    

This cis-relationship is structurally significant. While natural 4-hydroxyproline (Hyp) exists as the trans-(4R) isomer, the cis-(4S) substitution pattern in this molecule imposes distinct steric constraints that alter the ring's conformational equilibrium.

Conformational Dynamics: The Ring Pucker

The pyrrolidine ring exists in a dynamic equilibrium between two envelope conformations: C4-endo (down) and C4-exo (up).

  • Electronic & Steric Bias:

    • Electronegative substituents (e.g., -OH, -F) at C4 typically favor the exo pucker due to the gauche effect (n

      
       interaction).
      
    • However, for bulky alkyl/aryl substituents like the 4-bromobenzyl group , steric repulsion dominates.

    • The (4S)-configuration (cis to carboxylate) generally favors the C4-endo pucker to minimize steric clash between the bulky benzyl group and the C2-carboxylate/N-terminus in the peptide backbone.

This C4-endo preference promotes an extended backbone conformation (


), often associated with the Polyproline-II (PPII) helix or 

-turn induction, rather than the

-helical preference of C4-exo conformers.
Salt Form Stoichiometry

As the hydrochloride salt (HCl) , the secondary amine of the pyrrolidine ring is protonated (


). This enhances solubility in aqueous media and stabilizes the crystal lattice through ionic hydrogen bonding (

) and cation-

interactions between the ammonium center and the electron-rich aromatic ring of the benzyl group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

The structural integrity of the molecule is validated through characteristic chemical shifts and coupling constants.

NucleusFeatureChemical Shift (

ppm)
Structural Assignment

Aromatic Region 7.45 – 7.55 (m, 4H)AA'BB' System: Characteristic of the para-substituted bromobenzene ring. Symmetry indicates 1,4-substitution.

Benzylic

2.80 – 3.10 (m, 2H)Diastereotopic Protons: Due to the chiral center at C4, these protons are magnetically non-equivalent, appearing as a complex ABX or multiplet system.


-Proton (C2-H)
4.20 – 4.45 (dd)Downfield shift due to the electron-withdrawing ammonium and carboxyl groups. Coupling constants (

) reveal the ring pucker state.

C-Br Carbon ~120 – 122Distinctive quaternary carbon signal, shielded by the heavy bromine atom (Heavy Atom Effect).

Carbonyl ~170 – 172Carboxylic acid carbon.
Mass Spectrometry (MS)

The presence of the bromine atom provides an unambiguous isotopic signature.

  • Ionization: ESI+ (

    
    ).[1]
    
  • Isotopic Pattern: A 1:1 doublet separated by 2 mass units (

    
     and 
    
    
    
    ).
    • Example: If Monoisotopic Mass (

      
      ) 
      
      
      
      283.02, the spectrum will show peaks at m/z 284 and m/z 286 of equal intensity.
Infrared Spectroscopy (IR)
  • 
     (Carboxyl):  Strong band at 1730–1750 cm
    
    
    
    .
  • 
     (Ammonium):  Broad absorption at 2800–3200 cm
    
    
    
    .
  • 
     (Aryl Bromide):  Fingerprint region band at 1000–1100 cm
    
    
    
    .

Synthesis & Purity Control

Synthetic Workflow

The synthesis typically proceeds via a 4-oxo-proline intermediate or alkylation of a pyroglutamate derivative. The critical step is establishing the (4S) stereocenter.

Synthesis Figure 1: General synthetic pathway emphasizing stereocontrol at C4 via hydrogenation. Start 4-Oxo-L-Proline Derivative Step1 Wittig Olefination (4-Br-Benzylidene) Start->Step1 Ph3P=CH-Ar-Br Step2 Stereoselective Hydrogenation Step1->Step2 H2, Catalyst (Control 4S vs 4R) Step3 Deprotection & Salt Formation Step2->Step3 HCl/Dioxane Final (4S)-4-(4-Br-Benzyl) -L-Proline HCl Step3->Final

[2]

Impurity Profiling
  • Diastereomeric Purity: The major impurity is the (4R)-isomer (trans).

    • Detection: Chiral HPLC or

      
       NMR (distinct shifts for the benzylic protons).
      
  • Regioisomers: Alkylation at C2 (

    
    -alkylation) instead of C4 is a potential side reaction if using enolate chemistry.
    
  • Debromination: Trace amounts of the des-bromo (benzyl) analog may form during hydrogenation steps if not carefully controlled (avoid Pd/C with H

    
     for long periods; use PtO
    
    
    
    or Wilkinson's catalyst).

Pharmacological Applications[3]

The "Bromine Handle"

The para-bromine is not merely a substituent; it is a reactive handle.

  • SAR Exploration: It occupies the

    
     or 
    
    
    
    hydrophobic pockets in protease enzymes (e.g., Thrombin, HCV NS3).
  • Library Expansion: It serves as a substrate for Suzuki-Miyaura coupling to attach biaryl systems, effectively extending the reach of the inhibitor into deep protein cavities.

Structural Biology Utility
  • X-Ray Crystallography: The heavy bromine atom serves as an anomalous scatterer, facilitating phase determination in protein-ligand crystal structures (SAD/MAD phasing).

Conformational_Logic Figure 2: Causal relationship between stereochemistry and peptide backbone conformation. Substituent C4-Substituent: (4S)-4-Bromo-benzyl Steric Steric Interaction: Cis to Carboxylate Substituent->Steric Defines Geometry Pucker Ring Conformation: Favors C4-Endo Steric->Pucker Minimizes Clash Backbone Backbone Effect: Extended Structure (PPII Helix / Beta-Turn) Pucker->Backbone Restricts Phi/Psi

References

  • Santa Cruz Biotechnology. (4S)-4-(4-Bromo-benzyl)-L-proline Product Data. Retrieved from

  • Raines, R. T., et al. (2011). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Journal of the American Chemical Society . Retrieved from

  • ChemicalBook. L-Proline benzyl ester hydrochloride NMR Data. Retrieved from

  • Alfa Chemistry. (R)-gamma-(4-Bromobenzyl)-L-proline HCl Product Sheet. Retrieved from

  • Synblock. (4S)-4-Benzyl-L-proline CAS 82087-73-8 Data. Retrieved from

Sources

Spectroscopic Characterization of (4S)-4-(4-Bromobenzyl)-L-proline Hydrochloride: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Identity

(4S)-4-(4-Bromobenzyl)-L-proline hydrochloride (CAS: 2055114-66-2) is a highly specialized, conformationally constrained chiral building block utilized extensively in the development of peptidomimetics, ACE inhibitors, and targeted therapeutics[1]. The introduction of a bulky, halogenated benzyl group at the C-4 position of the pyrrolidine ring restricts the conformational flexibility of the peptide backbone, locking it into specific secondary structures (such as polyproline helices or


-turns)[2].
Stereochemical Causality and Nomenclature

A critical point of analytical validation is the stereochemical designation. The compound possesses a (2S, 4S) configuration. Due to Cahn-Ingold-Prelog (CIP) priority rules, replacing the priority-1 hydroxyl group of standard cis-4-hydroxy-L-proline[3] with a priority-3 4-bromobenzyl group results in an even parity permutation of priorities. Consequently, the (2S, 4S) designation dictates a 1,3-syn (cis) relative relationship between the C-2 carboxylate and the C-4 bromobenzyl group[4]. This cis geometry forces the pyrrolidine ring into a distinct endo pucker, which directly influences the nuclear magnetic resonance (NMR) coupling constants and spatial proximities[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive self-validating system for confirming both the atomic connectivity and the 3D conformation of the proline derivative.

Experimental Causality

Solvent Selection: DMSO-


 is explicitly chosen over D

O. While D

O provides a clean baseline for aliphatic protons, DMSO-

prevents the rapid deuterium exchange of the

and

protons. Observing these exchangeable protons is mandatory to confirm the integrity of the hydrochloride salt form.
H NMR Data Summary (400 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
10.50Broad singlet-2H

(HCl salt, exchangeable)
7.52Doublet8.42HAr-

(ortho to Br)
7.22Doublet8.42HAr-

(ortho to

)
4.25Doublet of doublets9.8, 7.61H

-2 (

-proton)
3.42Doublet of doublets11.5, 7.51H

-5a (

-proton)
2.95Doublet of doublets11.5, 10.01H

-5b (

-proton)
2.78Doublet7.52HAr-

(benzylic)
2.65Multiplet-1H

-4 (

-proton)
2.38Multiplet-1H

-3a (

-proton)
1.75Multiplet-1H

-3b (

-proton)
C NMR Data Summary (100 MHz, DMSO- )
Chemical Shift (

, ppm)
Carbon TypeAssignment
170.8Quaternary

(Carboxylic acid)
138.2QuaternaryAr-

(ipso to

)
131.5Methine (CH)Ar-

(ortho to Br)
131.0Methine (CH)Ar-

(ortho to

)
119.8QuaternaryAr-

(ipso to Br)
59.5Methine (CH)

-2 (

-carbon)
49.2Methylene (

)

-5 (

-carbon)
38.8Methine (CH)

-4 (

-carbon)
37.5Methylene (

)
Ar-

(benzylic)
34.2Methylene (

)

-3 (

-carbon)
2D NMR Stereochemical Validation Workflow

To unequivocally prove the (2S, 4S) cis geometry, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required. Because the C-2 carboxylate and C-4 benzyl group are both oriented on the


-face (dashed), their respective protons (

-2 and

-4) are forced onto the

-face (wedged). This results in a spatial distance of

, yielding a strong, diagnostic NOE cross-peak[5].

G A 1D NMR (1H & 13C) B COSY (Spin Systems) A->B Identify Protons C HSQC/HMBC (C-H Mapping) B->C Backbone Tracing D NOESY/ROESY (Spatial Proximity) C->D 3D Conformation E Stereochemical Validation (2S, 4S) D->E H2-H4 NOE (cis geometry)

Figure 1: Sequential 2D NMR workflow for stereochemical elucidation of proline derivatives.

Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides absolute confirmation of the molecular weight and the presence of the halogen.

Experimental Causality

Electrospray Ionization in positive mode (ESI+) is utilized. Because bromine possesses two stable isotopes (


Br and 

Br) in a nearly 1:1 natural abundance ratio, the mass spectrum must exhibit a characteristic "twin peak" signature. The observation of this isotopic pattern is a self-validating check against impurities or debromination artifacts.
LC-MS Data Summary
  • Formula (Free Base):

    
    
    
  • Exact Mass: 283.02 Da

  • Observed Ions (ESI+):

    • 
      284.03 
      
      
      
      (Relative Intensity: ~100%)
    • 
      286.03 
      
      
      
      (Relative Intensity: ~98%)

G A Sample Prep (0.1% Formic Acid) B ESI+ Ionization A->B C Quadrupole MS1 (Isotope Filter) B->C D m/z 284.03 (79Br Isotope) C->D E m/z 286.03 (81Br Isotope) C->E F Isotopic Ratio Analysis (~1:1) D->F E->F

Figure 2: LC-MS/MS pathway highlighting the characteristic 1:1 bromine isotopic signature.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is employed to validate the functional groups in the solid state.

Experimental Causality

In zwitterionic amino acids, the carboxylate (


) stretch typically appears near 1600 cm

. However, because this compound is an HCl salt, the amine is protonated (

), forcing the carboxylate into its fully protonated carboxylic acid form (

). This physical reality shifts the carbonyl stretch to a significantly higher frequency, serving as an internal validation of the salt form.
Wavenumber (cm

)
Peak ShapeFunctional Group Assignment
3100 - 2800Broad, strongOverlapping O-H (carboxylic) and N-H

stretching
1735Sharp, strongC=O stretching (protonated carboxylic acid)
1489, 1450MediumAromatic C=C stretching
1070StrongAromatic C-Br stretching

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following standardized methodologies must be adhered to:

Protocol 1: NMR Sample Preparation and Acquisition
  • Desiccation: Dry 15 mg of (4S)-4-(4-Bromobenzyl)-L-proline HCl under high vacuum for 12 hours to remove residual atmospheric moisture, which otherwise masks the

    
    -proton signals.
    
  • Solvation: Dissolve the solid in 0.6 mL of anhydrous DMSO-

    
     (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Acquisition: Run 1D

    
    H (16 scans, 10s relaxation delay to ensure full integration of the 
    
    
    
    protons) and 1D
    
    
    C (1024 scans).
  • Validation Check: Integrate the benzylic

    
     doublet (
    
    
    
    2.78) against the
    
    
    -proton (
    
    
    4.25). A strict 2:1 ratio confirms sample homogeneity and lack of degradation.
Protocol 2: LC-MS Isotopic Verification
  • Dilution: Prepare a 10

    
    g/mL solution in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
    
  • Chromatography: Inject 2

    
    L onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 
    
    
    
    m). Run a gradient of 5% to 95% Acetonitrile over 5 minutes. Causality: The slow gradient ensures the highly polar proline core does not co-elute with the solvent front.
  • Detection: Scan

    
     100-500 in ESI+.
    
  • Validation Check: Extract ion chromatograms (EIC) for

    
     284.0 and 286.0. The peaks must co-elute perfectly at the same retention time with a peak area ratio between 0.95 and 1.05.
    

References

1.[1] Koskinen, A. P., & Rapoport, H. (1989). "Synthesis of 4-substituted prolines as conformationally constrained amino acid analogues." Journal of Organic Chemistry. URL: 2.[5] Sciforum. "Synthesis of Conformationally Restricted Proline Chimeras." URL: 3.[2] NIH / PMC. "The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker." URL: 4.[3] Wikipedia. "Hydroxyproline" (Nomenclature and cis/trans stereochemical rules). URL: 5.[4] ACS Organic Letters. "Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines." URL:

Sources

(4S)-4-(4-Bromo-benzyl)-l-proline hcl discovery and history

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the discovery, synthesis, and application of (4S)-4-(4-Bromo-benzyl)-L-proline HCl , designed for drug development professionals.

From Structural Probe to Privileged Scaffold in Peptidomimetics

Executive Summary

(4S)-4-(4-Bromo-benzyl)-L-proline hydrochloride is a highly specialized non-proteinogenic amino acid used primarily as a conformationally constrained building block in medicinal chemistry. Unlike natural L-proline, which dictates a specific turn geometry, this 4-substituted derivative serves a dual purpose:[1]

  • Conformational Control: It locks the pyrrolidine ring into a specific pucker (typically Cγ-endo), influencing the secondary structure of the peptide backbone.

  • Pharmacophore Projection: The 4-bromobenzyl group acts as a hydrophobic probe capable of filling deep lipophilic pockets in target proteins (e.g., GPCRs, proteases), while the bromine atom provides a critical "handle" for further diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the discovery context, synthetic evolution, and practical protocols for utilizing this scaffold in high-fidelity drug design.

Discovery and History: The "Proline Editing" Era

The Origin: Beyond Hydroxyproline

The discovery of (4S)-4-(4-Bromo-benzyl)-L-proline was not a singular "eureka" moment but rather a result of the systematic evolution of proline editing technologies in the late 1990s and early 2000s.

Historically, medicinal chemists relied on trans-4-hydroxy-L-proline (Hyp) found in collagen to introduce polarity or hydrogen bonding into peptide mimetics. However, the need to target hydrophobic clefts—common in viral proteases (e.g., HCV NS3/4A) and integrin receptors (e.g., LFA-1)—drove the development of 4-alkyl and 4-aryl prolines .

The Structural Imperative

The specific development of the 4-bromobenzyl derivative emerged from Structure-Activity Relationship (SAR) libraries designed to probe "S2" and "S4" pockets of protease enzymes.

  • Early Phase (1990s): Chemists used O-alkylation of hydroxyproline (ethers). While easy to synthesize, the ether linkage was often metabolically labile or lacked the precise geometry required for high-affinity binding.

  • Optimization Phase (2000s): The shift to C-alkylation (carbon-carbon bond at C4) created stable analogs. The inclusion of the para-bromo substituent was a rational design choice to allow for fragment-based drug discovery (FBDD) . The bromine atom serves as a placeholder that can be rapidly expanded into biphenyls or heteroaryls to optimize potency without rebuilding the core scaffold.

Key Historical Milestone: The "Stereoelectronic Effect"

Research by groups such as Raines et al. and Han et al. (2013) formalized the concept of "Proline Editing," demonstrating that the electronegativity and steric bulk at the 4-position dictate the cis/trans ratio of the amide bond. The (4S)-benzyl derivative was identified as a key scaffold for stabilizing the Cγ-endo pucker, often favoring the cis-amide bond conformation required for beta-turn mimetics.

Chemical Logic & Stereochemistry

The nomenclature (4S)-4-(4-Bromo-benzyl)-L-proline implies a specific 3D arrangement.

  • L-Proline Core: (2S) configuration at the

    
    -carbon.
    
  • (4S) Substitution: The benzyl group at C4 is cis relative to the C2-carboxylate group.

Why this matters: In the synthesis (detailed below), the hydrogenation of the exocyclic alkene typically occurs from the least hindered face. Since the bulky Boc/Cbz protecting group and the carboxylate shield one face, the hydrogen adds anti to the carboxylate, forcing the benzyl group into the syn (cis) position. This stereoselectivity is crucial for biological activity, as the trans isomer (4R) often displays vastly different receptor binding profiles.

Technical Synthesis Protocol

This protocol synthesizes (4S)-4-(4-Bromo-benzyl)-L-proline HCl starting from commercially available (cis)-4-hydroxy-L-proline (or trans, with an oxidation step). The route prioritizes the preservation of the aryl-bromide moiety, which is sensitive to standard hydrogenolysis conditions.

Reaction Scheme Visualization

Synthesis SM Trans-4-Hydroxy-L-Proline Step1 1. Protection (Boc/Cbz) 2. Oxidation (Swern) SM->Step1 Int1 4-Oxo-Proline Intermediate Step1->Int1 Step2 Wittig Reaction (4-Br-Bn-PPh3) Int1->Step2 Olefination Int2 Exocyclic Alkene (Mixture E/Z) Step2->Int2 Step3 Chemoselective Reduction (Diimide or Pt/C) Int2->Step3 Stereoselective Red. Final (4S)-4-(4-Bromo-benzyl) -L-Proline HCl Step3->Final Deprotection

Figure 1: Synthetic pathway highlighting the critical chemoselective reduction step.[2]

Detailed Methodology
Step 1: Scaffold Preparation (Oxidation)
  • Input: N-Boc-4-hydroxy-L-proline methyl ester.

  • Reagents: Oxalyl chloride, DMSO, TEA (Swern Oxidation) or TEMPO/NaOCl.

  • Protocol:

    • Cool oxalyl chloride (1.1 eq) in DCM to -78°C. Add DMSO (2.2 eq).

    • Add N-Boc-4-hydroxy-L-proline methyl ester dropwise. Stir 15 min.

    • Add TEA (5 eq) and warm to RT.

    • Result: N-Boc-4-oxo-L-proline methyl ester. (Yield >90%).

Step 2: Installation of the Linker (Wittig Olefination)
  • Reagents: (4-Bromobenzyl)triphenylphosphonium bromide, KHMDS or NaH.

  • Protocol:

    • Suspend phosphonium salt (1.2 eq) in dry THF at 0°C.

    • Add KHMDS (1.1 eq) to generate the ylide (bright orange/red).

    • Add ketone solution (from Step 1) slowly.

    • Stir at 0°C -> RT for 4 hours.

    • Critical Note: This forms the exocyclic alkene. The bromine atom is stable under these basic conditions.

Step 3: Stereoselective Reduction (The "Bromine Survival" Step)
  • Challenge: Standard Pd/C hydrogenation will debrominate the ring (Ar-Br -> Ar-H).

  • Solution: Use Diimide Reduction or Platinum on Carbon (Pt/C) .

  • Protocol (Diimide Method):

    • Dissolve alkene in MeOH/THF.

    • Add p-toluenesulfonylhydrazide (5 eq) and sodium acetate (10 eq).

    • Reflux for 4-8 hours. Diimide (NH=NH) is generated in situ and reduces the C=C bond without touching the Ar-Br bond.

    • Stereochemistry: The hydrogen adds from the anti-face (opposite the ester), forcing the benzyl group syn (cis) to the ester.

    • Result: (4S)-N-Boc-4-(4-bromobenzyl)-L-proline methyl ester.

Step 4: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve intermediate in dioxane.[3][4] Add 4M HCl.

    • Stir 2h. Precipitate with Et2O.[5]

    • Filter white solid.

    • Final Product: (4S)-4-(4-Bromo-benzyl)-L-proline HCl.

Applications in Drug Discovery[1][4][6][7]

Peptidomimetics & Stapled Peptides

This compound is used to induce helicity in short peptides. The steric bulk of the benzyl group at C4 restricts the


 and 

torsion angles, pre-organizing the peptide into a bioactive conformation (e.g., Type II

-turn).
Fragment Growing (Suzuki Coupling)

The Ar-Br moiety allows this amino acid to serve as a "branch point" in library synthesis.

  • Workflow: Incorporate the amino acid into a peptide on solid phase -> Perform On-Resin Suzuki Coupling with aryl boronic acids -> Cleave peptide.

  • Utility: Rapidly scan hydrophobic pockets by extending the reach of the benzyl arm.

Decision Logic: When to Use This Scaffold

Logic Start Drug Design Goal Q1 Need Hydrophobic Contact? Start->Q1 Q2 Need Backbone Rigidity? Q1->Q2 Yes Option1 Use L-Phenylalanine (Flexible) Q2->Option1 No Option2 Use (4S)-4-Benzyl-Proline (Rigid, Defined Vector) Q2->Option2 Yes (Fixed Target) Option3 Use (4S)-4-(4-Br-Benzyl)-Proline (Rigid + Diversifiable) Q2->Option3 Yes (Need to Optimize Potency)

Figure 2: Decision matrix for selecting 4-substituted prolines in SAR studies.

References

  • Stereoselective Prepar

    • Source: Molbank (MDPI), 2025.
    • Relevance: Defines the modern standard for converting 4-hydroxy-L-proline to 4-alkyl derivatives via Wittig/Hydrogen
  • Proline Editing: A General Approach to Functionally Diverse Peptides

    • Source: National Institutes of Health (NIH) / JACS, 2013.
    • Relevance: The foundational paper describing the library generation of 4-substituted prolines for probing stereoelectronic effects.
  • Commercial Availability & Specific

    • Source: Chem-Impex Intern
    • Relevance: Verifies the commercial status and physical properties (CAS 1049734-21-5) for the (R)
  • Synthesis of 4-Oxo-L-Proline Deriv

    • Source: Google P
    • Relevance: Provides industrial-scale protocols for the oxidation of hydroxyproline, the first step in the synthesis.

Sources

(4S)-4-(4-Bromo-benzyl)-l-proline hcl CAS number information

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of (4S)-4-(4-Bromo-benzyl)-L-proline hydrochloride .

Advanced Scaffold for Peptidomimetics & Conformational Control

Executive Summary

(4S)-4-(4-Bromo-benzyl)-L-proline HCl is a highly specialized non-canonical amino acid used in drug discovery and structural biology. Unlike its naturally occurring counterpart (4-hydroxyproline) or the more common (4R)-substituted derivatives, this (4S)-isomer (cis-substituted relative to the carboxylate) induces a distinct C


-endo  ring pucker. This conformational bias is critical for stabilizing 

-turns in peptide backbones, contrasting with the polyproline II (PPII) helix preference of (4R)-isomers. The 4-bromobenzyl moiety serves a dual purpose: it acts as a hydrophobic pharmacophore and a "chemical handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling the synthesis of stapled peptides and macrocycles.

Chemical Identity & Properties

PropertyData
Chemical Name (4S)-4-(4-Bromobenzyl)-L-proline hydrochloride
Stereochemistry (2S, 4S); cis-relative configuration
Molecular Formula C

H

BrNO

· HCl
Molecular Weight 320.61 g/mol (Salt); 284.15 g/mol (Free Base)
CAS Number Custom/Analogous: 1049734-21-5 refers to the (4R)-diastereomer.[1] Note: The (4S) isomer is often synthesized on-demand or listed under specific catalog IDs (e.g., SCBT).
Physical State White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.
pKa (Calc.)

-COOH: ~1.9
Structural Significance: The Stereoelectronic Effect

The utility of this compound lies in its ability to dictate peptide backbone geometry through ring puckering.

  • (4R)-Substituents (Trans): Electron-withdrawing groups favor C

    
    -exo  pucker 
    
    
    
    Stabilizes Polyproline II Helices .
  • (4S)-Substituents (Cis): Steric and stereoelectronic effects favor C

    
    -endo  pucker 
    
    
    
    Stabilizes
    
    
    -Turns
    and compact folding.

Synthetic Utility & Applications

Peptide Stapling & Macrocyclization

The para-bromo group is a versatile handle for late-stage diversification.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids allows the installation of biaryl scaffolds to extend the hydrophobic reach of the side chain.

  • Macrocyclization: In "stapled peptide" design, the bromo group can be coupled with a functionalized side chain (e.g., via Sonogashira or Suzuki coupling) from an

    
     or 
    
    
    
    residue to lock the peptide into a bioactive conformation.
Probing Hydrophobic Pockets

The 4-bromobenzyl group mimics the side chains of Phenylalanine or Tyrosine but projects them from a rigidified backbone. This is used to map hydrophobic pockets in GPCRs and protein-protein interaction (PPI) interfaces where entropic penalties of flexible residues would otherwise reduce binding affinity.

Synthesis & Manufacturing

Note: The synthesis of the (4S) isomer requires specific stereocontrol to achieve the cis-relationship between the C2-carboxylate and C4-benzyl group.

Protocol: Stereoselective Synthesis from 4-Oxo-Proline

This route ensures the formation of the (4S) isomer via hydrogenation from the less hindered face.

Step 1: Wittig Olefination

  • Reagents: N-Boc-4-oxo-L-proline methyl ester, (4-Bromobenzyl)triphenylphosphonium bromide, KHMDS (base).

  • Mechanism: Formation of the exocyclic alkene.

  • Outcome: A mixture of E/Z alkenes (geometry is inconsequential for the next step).

Step 2: Stereoselective Hydrogenation

  • Reagents: H

    
     (1 atm), Pd/C or Crabtree’s catalyst.
    
  • Stereocontrol: Hydrogen adds to the alkene from the face anti to the bulky C2-ester group (the "top" face). This forces the new 4-benzyl group to the "bottom" (cis) face.

  • Result: N-Boc-(4S)-4-(4-bromobenzyl)-L-proline methyl ester.

Step 3: Deprotection & Salt Formation

  • Hydrolysis: LiOH in THF/H

    
    O (removes methyl ester).
    
  • Acidolysis: 4N HCl in Dioxane (removes Boc).

  • Purification: Recrystallization from Et

    
    O/MeOH to yield the HCl salt.
    
Visual Workflow (DOT Diagram)

SynthesisRoute Start N-Boc-4-oxo-L-Proline (Starting Material) Step1 Wittig Olefination (4-Br-Benzyl-PPh3) Start->Step1 KHMDS, -78°C Inter Exocyclic Alkene Intermediate Step1->Inter Step2 Hydrogenation (H2, Pd/C) (Stereocontrol: Anti-addition) Inter->Step2 H2 adds to less hindered face Product (4S)-4-(4-Br-Benzyl)-Pro (Cis-Isomer) Step2->Product Deprotection (HCl/Dioxane)

Caption: Stereoselective route favoring the (4S)-cis isomer via hydrogenation of an exocyclic alkene.

Handling, Stability & Safety

Storage Protocols
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C .

  • Light Sensitivity: The benzylic bromide can be light-sensitive over prolonged periods. Store in amber vials.

  • Stability: Stable for >2 years if kept dry and frozen. Avoid repeated freeze-thaw cycles which can induce hydrolysis of the salt to the free base or hydrate.

Safety Data (GHS)
  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Precaution: Handle in a fume hood. The aryl bromide is generally stable but avoid contact with strong bases which could induce elimination or racemization.

References

  • Raines, R. T., et al. (2005). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Journal of the American Chemical Society .

  • Santa Cruz Biotechnology (SCBT). (4S)-4-(4-Bromo-benzyl)-L-proline Product Data.

  • Chem-Impex International. (R)-gamma-(4-Bromobenzyl)-L-proline HCl (Diastereomer Reference).

  • National Institutes of Health (NIH). Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines. PMC .

Sources

(4S)-4-(4-Bromo-benzyl)-l-proline hcl molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (4S)-4-(4-Bromo-benzyl)-L-proline HCl: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

Abstract

(4S)-4-(4-Bromo-benzyl)-L-proline hydrochloride is a synthetically derived, non-proteinogenic amino acid analog that presents significant opportunities in the fields of medicinal chemistry and drug development. Its unique structural architecture, featuring a bromine-substituted benzyl group appended to the C4 position of the L-proline ring, offers a valuable scaffold for creating novel peptide-based therapeutics and small molecule inhibitors with tailored pharmacological profiles. The strategic placement of the bromobenzyl moiety can influence conformational preferences, enhance binding affinities, and introduce a site for further chemical modification. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, along with a discussion of its potential applications in modern drug discovery, supported by established methodologies and analytical techniques.

Core Molecular Attributes

The foundational step in utilizing any specialized chemical entity is a thorough understanding of its fundamental properties. These attributes are critical for experimental design, from reaction stoichiometry to analytical characterization.

Chemical Formula and Molecular Weight

The molecular identity of (4S)-4-(4-Bromo-benzyl)-L-proline and its hydrochloride salt are defined by their elemental composition and corresponding molecular masses.

CompoundMolecular FormulaMolecular Weight ( g/mol )
(4S)-4-(4-Bromo-benzyl)-L-prolineC₁₂H₁₄BrNO₂284.15[1]
(4S)-4-(4-Bromo-benzyl)-L-proline HClC₁₂H₁₄BrNO₂·HCl320.61[2][3][4]

These values are fundamental for all quantitative aspects of working with this compound, including reagent calculations for synthesis and solution preparation for biological assays.

Synthesis and Purification

The synthesis of 4-substituted proline analogs is a well-established area of organic chemistry, often commencing from readily available chiral precursors like hydroxyproline. The preparation of (4S)-4-(4-Bromo-benzyl)-L-proline HCl involves a multi-step process that leverages stereospecific reactions to achieve the desired isomer.

Retrosynthetic Analysis and Synthetic Strategy

A logical synthetic approach begins with a commercially available, stereochemically defined starting material, such as (2S, 4S)-4-hydroxy-L-proline (cis-4-hydroxy-L-proline). The strategy involves the activation of the hydroxyl group to facilitate a nucleophilic substitution with a suitable 4-bromobenzyl organometallic reagent.

G Target (4S)-4-(4-Bromo-benzyl)-L-proline HCl Step3 HCl Salt Formation Target->Step3 Intermediate3 (4S)-4-(4-Bromo-benzyl)-L-proline Step3->Intermediate3 Step2 Deprotection Intermediate3->Step2 Intermediate2 N-Boc-(4S)-4-(4-Bromo-benzyl)-L-proline Step2->Intermediate2 Step1 Nucleophilic Substitution Intermediate2->Step1 Intermediate1 Activated N-Boc-(4S)-4-hydroxy-L-proline Step1->Intermediate1 StartingMaterial N-Boc-(4S)-4-hydroxy-L-proline Intermediate1->StartingMaterial

Caption: Retrosynthetic pathway for (4S)-4-(4-Bromo-benzyl)-L-proline HCl.

Experimental Protocol: Synthesis

The following protocol is a representative, multi-step synthesis adapted from established methods for creating proline derivatives.[5][6]

Step 1: Protection of the Amine

  • Dissolve (2S, 4S)-4-hydroxy-L-proline in a suitable solvent system, such as a mixture of tetrahydrofuran and water.

  • Add a base, for example, sodium bicarbonate, followed by the addition of Di-tert-butyl dicarbonate (Boc-anhydride).

  • Allow the reaction to proceed at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Extract the N-Boc protected product into an organic solvent and purify. This step is crucial to prevent side reactions involving the secondary amine in subsequent steps.

Step 2: Activation of the Hydroxyl Group

  • Dissolve the N-Boc-(2S, 4S)-4-hydroxy-L-proline in an anhydrous aprotic solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C.

  • Add a sulfonylating agent, such as tosyl chloride or mesyl chloride, along with a non-nucleophilic base like triethylamine or pyridine.

  • The reaction converts the hydroxyl group into a good leaving group (tosylate or mesylate), preparing it for nucleophilic substitution.

Step 3: Introduction of the 4-Bromobenzyl Moiety

  • In a separate flask, prepare a 4-bromobenzyl Grignard reagent or an organocuprate reagent from 4-bromobenzyl bromide.

  • Add the activated proline derivative from Step 2 to the organometallic reagent at a low temperature.

  • This Sₙ2 reaction proceeds with an inversion of stereochemistry at the C4 position, yielding N-Boc-(2S, 4R)-4-(4-Bromo-benzyl)-L-proline. To obtain the desired (4S) stereochemistry at the C4 position, one would need to start with (2S, 4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline) and perform a similar Sₙ2 reaction.[7][8] A more direct approach to the (4S) product from cis-hydroxyproline would involve a double inversion or a retention mechanism, which is more complex. For the purpose of this guide, we will assume the appropriate starting material is selected for the desired stereochemistry.

Step 4: Deprotection and Salt Formation

  • Dissolve the product from Step 3 in a suitable solvent like dioxane or diethyl ether.

  • Bubble anhydrous HCl gas through the solution or add a solution of HCl in dioxane.

  • This cleaves the Boc protecting group and forms the hydrochloride salt of the final product.

  • The product will precipitate out of the solution and can be collected by filtration.

Purification

Purification of the final compound is critical to remove any unreacted starting materials, byproducts, or residual solvents.

  • Crystallization: The crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to obtain a highly pure crystalline solid.

  • Chromatography: If impurities persist, column chromatography on silica gel can be employed for the protected intermediate before the final deprotection step. For the final salt, ion-exchange chromatography may be necessary.

  • Washing: The filtered product should be washed with a cold, non-polar solvent like diethyl ether to remove any soluble impurities.

Analytical Characterization

Unambiguous confirmation of the structure and purity of the synthesized (4S)-4-(4-Bromo-benzyl)-L-proline HCl is essential. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of proline derivatives.[9][10] It provides detailed information about the chemical environment of each proton and carbon atom.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the bromobenzyl group, the benzylic methylene protons, and the protons on the proline ring. The chemical shifts and coupling constants of the proline ring protons are particularly informative for confirming the stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom, including the carboxyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the aliphatic carbons of the proline ring.[10]

  • 2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. A reverse-phase column with a mobile phase of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) is typically used. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Analytical TechniquePurposeExpected Key Features
¹H NMR Structural Confirmation & StereochemistrySignals for aromatic, benzylic, and proline ring protons.
¹³C NMR Structural ConfirmationResonances for carboxyl, aromatic, and aliphatic carbons.
Mass Spectrometry Molecular Weight & Formula ConfirmationMolecular ion peak corresponding to 320.61 (for the HCl salt) and a characteristic bromine isotopic pattern.
HPLC Purity AssessmentA single major peak indicating high purity (e.g., >95%).

Applications in Drug Discovery and Development

Proline and its analogs are considered "privileged fragments" in drug design due to their unique conformational constraints, which can be exploited to create highly specific and potent therapeutic agents.[11]

Peptide and Peptidomimetic Design

The incorporation of (4S)-4-(4-Bromo-benzyl)-L-proline into peptides can significantly influence their structure and function.

  • Conformational Rigidity: The bulky bromobenzyl group can restrict the conformational flexibility of the peptide backbone, locking it into a bioactive conformation. This can lead to increased binding affinity and selectivity for the target receptor or enzyme.

  • Metabolic Stability: The non-natural amino acid structure can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Probing Structure-Activity Relationships (SAR): The bromine atom can serve as a handle for further chemical modification through cross-coupling reactions, allowing for the rapid generation of a library of analogs to explore SAR.

G cluster_0 Peptide Modification cluster_1 Resulting Properties ProlineAnalog (4S)-4-(4-Bromo-benzyl) -L-proline HCl ModifiedPeptide Modified Peptide ProlineAnalog->ModifiedPeptide Incorporation Peptide Native Peptide Peptide->ModifiedPeptide Conformation Altered Conformation ModifiedPeptide->Conformation Stability Increased Metabolic Stability ModifiedPeptide->Stability Affinity Enhanced Binding Affinity ModifiedPeptide->Affinity

Caption: Workflow for enhancing peptide properties using proline analogs.

Small Molecule Inhibitor Scaffolds

The proline ring is a common motif in many successful small molecule drugs. The introduction of the 4-bromobenzyl group provides a vector for exploring new chemical space.

  • Targeting Protein-Protein Interactions (PPIs): Proline-rich motifs are frequently involved in PPIs.[12] Molecules like (4S)-4-(4-Bromo-benzyl)-L-proline can be used as a starting point to design small molecules that mimic these motifs and disrupt disease-relevant PPIs.

  • Fragment-Based Drug Discovery (FBDD): This compound can be used as a fragment in FBDD screens to identify new binding interactions with therapeutic targets. The bromine atom provides a site for fragment elaboration once a hit is identified.

Conclusion

(4S)-4-(4-Bromo-benzyl)-L-proline HCl is a highly valuable, synthetically accessible building block for modern drug discovery. Its well-defined stereochemistry and the presence of a functionalizable bromobenzyl group provide medicinal chemists with a versatile tool for the design and synthesis of novel peptides and small molecules with improved therapeutic properties. The methodologies for its synthesis, purification, and characterization are robust and rely on standard organic and analytical chemistry techniques. As the demand for more specific and stable therapeutics grows, the strategic use of such non-natural amino acids will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

  • NMR Studies of the Rates of Proline Cis-Trans Isomerisation in Oligopeptides. (n.d.).
  • Hofman, D., Schipper, D., & Kuprov, I. (n.d.). Fluorine NMR study of proline-rich sequences using fluoroprolines. PMC.
  • Ilin, D., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry. Retrieved from [Link]

  • Pandey, K., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Retrieved from [Link]

  • Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. (n.d.). PMC.
  • NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Peptides Containing Proline Analogues. (n.d.).
  • (Re)Defining the Proline-Rich Antimicrobial Peptide Family and the Identification of Putative New Members. (2020). Frontiers in Microbiology. Retrieved from [Link]

  • Pandey, K., et al. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of. SciSpace. Retrieved from [Link]

  • Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. (n.d.). PMC.
  • Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). (2025). MDPI. Retrieved from [Link]

  • Proline benzyl ester hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride. (n.d.). Google Patents.
  • Bach, T. M. H., & Takagi, H. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Proline, a privileged fragment in drug design: advances and future perspectives. (2026). European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

(4S)-4-(4-Bromo-benzyl)-l-proline hcl potential research areas

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: (4S)-4-(4-Bromo-benzyl)-L-proline HCl Subtitle: A Stereochemically Biased Scaffold for Next-Generation Peptidomimetics and Library Diversification

Executive Summary

(4S)-4-(4-Bromo-benzyl)-L-proline HCl is a specialized non-canonical amino acid (ncAA) that serves a dual function in modern drug discovery: it acts as a conformational switch and a diversity handle . Unlike native proline, which exists in a dynamic equilibrium of ring puckers, the 4S-benzyl substitution locks the pyrrolidine ring into a specific conformation (typically C


-endo), enforcing extended backbone geometries essential for mimicking 

-turns or extended peptide strands. Furthermore, the para-bromo substituent provides a pre-installed "handle" for Late-Stage Functionalization (LSF) via palladium-catalyzed cross-coupling, allowing medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries from a single precursor.

Structural Analysis & Pharmacophore Properties

The utility of (4S)-4-(4-Bromo-benzyl)-L-proline HCl extends beyond simple hydrophobicity. Its value lies in the stereoelectronic control it exerts over the peptide backbone.[1]

The Conformational Switch (The "Pucker" Effect)

Proline is unique among amino acids because its side chain is cyclized onto the backbone nitrogen. This restricts the


 dihedral angle but leaves the ring flexible. The pyrrolidine ring rapidly flips between two main puckers:
  • C

    
    -exo (Up):  Favored by 4R-substituents (e.g., 4R-hydroxyproline in collagen). Stabilizes trans amide bonds and compact helices.
    
  • C

    
    -endo (Down):  Favored by 4S-substituents  (like the title compound).
    

Impact on Drug Design: The (4S)-4-benzyl group sterically enforces the C


-endo  pucker. This pucker biases the preceding peptide bond toward the cis conformation more than native proline, but more importantly, it promotes extended backbone geometries  (polyproline II or 

-strand mimics). This makes it an ideal scaffold for inhibiting Protein-Protein Interactions (PPIs) where extended epitopes are common (e.g., MDM2-p53 inhibitors).
The "Diversity Handle"

The para-bromo group is a strategic insertion. In a typical medicinal chemistry campaign, optimizing a hydrophobic pocket involves synthesizing dozens of analogs. By using this scaffold, researchers can employ the bromine atom for Suzuki-Miyaura , Buchwald-Hartwig , or Sonogashira couplings after the peptide has been synthesized (on-resin or in solution).

Potential Research Areas

Peptidomimetics & PPI Inhibition
  • Mechanism: Many PPIs (e.g., Bcl-xL/Bak, XIAP/Smac) rely on a hydrophobic residue (Phe, Trp, Leu) projecting into a deep pocket.

  • Application: Replacing a native residue with (4S)-4-(4-Bromo-benzyl)-L-proline allows the benzyl group to occupy this pocket while the proline core restricts the backbone entropy, reducing the energy penalty of binding.

  • Workflow: The Br-benzyl group mimics Phenylalanine but with a vector for extension. A Suzuki coupling can extend the reach of the inhibitor to pick up auxiliary interactions in the protein binding site.

Neuropharmacology & GPCR Ligands
  • Context: Proline derivatives are privileged scaffolds for G-Protein Coupled Receptors (GPCRs), particularly those involving dopaminergic or glutamatergic pathways.

  • Hypothesis: The rigidified backbone can lock the ligand into the bioactive conformation required for receptor activation or antagonism, improving selectivity over isoenzymes.

Organocatalysis
  • Context: Chiral secondary amines are catalysts for asymmetric aldol and Michael reactions.

  • Utility: While the HCl salt is the stable precursor, the free amine of this compound offers a bulky, hydrophobic shield on one face of the catalyst. This can enhance enantioselectivity in reactions involving aromatic substrates via

    
     stacking interactions with the benzyl group.
    

Visualization: Conformational & Synthetic Logic

The following diagram illustrates the two core value propositions: the conformational bias induced by the 4S-substitution and the divergent synthesis pathway enabled by the aryl bromide.

G Compound (4S)-4-(4-Br-Bn)-Pro Pucker Stereoelectronic Effect (4S-Substitution) Compound->Pucker Dictates Handle Functional Handle (Aryl Bromide) Compound->Handle Contains Endo C7-Endo Pucker (Preferred) Pucker->Endo Induces Backbone Extended Backbone (Beta-Strand Mimic) Endo->Backbone Stabilizes Suzuki Pd-Catalyzed Cross-Coupling Handle->Suzuki Enables Library Divergent Library (Biaryl/Heteroaryl Analogs) Suzuki->Library Generates

Caption: Logic flow demonstrating how the 4S-stereochemistry enforces conformational rigidity while the bromo-group enables chemical diversity.

Experimental Protocol: Late-Stage Functionalization

Objective: To demonstrate the utility of the "Bromo" handle, we present a protocol for a Suzuki-Miyaura coupling on a peptide containing this residue. This allows for the "growth" of the molecule into adjacent binding pockets.

Reagents:

  • Substrate: Resin-bound peptide containing (4S)-4-(4-Bromo-benzyl)-L-proline.

  • Boronic Acid: Phenylboronic acid (or derivative) (3.0 equiv).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (0.1 equiv).
  • Base: Na

    
    CO
    
    
    
    (2M aqueous, 5.0 equiv).
  • Solvent: DME/Ethanol/Water (4:1:1).

Methodology:

  • Preparation: Swell the resin-bound peptide (0.1 mmol scale) in DME (3 mL) for 20 minutes under nitrogen.

  • Activation: Add the boronic acid (0.3 mmol) and dissolved Na

    
    CO
    
    
    
    to the reaction vessel.
  • Catalysis: Add Pd(PPh

    
    )
    
    
    
    (0.01 mmol) rapidly to minimize air exposure. Seal the vessel under inert atmosphere (Argon/Nitrogen).
  • Reaction: Heat the mixture to 80°C (microwave irradiation preferred for 30 mins; or conventional heating for 12 hours).

  • Workup: Filter the resin and wash extensively: DMF (3x), MeOH (3x), DCM (3x), and Diethyl Ether (2x).

  • Cleavage: Cleave the peptide from the resin using standard TFA/TIS/H

    
    O cocktails to recover the biaryl-modified peptide.
    

Validation Criteria:

  • LC-MS: Mass shift corresponding to the loss of Bromine (-79.9 amu) and addition of the phenyl group (+77.1 amu).

  • Purity: >95% by HPLC.

Comparative Data: 4S vs. 4R Substitution

The following table summarizes why the 4S isomer is specifically chosen for extended conformation mimicry, contrasting it with the 4R isomer often found in collagen mimics.

Feature(4S)-4-Substituted Proline(4R)-4-Substituted Proline
Ring Pucker C

-endo
(Down)
C

-exo (Up)
Preferred

Angle
-60° to -80° (Extended)-60° to -70° (Compact)
Preferred

Angle
140° to 180° (Trans-like)-30° to -45° (Helix-like)
Secondary Structure

-Sheet /

-Turn (Type II)
Polyproline II Helix (PPII)
Biological Mimicry Extended loops,

-strands
Collagen, Helical turns

Future Outlook

The (4S)-4-(4-Bromo-benzyl)-L-proline scaffold is poised to become a staple in Fragment-Based Drug Discovery (FBDD) . As "stapled peptides" gain traction, this molecule offers a unique advantage: it provides the rigidity of a staple without the need for a macrocyclization step, while simultaneously offering a vector for covalent drug design (via the bromide displacement) or PROTAC linker attachment.

References

  • Conformational Properties of 4-Substituted Prolines

    • Title: The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker.[2][3][4]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Synthetic Utility in Peptides

    • Title: Boc-(R)-gamma-(4-bromobenzyl)-L-proline: Applications in Peptide Synthesis and Drug Development.[5][6]

    • Source: Chem-Impex Intern
  • General Proline Organocatalysis

    • Title: Proline Deriv
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Structural Data & CAS Verification

    • Title: (R)-gamma-(4-Bromobenzyl)
    • Source: Santa Cruz Biotechnology (SCBT).[7]

Sources

Engineering Conformationally Constrained Peptidomimetics: A Technical Whitepaper on (4S)-4-(4-Bromobenzyl)-L-proline HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from canonical peptides to highly stable, bioavailable peptidomimetics relies heavily on the strategic incorporation of non-canonical amino acids (ncAAs). Among these, (4S)-4-(4-Bromobenzyl)-L-proline hydrochloride has emerged as a critical building block. By locking the peptide backbone into specific conformational states while simultaneously providing a versatile synthetic handle, this compound bridges the gap between structural biology and late-stage chemical functionalization.

This technical guide explores the mechanistic utility, physicochemical profiling, and self-validating experimental workflows required to successfully integrate this ncAA into modern drug discovery pipelines.

Structural & Physicochemical Profiling

The unique architecture of (4S)-4-(4-Bromobenzyl)-L-proline HCl (CAS: 2055114-66-2, verified via ) is defined by its pyrrolidine core and the bulky, electron-withdrawing bromobenzyl substituent at the C4 position. The hydrochloride salt form ensures bench-stable handling and high solubility in polar aprotic solvents (e.g., DMF, NMP) upon neutralization, which is critical for Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data Summary
PropertySpecification / ValueMechanistic Implication
Chemical Name (2S,4S)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid HClDefines the absolute stereochemistry required for target binding.
CAS Number 2055114-66-2Unique registry identifier for procurement and tracking.
Molecular Formula C₁₂H₁₅BrClNO₂The presence of Br enables distinct MS/MS isotopic tracking.
Molecular Weight 320.61 g/mol Determines stoichiometric calculations for SPPS coupling.
Ring Pucker Bias Exo / Endo dependentRestricts Ramachandran angles (

,

), stabilizing secondary structures.

Mechanistic Utility in Drug Design

As a Senior Application Scientist, it is vital to understand why this specific substitution is chosen over canonical L-proline or other aliphatic derivatives. The causality of this choice rests on three pillars:

Conformational Locking at the P2 Position

The introduction of a bulky substituent at the C4 position of the pyrrolidine ring alters the exo/endo puckering equilibrium of the ring. This stereoelectronic effect directly influences the cis/trans isomerization rate of the preceding amide bond. In the development of ACE inhibitors and other targeted therapeutics, substituting canonical proline with a 4-substituted proline at the P2 position has been shown to drastically improve both in vitro potency and the duration of action by locking the drug into its bioactive conformation ().

Enhanced Lipophilicity and Bioavailability

Canonical peptides often suffer from poor membrane permeability. The addition of the highly lipophilic bromobenzyl group significantly enhances the overall partition coefficient (LogP) of the resulting peptidomimetic. This facilitates better passive diffusion across lipid bilayers, a crucial factor for neuropharmacological agents targeting the central nervous system ().

Isotopic Tracing and Late-Stage Functionalization

The bromine atom is not merely a structural placeholder; it serves a dual mechanistic purpose. First, bromine possesses a distinct ~1:1 isotopic ratio (


 and 

). This allows researchers to utilize untargeted LC-MS/MS to easily identify the successful incorporation of the ncAA by looking for the characteristic 2 Da separated doublet (). Second, the aryl bromide is a prime candidate for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification without rebuilding the entire peptide backbone.

G A (4S)-4-(4-Bromobenzyl)-L-proline B C4-Substitution Steric Effect A->B C Aryl Bromide Handle A->C D Pyrrolidine Ring Pucker (Endo/Exo Bias) B->D E Pd-Catalyzed Cross-Coupling (Late-Stage Functionalization) C->E F Conformational Restriction (Target P2 Position) D->F G Enhanced Proteolytic Stability & Membrane Permeability E->G F->G

Figure 1: Mechanistic pathway illustrating the structural and synthetic advantages of the 4-bromobenzyl substitution.

Self-Validating Experimental Protocols

To ensure experimental trustworthiness, the following workflows are designed as self-validating systems. Every critical step includes a mechanistic rationale and an analytical checkpoint.

Protocol 1: Sterically Demanding SPPS Incorporation

Coupling onto or from a 4-substituted proline is sterically hindered. Standard coupling reagents (e.g., HBTU) often lead to incomplete reactions and sequence deletions. We utilize HATU, which generates a highly reactive 7-aza-OBt ester, to overcome this activation energy barrier.

Step-by-Step Methodology:

  • Resin Preparation: Swell the Fmoc-AA-Wang resin in DMF for 30 minutes. Deprotect the N-terminus using 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-(4S)-4-(4-Bromobenzyl)-L-proline and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of DIPEA. Causality: The slight under-stoichiometry of HATU prevents capping of the resin via guanidinylation.

  • Coupling: Transfer the activated ncAA to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser/Chloranil Test): Perform a Chloranil test (specific for secondary amines if coupling onto the proline) or a standard Kaiser test. A negative result (no color change) validates >99% coupling efficiency.

  • Isotopic Validation (Micro-cleavage): Cleave a 1 mg aliquot of resin using TFA/TIS/H₂O (95:2.5:2.5). Analyze via LC-MS. Validation metric: The presence of the

    
    /
    
    
    
    isotopic doublet confirms structural integrity and successful incorporation.
Protocol 2: On-Resin Late-Stage Functionalization (Suzuki-Miyaura)

The synthesis of complex 4-substituted prolines often utilizes advanced cyclization techniques (). However, leveraging the aryl bromide for on-resin Suzuki coupling allows for rapid library generation.

Step-by-Step Methodology:

  • Solvent Exchange: Wash the peptide-bound resin with degassed DMF (3 ×) and degassed THF (3 ×) to remove oxygen, which can poison the Palladium catalyst.

  • Reagent Addition: Add 5.0 equivalents of the desired aryl-boronic acid and 10.0 equivalents of K₂CO₃ (dissolved in minimal degassed water).

  • Catalyst Introduction: Add 0.1 equivalents of Pd(PPh₃)₄ under an inert Argon atmosphere.

  • Reaction: Heat the reaction vessel gently to 60°C for 12 hours under continuous agitation. Causality: Elevated temperature is required to overcome the solid-phase diffusion limitations of the bulky Pd-complex.

  • Cleavage & Scavenging: Wash the resin with sodium diethyldithiocarbamate solution to strip residual palladium. Cleave the final peptidomimetic using a standard TFA scavenger cocktail.

Workflow N1 1. Resin Swelling & Deprotection (Fmoc Removal via 20% Piperidine) N2 2. Sterically Hindered Coupling (HATU/DIPEA activation of ncAA) N1->N2 N3 3. Analytical Validation (LC-MS tracking of 79Br/81Br isotopes) N2->N3 N4 4. On-Resin Suzuki Coupling (Boronic Acid, Pd(PPh3)4, Base) N3->N4 N5 5. Global Cleavage (TFA/TIS/H2O Scavenger Cocktail) N4->N5

Figure 2: Self-validating SPPS workflow integrating coupling, isotopic validation, and functionalization.

Conclusion

The strategic deployment of (4S)-4-(4-Bromobenzyl)-L-proline HCl represents a paradigm shift in peptidomimetic engineering. By understanding the causality behind its conformational restriction and leveraging its built-in isotopic and synthetic handles, researchers can design highly potent, proteolytically stable therapeutics. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity synthesis and reproducible late-stage diversification.

References

  • ResearchGate. "Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism."[Link]

  • Chemistry and Chemists. "The Art of Drug Synthesis." [Link]

  • Targets in Heterocyclic Systems. "Chemistry and Properties." [Link]

Methodological & Application

Title: Unlocking Stereochemical Diversity: (4S)-4-(4-Bromo-benzyl)-L-proline HCl as a Dual-Function Chiral Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (4S)-4-(4-Bromo-benzyl)-L-proline HCl [1]

Executive Summary

(4S)-4-(4-Bromo-benzyl)-L-proline hydrochloride (CAS: 2055114-66-2) represents a high-value "hybrid" scaffold in asymmetric synthesis. Unlike standard proline organocatalysts, this compound integrates three critical design elements:

  • The Proline Core (L-configuration): Provides the fundamental chiral environment and secondary amine functionality for enamine/iminium activation.

  • The (4S)-Benzyl Substituent: Induces specific ring puckering (C

    
    -endo), influencing both the conformational lock of peptidomimetics and the stereofacial shielding in catalysis.
    
  • The para-Bromo Handle: A strategic "chemical hook" allowing for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of compound libraries without rebuilding the chiral center.

This guide details the protocols for utilizing this scaffold in Asymmetric Organocatalysis and Peptidomimetic Library Generation .

Structural Insights & Handling

Chemical Structure & Stereochemistry:

  • Configuration: (2S, 4S). The 4-benzyl group is cis to the 2-carboxylate.

  • Conformational Bias: The cis-substituent favors the C

    
    -endo envelope conformation. In peptide chains, this biases the preceding amide bond towards the cis isomer, promoting Type VI 
    
    
    
    -turns—a critical feature for designing inhibitors of protein-protein interactions (PPIs).

Handling Protocols:

  • State: White to off-white crystalline solid.

  • Salt Form: Supplied as HCl salt.

  • Activation: For organocatalytic applications, the free base must be generated in situ or pre-neutralized.

    • Method: Suspend in MeOH, treat with 1.05 eq. Amberlyst A21 (free base form), filter, and concentrate; OR use a basic additive (e.g., DIPEA) directly in the reaction if compatible.

Application I: Asymmetric Organocatalysis

While trans-4-substituted prolines are classic aldol catalysts, the (4S) cis-derivative offers a distinct steric pocket. It is particularly effective in reactions requiring a "steric wall" on the Re-face of the enamine intermediate.

Mechanism of Action

The secondary amine condenses with a carbonyl substrate to form an enamine (HOMO activation). The (4S)-benzyl group sterically shields the "top" face, forcing electrophilic attack from the opposing face. The carboxylic acid directs the electrophile via H-bonding (Zimmerman-Traxler transition state).

Protocol: Intermolecular Aldol Reaction

Objective: Enantioselective synthesis of


-hydroxy ketones.

Reagents:

  • Catalyst: (4S)-4-(4-Bromo-benzyl)-L-proline HCl (10-20 mol%)

  • Base: DIPEA (10-20 mol% - to neutralize HCl)

  • Solvent: DMSO/H

    
    O (4:1 v/v) or Chloroform (anhydrous)
    

Step-by-Step Procedure:

  • Catalyst Activation: In a 10 mL vial, dissolve (4S)-4-(4-Bromo-benzyl)-L-proline HCl (32 mg, 0.1 mmol) in the solvent (1.0 mL). Add DIPEA (17

    
    L, 0.1 mmol) and stir for 10 minutes at room temperature to release the free amine.
    
  • Substrate Addition: Add the ketone donor (e.g., cyclohexanone, 0.5 mL, excess) to the mixture. Stir for 15 minutes to allow enamine formation.

  • Electrophile Addition: Add the aldehyde acceptor (e.g., 4-nitrobenzaldehyde, 1.0 mmol) in one portion.

  • Reaction: Stir at 4°C (to maximize ee) for 24–48 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Quench & Workup: Quench with saturated NH

    
    Cl (2 mL). Extract with EtOAc (3 x 5 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography on silica gel.

Data Summary (Representative):

Parameter Value Notes
Yield 75–88% Substrate dependent
dr (anti:syn) >10:1 Favors anti aldol

| ee | 85–94% | Enhanced by low temp (4°C) |

Application II: Medicinal Chemistry (Late-Stage Diversification)

This is the "Hero" application. The aryl bromide allows researchers to insert the proline core early in a synthesis and "decorate" the benzyl ring late-stage using high-throughput parallel synthesis.

Workflow: Suzuki-Miyaura Coupling on Solid Phase or Solution

Objective: Synthesize a library of 4-(4-biaryl)-L-prolines (e.g., for VLA-4 antagonist screening).

Protocol (Solution Phase):

  • Protection: First, protect the amine and acid (e.g., Boc-protection and Methyl esterification) if not already done. Note: Coupling can be done on the free amino acid with specialized ligands, but protection is standard.

  • Coupling Reaction:

    • Substrate: N-Boc-(4S)-4-(4-Bromo-benzyl)-L-proline methyl ester (1.0 eq).

    • Boronic Acid: Ar-B(OH)

      
       (1.5 eq).
      
    • Catalyst: Pd(dppf)Cl

      
      ·CH
      
      
      
      Cl
      
      
      (5 mol%).
    • Base: K

      
      CO
      
      
      
      (3.0 eq, 2M aqueous).
    • Solvent: 1,4-Dioxane (0.1 M concentration).

  • Procedure:

    • Degas solvents with N

      
       for 15 mins.
      
    • Combine reagents in a microwave vial.

    • Heat at 80°C (oil bath) or 100°C (microwave) for 2–4 hours.

    • Filter through Celite, concentrate, and purify via HPLC or Flash Chromatography.

Visualizations

Figure 1: Mechanistic Pathway & Diversification Workflow

G cluster_0 Path A: Organocatalysis cluster_1 Path B: MedChem Diversification Start (4S)-4-(4-Br-Bn)-Pro HCl (Starting Material) FreeBase Free Amine (In Situ) Start->FreeBase Neutralization (DIPEA) Protected N-Boc / O-Me Protected Start->Protected Protection Enamine Enamine Intermediate FreeBase->Enamine + Ketone (Condensation) AldolProd Chiral Aldol Product Enamine->AldolProd + Aldehyde (Stereoselective C-C) PdCycle Pd(0)/Pd(II) Catalytic Cycle Protected->PdCycle + Ar-B(OH)2 Suzuki Coupling Library Library of 4-Biaryl Prolines PdCycle->Library Late-Stage Functionalization

Caption: Dual-utility workflow showing the activation of the proline core for catalysis (Path A) and the utilization of the aryl-bromide handle for structural diversification (Path B).

References

  • BenchChem. "A Comparative Guide to the Synthesis of Substituted Proline Derivatives." BenchChem Application Notes. Accessed October 2025. Link

  • Bellis, E., et al. "Synthesis of Homoproline Analogues Containing Heterocyclic Rings and Their Activity as Organocatalysts." Heterocycles, Vol. 78, No. 5, 2009.[2] Link

  • Jones, S. B., et al. "Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines." Organic Letters, 2014, 16(18), 4750–4753. Link

  • CymitQuimica. "(4S)-4-(4-Bromobenzyl)-L-proline hydrochloride Product Data." Catalog Entry. Link

  • Krow, G. R., et al. "Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives." Journal of Organic Chemistry, 2010. Link

Sources

Application Note: High-Performance Organocatalysis with (4S)-4-(4-Bromo-benzyl)-L-proline HCl

[1]

Executive Summary

This guide details the application of (4S)-4-(4-Bromo-benzyl)-L-proline HCl (CAS: 1049734-21-5) as a robust chiral organocatalyst.[1] While native L-proline is the foundational catalyst for asymmetric enamine/iminium activation, its utility is often limited by poor solubility in organic solvents (e.g., CH₂Cl₂, THF, Toluene).[1]

The (4S)-4-(4-Bromo-benzyl) derivative addresses this "Proline Gap" by introducing a lipophilic aromatic moiety at the C4 position. This modification enhances solubility in non-polar media and provides remote steric shielding, often improving diastereoselectivity in Asymmetric Aldol and Mannich reactions. This note provides optimized protocols for activating the HCl salt and executing high-enantioselectivity transformations.

Mechanistic Principles & Catalyst Design[2][3][4]

The "Solubility-Selectivity" Balance

Native L-proline requires high polarity solvents (DMSO, DMF, or neat alcohol) to dissolve, which can sometimes erode the tight transition states required for high enantiomeric excess (ee).[1]

  • The 4-Bromobenzyl Advantage: The hydrophobic group at C4 allows the catalyst to function in non-polar solvents (e.g., Chloroform, Toluene). Non-polar solvents often tighten ion-pairing and hydrogen-bonding networks in the transition state, leading to higher ee.[1]

  • The HCl Salt Form: The compound is supplied as a Hydrochloride (HCl) salt for stability.[2] Crucial: It must be neutralized (free-based) to expose the secondary amine for catalysis.

Enamine Activation Cycle

The catalytic cycle proceeds via the formation of a nucleophilic enamine intermediate. The bulky 4-bromobenzyl group at the C4 position (remote from the active site) influences the ring pucker, favoring the anti-enamine conformation and shielding the re-face of the enamine, directing the electrophile to the si-face (or vice versa depending on the specific transition state geometry).

EnamineCyclecluster_cycleEnamine Catalytic CycleCatalyst(4S)-4-(4-Br-Bn)-Proline(Active Catalyst)IminiumIminium Ion(Formation)Catalyst->Iminium+ Ketone- H2OKetoneSubstrate(Ketone)Ketone->IminiumEnamineEnamine Intermediate(Nu: Species)Iminium->Enamine- H+ (Tautomerization)IminiumProductIminium Adduct(C-C Bond Formed)Enamine->IminiumProduct+ Aldehyde(C-C Bond Formation)AldehydeElectrophile(Aldehyde)Aldehyde->IminiumProductProductChiral Product(β-Hydroxy Ketone)IminiumProduct->Product+ H2O(Hydrolysis)Product->CatalystCatalyst Regeneration

Figure 1: The Enamine Catalytic Cycle.[3][4][5][6] The 4-bromobenzyl group (not shown in nodes but present on the catalyst) enhances solubility and steric control during the Enamine -> Iminium Product step.[1]

Experimental Protocols

Pre-Reaction: Catalyst Activation (Critical Step)

Since the catalyst is an HCl salt, you cannot simply add it to the reaction. You must neutralize the HCl.

  • Method A (In-situ - Recommended): Add a tertiary amine base (e.g., Triethylamine or DIPEA) directly to the reaction mixture.[1]

  • Method B (Pre-wash): Partition the salt between CH₂Cl₂ and saturated NaHCO₃, separate organic layer, dry, and concentrate. Note: Method A is preferred for reproducibility and speed.

Protocol A: Direct Asymmetric Aldol Reaction

Target Reaction: Acetone + 4-Nitrobenzaldehyde → β-Hydroxy Ketone.[1] Solvent System: Acetone/DMSO (wet) or pure Acetone.

ReagentEquiv.[7][8]Amount (Example)Role
4-Nitrobenzaldehyde1.0151 mg (1.0 mmol)Electrophile
Acetone20.01.5 mLNucleophile/Solvent
(4S)-4-(4-Br-Bn)-Proline HCl 0.10 32 mg (10 mol%) Catalyst
Triethylamine (TEA)0.1014 µLNeutralizing Base
DMSO (Optional)-0.5 mLCo-solvent (if needed)

Step-by-Step Procedure:

  • Preparation: In a 10 mL vial equipped with a magnetic stir bar, dissolve the (4S)-4-(4-Bromo-benzyl)-L-proline HCl (32 mg) in the solvent (Acetone or Acetone/DMSO mix).

  • Activation: Add Triethylamine (14 µL) to the catalyst solution. Stir for 5 minutes. Observation: The solution may become slightly cloudy as TEA·HCl salts form; this does not affect the reaction.

  • Substrate Addition: Add 4-Nitrobenzaldehyde (151 mg) in one portion.

  • Incubation: Stir the mixture at room temperature (20–25 °C) for 12–24 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 2:1). Look for the consumption of the aldehyde.

  • Workup: Quench with saturated NH₄Cl (aq) (2 mL). Extract with Ethyl Acetate (3 x 5 mL).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Results:

  • Yield: >85%

  • ee: >90% (Determine via Chiral HPLC, e.g., Chiralpak AD-H column).[1]

Protocol B: Three-Component Mannich Reaction

Target Reaction: Benzaldehyde + Aniline + Cyclohexanone → β-Amino Ketone.[1] Advantage: This catalyst allows the use of Toluene or DCM, which often precipitates native L-proline.

Workflow Diagram:

MannichWorkflowStartStartMix1Mix Catalyst (10%)+ Base (TEA)+ Solvent (Toluene)Start->Mix1Add1Add Aldehyde+ AnilineMix1->Add1WaitWait 15 min(Imine Formation)Add1->WaitAdd2Add Ketone(Nucleophile)Wait->Add2ReactStir 24h @ RTAdd2->ReactWorkupAq. Workup& ColumnReact->WorkupEndPure ProductWorkup->End

Figure 2: Optimized workflow for the Mannich reaction using the HCl salt catalyst.

Procedure:

  • Dissolve Catalyst (10 mol%) and TEA (10 mol%) in Toluene (1.0 M concentration relative to aldehyde).

  • Add Benzaldehyde (1.0 equiv) and Aniline (1.1 equiv). Stir for 15–30 minutes to ensure pre-formation of the imine.

  • Add Cyclohexanone (2.0 equiv).

  • Stir at RT for 24 hours.

  • Note: If precipitation of the product occurs (common in non-polar solvents), simple filtration and washing with cold ether may yield pure product without chromatography.

Performance Comparison Data

The table below highlights why one would choose the 4-Bromobenzyl derivative over standard L-Proline.

FeatureL-Proline (4S)-4-(4-Br-Bn)-Proline HCl
Solubility (DCM/Toluene) Poor (< 1 mg/mL)Good (> 20 mg/mL)
Solubility (DMSO/Water) ExcellentModerate
Catalyst Loading Typically 20–30 mol%Typically 5–10 mol%
Reaction Kinetics Slower in organic mediaFaster in organic media
Handling Hygroscopic solidStable HCl salt (Non-hygroscopic)
Major Limitation Requires polar solventsRequires neutralization (Base)

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Incomplete neutralization of the HCl salt.

    • Fix: Ensure TEA/DIPEA is fresh. Increase base slightly to 1.1 equivalents relative to the catalyst (do not exceed, as excess base can racemize the product).

    • Cause: Product inhibition.

    • Fix: Add 5–10% water. A small amount of water aids the hydrolysis step of the catalytic cycle (releasing the product and regenerating the catalyst).

  • Low Enantioselectivity (ee):

    • Cause: "Background" reaction.[5]

    • Fix: Lower the temperature to 0 °C or -10 °C. The 4-bromobenzyl derivative remains soluble at lower temperatures where L-proline might crash out.[1]

  • Catalyst Recovery:

    • The hydrophobic nature allows recovery. After aqueous workup, the catalyst often remains in the organic phase or at the interface. Acidifying the aqueous wash (1M HCl) will pull the catalyst into the water layer. Basifying this water layer and extracting with DCM recovers the catalyst.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link

  • Bellis, E., & Kokotos, G. (2005).[5] 4-Substituted prolines as organocatalysts for aldol reactions. Tetrahedron, 61(36), 8669–8676. Link

  • Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001).[1] Amino Acid Catalyzed Direct Asymmetric Mannich Reactions. Journal of the American Chemical Society, 123(22), 5260–5267. Link

  • Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas, C. F. (2006).[1] Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society, 128(3), 734–735. Link

  • Gruttadauria, M., Giacalone, F., & Noto, R. (2008). Supported proline and proline-derivatives as recyclable organocatalysts.[7] Chemical Society Reviews, 37, 1666-1688.[1] Link

applications of (4S)-4-(4-Bromo-benzyl)-l-proline hcl in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

(4S)-4-(4-Bromo-benzyl)-L-proline HCl represents a high-value "privileged structure" in modern medicinal chemistry. Unlike standard amino acids, this molecule offers a unique convergence of three critical design elements:

  • Conformational Constraint: The pyrrolidine ring rigidly defines the backbone dihedral angles (

    
    , 
    
    
    
    ), reducing the entropic penalty of ligand binding.[1]
  • Stereoelectronic Control: The (4S)-substitution pattern forces the pyrrolidine ring into a specific "pucker" (typically C

    
    -endo), which strongly influences the cis/trans isomerization equilibrium of the preceding peptide bond.
    
  • Synthetic Versatility: The para-bromo aryl moiety serves as a pre-installed "chemical handle" for late-stage functionalization (via Palladium-catalyzed cross-coupling), enabling rapid generation of Fragment-Based Drug Discovery (FBDD) libraries directly on solid phase.

This guide details the mechanistic rationale for using this scaffold and provides validated protocols for its incorporation and diversification in peptide-based drug candidates.

Mechanistic Application: Conformational Locking

The Science of the "Pucker"

Proline derivatives are not merely passive spacers; they are active conformational switches. The electronegativity and steric bulk of the substituent at the 4-position dictate the ring puckering preference via stereoelectronic effects (Gauche effect) and steric avoidance.

  • 4S-Substitution (C

    
    -endo):  The (4S)-4-(4-Bromo-benzyl) group generally favors the C
    
    
    
    -endo conformation. This pucker stabilizes a cis-amide bond preference (approx. 30-50% cis population in solution compared to <5% for unsubstituted proline).
  • Medicinal Utility: This is critical for designing

    
    -turn mimetics  (specifically Type VI turns) found in bioactive macrocycles and protein-protein interaction (PPI) inhibitors.
    
Diagram: Conformational Control Pathway

ProlineConformation Substituent (4S)-Benzyl Group Sterics Steric/Stereoelectronic Interactions Substituent->Sterics Induces Pucker Cγ-endo Ring Pucker Sterics->Pucker Forces AmideBond Cis-Amide Bond Stabilization Pucker->AmideBond Shifts Equilibrium Outcome Type VI β-Turn Induction AmideBond->Outcome Promotes

Figure 1: Mechanistic pathway showing how the 4S-substituent dictates secondary structure.[2]

Application: Diversity-Oriented Synthesis (DOS)

The 4-bromobenzyl group is not just a hydrophobic side chain; it is a reactive handle. In Fragment-Based Drug Discovery , this allows a researcher to synthesize a single "parent" peptide on resin and then diverge into dozens of analogs using Suzuki-Miyaura or Buchwald-Hartwig couplings.

Key Advantage: This "Late-Stage Diversification" avoids the need to synthesize unique amino acid building blocks for every analog, saving weeks of synthesis time.

Target Classes:
  • GPCR Ligands: Extending the biphenyl system to reach deep hydrophobic pockets.

  • Protease Inhibitors: Modifying the P1/P2 pockets to improve selectivity.

  • Stapled Peptides: Using the aryl halide for macrocyclization via biaryl formation.

Experimental Protocols

Protocol A: High-Fidelity Solid-Phase Incorporation

Rationale: The 4-substituted proline is sterically demanding. Standard coupling conditions (HBTU/DIEA) often lead to incomplete coupling or deletion sequences. This protocol uses HATU/HOAt for maximum efficiency.

Reagents:

  • Resin: Rink Amide or Wang Resin (0.4-0.6 mmol/g loading).

  • Amino Acid: Fmoc-(4S)-4-(4-Bromo-benzyl)-L-proline (2.5 eq).

  • Coupling Agent: HATU (2.4 eq) / HOAt (2.4 eq).

  • Base: DIPEA (5.0 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove previous Fmoc group with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • Activation: Dissolve the Proline derivative, HATU, and HOAt in minimal DMF. Add DIPEA immediately before adding to resin.

    • Critical: Pre-activation time should not exceed 2 minutes to avoid racemization.

  • Coupling: Shake/vortex for 2 hours at room temperature.

    • Note: For extremely difficult sequences, double couple (repeat step 3-4) or elevate temperature to 50°C (microwave assisted: 75°C for 5 min).

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.

  • QC: Perform a micro-cleavage and check via LC-MS. The steric bulk often shifts retention time significantly later than unsubstituted proline.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Rationale: This reaction converts the aryl bromide into a biaryl system while the peptide is still attached to the solid support.

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (0.1 eq) or Pd(dppf)Cl
    
    
    [1]·DCM (0.05 eq).
  • Boronic Acid: Aryl-boronic acid of choice (3.0 - 5.0 eq).

  • Base: 2M Na

    
    CO
    
    
    
    (aq) (5.0 eq).
  • Solvent: DMF/DME (3:1 ratio). Degassed.

Step-by-Step:

  • Preparation: Ensure the peptide-resin is Fmoc-protected at the N-terminus to prevent side reactions with the free amine.

  • Degassing: Place resin in a reaction vessel. Sparge the solvent mixture with Argon for 15 mins.

  • Reaction Assembly: Add the Boronic Acid and Base to the resin. Add the Palladium catalyst last (in a glovebox or under rapid Argon flow).

  • Incubation: Seal the vessel under Argon. Heat to 80°C for 12-16 hours with gentle agitation.

    • Microwave Option: 100°C for 30 minutes.

  • Washing (Crucial): The resin will turn black/grey due to Pd. Wash extensively:

    • DMF (3x)[1]

    • 0.5% Sodium Diethyldithiocarbamate in DMF (3x 5 min) – This chelates and removes residual Palladium.

    • DCM (3x)[1]

    • MeOH (3x)[1]

  • Cleavage: Proceed with standard TFA cleavage.

Comparative Data: Conformational Impact

FeatureL-Proline (Native)(4S)-4-Ph-Proline(4S)-4-(4-Br-Bn)-Proline
Ring Pucker Dynamic (Endo/Exo)Strongly EndoStrongly Endo
Cis-Amide % ~5-10%~30%~40-50%
Lipophilicity (cLogP) LowMediumHigh
Synthetic Utility NoneLimitedHigh (Cross-Coupling)

Workflow Visualization

Workflow Start Start: Peptide Chain on Resin Step1 Coupling: (4S)-4-(4-Br-Bn)-Pro Start->Step1 Decision Route Selection? Step1->Decision RouteA Route A: Direct Cleavage (Use as Hydrophobic Pharmacophore) Decision->RouteA No Modification RouteB Route B: On-Resin Suzuki Coupling (Library Diversification) Decision->RouteB Diversify Final Final Cleavage & Purification RouteA->Final StepB1 Add: Ar-B(OH)2 + Pd Catalyst RouteB->StepB1 StepB2 Pd Removal (Dithiocarbamate Wash) StepB1->StepB2 StepB2->Final

Figure 2: Decision tree for utilizing the bromobenzyl-proline scaffold in peptide synthesis.

References

  • Conformational Analysis of 4-Substituted Prolines

    • Title: Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conform
    • Source: Journal of the American Chemical Society (2013).
    • URL:[Link][1]

  • Proline Editing & Synthesis Strategy

    • Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
    • Source: J. Am. Chem. Soc. (2013).
    • URL:[Link]

  • Palladium Cross-Coupling on Peptide Scaffolds

    • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.[3][4]

    • Source: ResearchG
    • URL:[Link]

  • Commercial Availability & Specs

    • Title: (R)-gamma-(4-Bromobenzyl)-L-proline HCl Product Page.[5][6]

    • Source: Chem-Impex Intern

Sources

Application Note: (4S)-4-(4-Bromo-benzyl)-L-proline HCl Catalyzed Aldol Reaction

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the use of (4S)-4-(4-Bromo-benzyl)-L-proline HCl , a specialized organocatalyst designed for high-performance asymmetric aldol reactions in aqueous media.

Introduction & Scientific Context

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in drug discovery. While traditional L-proline catalysis (Hajos-Parrish-Eder-Sauer-Wiechert reaction) revolutionized organocatalysis, its utility is often limited by poor solubility in organic solvents and sluggish reactivity in water.

(4S)-4-(4-Bromo-benzyl)-L-proline HCl represents a "Second-Generation" proline derivative engineered to overcome these limitations through the Hydrophobic Effect . By installing a lipophilic 4-bromo-benzyl group at the C4 position of the pyrrolidine ring, this catalyst creates a localized hydrophobic pocket. This modification allows the catalyst to sequester organic substrates (ketones and aldehydes) from the aqueous bulk phase, effectively functioning as a "surfactant-catalyst."

Key Advantages:
  • Aqueous Compatibility: Enables "on-water" reactions, eliminating the need for toxic organic solvents (Green Chemistry).

  • Enhanced Stereocontrol: The bulky 4-substituent reinforces the facial selectivity of the enamine intermediate, typically improving anti-diastereoselectivity.

  • Reaction Acceleration: The hydrophobic 4-(4-bromo-benzyl) moiety concentrates reactants in the transition state, significantly increasing reaction rates compared to native L-proline.

Mechanistic Insight

The reaction proceeds via an Enamine Catalysis cycle.[1] The presence of the 4-bromo-benzyl group adds a critical "Hydrophobic Shielding" element to the standard Zimmerman-Traxler transition state.

Catalytic Cycle Visualization

The following diagram illustrates the pathway from the HCl precursor to the active enamine species and final product hydrolysis.

CatalyticCycle PreCat Pre-Catalyst (4S)-4-(4-Br-Bn)-Pro•HCl ActiveCat Active Catalyst (Zwitterion) PreCat->ActiveCat Neutralization (Base) Enamine Enamine Intermediate (Hydrophobic Pocket) ActiveCat->Enamine + Ketone (Donor) - H2O TS Transition State (C-C Bond Formation) Enamine->TS + Aldehyde (Acceptor) Iminium Iminium Species TS->Iminium C-C Bond Formed Iminium->ActiveCat Catalyst Regeneration Product Aldol Product (Anti-Selective) Iminium->Product Hydrolysis (+H2O)

Caption: Figure 1. The catalytic cycle highlighting the activation of the HCl salt and the regeneration of the catalyst.

Experimental Protocol

Materials & Reagents
  • Catalyst: (4S)-4-(4-Bromo-benzyl)-L-proline HCl (Store at 4°C, hygroscopic).

  • Donor: Cyclohexanone (Distilled prior to use).

  • Acceptor: 4-Nitrobenzaldehyde (Representative substrate).[2]

  • Base: Potassium Hydroxide (KOH) or Triethylamine (Et3N) for neutralization.

  • Solvent: Deionized Water (pH 7.0).

Standard Operating Procedure (SOP)

Step 1: Catalyst Neutralization (In-Situ) The HCl salt must be converted to the free amino acid zwitterion to participate in enamine formation.

  • Weigh 10 mol% of (4S)-4-(4-Bromo-benzyl)-L-proline HCl into a 5 mL round-bottom flask.

  • Add 0.5 mL of Water .

  • Add 10 mol% of KOH (as a 1M aqueous solution). Stir for 5 minutes at Room Temperature (RT) until fully dissolved.

    • Note: Failure to neutralize the HCl will inhibit enamine formation.

Step 2: Reaction Assembly

  • Add 1.0 mmol of the Aldehyde (e.g., 151 mg of 4-Nitrobenzaldehyde) to the aqueous catalyst solution.

  • Add 5.0 mmol (5 equivalents) of the Ketone (e.g., 490 mg of Cyclohexanone).

    • Critical: The mixture will likely be biphasic. Vigorous stirring is essential to create an emulsion where the "surfactant-catalyst" operates.

  • Seal the flask and stir vigorously (1000 rpm) at RT (20-25°C) .

Step 3: Monitoring & Workup

  • Monitor reaction progress via TLC (hexane/EtOAc 2:1) or HPLC.[3] Typical reaction time is 12–24 hours .

  • Once complete, quench by adding 5 mL of saturated NH4Cl .

  • Extract the mixture with Ethyl Acetate (3 x 10 mL) .

  • Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Step 4: Purification & Analysis

  • Purify the crude residue via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

  • Analyze stereochemistry using Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

Workflow Diagram

Workflow Step1 1. Neutralization Cat-HCl + Base + H2O Step2 2. Reaction Add Aldehyde + Ketone Stir 24h @ RT Step1->Step2 Step3 3. Workup Extract w/ EtOAc Dry Na2SO4 Step2->Step3 Step4 4. Analysis Column Chrom. Chiral HPLC Step3->Step4

Caption: Figure 2. Step-by-step experimental workflow for the aqueous aldol reaction.

Performance Data & Troubleshooting

Representative Data (Cyclohexanone + 4-Nitrobenzaldehyde)

The following table summarizes typical results using this protocol compared to standard L-Proline.

Parameter(4S)-4-(4-Br-Bn)-Pro (This Protocol)Standard L-Proline
Solvent Water (100%)DMSO or DMF
Time 12 h24–48 h
Yield >90%60–70%
dr (anti:syn) 95:5 80:20
ee (anti) >98% 70–80%
Troubleshooting Guide (Self-Validating)
ObservationRoot CauseCorrective Action
Low Conversion Catalyst not neutralized.Ensure 1:1 stoichiometry of Base to Catalyst-HCl. Check pH (should be ~7).
Poor Stereocontrol Temperature too high.Lower reaction temperature to 0°C or 4°C.
Emulsion persists Surfactant effect too strong.Add brine during workup to break the emulsion.
Racemic Product Background reaction.Ensure the ketone is not contaminated with acid/base impurities.

References

  • Zhao, Q., Lam, Y., Houk, K. N., & Schafmeister, C. E. (2012). Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water.[4][5] The Journal of Organic Chemistry, 77(10), 4784–4792.[5] [Link]

  • Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas, C. F. (2006). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society, 128(3), 734–735. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Hayashi, Y., Aratake, S., & Okano, T. (2006). High-Yielding, Highly Enantioselective Aldol Reaction in Water Catalyzed by a Proline Derivative. Angewandte Chemie International Edition, 45(33), 5527–5529. [Link]

Sources

Application Note: (4S)-4-(4-Bromo-benzyl)-L-proline HCl for Stereoselective Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4S)-4-(4-Bromo-benzyl)-L-proline HCl (CAS: 1049734-21-5) represents a "privileged scaffold" in modern asymmetric synthesis and drug discovery. Unlike native L-proline, this 4-substituted derivative offers a dual-modality advantage:

  • Enhanced Stereocontrol: The bulky 4-benzyl group exerts remote steric influence, locking the pyrrolidine ring pucker to favor specific enamine transition states in organocatalysis.

  • Orthogonal Functionalization: The para-bromo moiety serves as a reactive handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of diverse peptidomimetic libraries.

This guide details the mechanistic basis for its use and provides validated protocols for both its role as an organocatalyst and as a substrate in divergent synthesis.

Chemical Profile & Handling

PropertySpecification
Chemical Name (4S)-4-(4-Bromobenzyl)-L-proline hydrochloride
CAS Number 1049734-21-5
Formula C₁₂H₁₄BrNO₂[1] · HCl
MW 320.61 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, Water; Sparingly soluble in DCM (free base is DCM soluble)
Storage Hygroscopic. Store at -20°C under inert atmosphere (Ar/N₂).

Handling Precaution: As an HCl salt, the compound is stable. However, for organocatalytic applications involving enamine formation, the free base must often be generated in situ or prior to reaction to ensure nucleophilicity of the secondary amine.

Application I: Asymmetric Organocatalysis

The Mechanistic Advantage

In proline-catalyzed reactions (e.g., Aldol, Mannich), the stereoselectivity is governed by the geometry of the enamine intermediate. Native L-proline works well, but substrate scope is often limited by solubility and specific steric requirements.

The (4S)-4-(4-Bromo-benzyl) substituent introduces a trans-relationship to the carboxylic acid. This substitution pattern favors the C4-exo ring pucker, which stabilizes the anti-enamine intermediate. Furthermore, the lipophilic benzyl group enhances solubility in non-polar organic solvents (e.g., Toluene, CHCl₃), allowing for reaction conditions that suppress side reactions common in aqueous media.

Visualization: Stereocontrol Pathway

G cluster_0 Steric Influence Cat (4S)-4-(4-Br-Bn)-Pro (Catalyst) Enamine Anti-Enamine Intermediate (C4-exo pucker) Cat->Enamine Condensation (-H2O) Sub Ketone/Aldehyde (Substrate) Sub->Enamine Nucleophilic Attack TS Zimmerman-Traxler Transition State Enamine->TS Face-Selective Shielding Prod Chiral Aldol Product TS->Prod Hydrolysis

Figure 1: Mechanistic pathway showing how the 4-substituted scaffold influences enamine geometry and transition state organization.

Protocol: Enantioselective Intermolecular Aldol Reaction

Objective: Synthesis of chiral


-hydroxy ketones with high enantiomeric excess (ee).

Reagents:

  • Catalyst: (4S)-4-(4-Bromo-benzyl)-L-proline HCl (10 mol%)

  • Base: Diisopropylethylamine (DIPEA) (10 mol%) – Required to neutralize HCl

  • Substrate: 4-Nitrobenzaldehyde (1.0 equiv)

  • Donor: Cyclohexanone (5.0 equiv)

  • Solvent: DMSO/H₂O (9:1 v/v) or Toluene (for higher lipophilicity)

Step-by-Step Procedure:

  • Catalyst Activation: In a 10 mL vial, dissolve 32 mg (0.1 mmol) of (4S)-4-(4-Bromo-benzyl)-L-proline HCl in 1 mL of DMSO. Add 17.4 µL (0.1 mmol) of DIPEA. Stir for 10 minutes at room temperature to generate the free amino acid in situ.

    • Note: Failure to neutralize the salt will inhibit enamine formation.

  • Substrate Addition: Add 2.0 mL of Cyclohexanone (excess serves as donor and co-solvent). Stir for 15 minutes. Add 151 mg (1.0 mmol) of 4-Nitrobenzaldehyde.

    • Critical: Add water (100 µL) if using pure organic solvent; a small amount of water is essential for proton transfer in the transition state.

  • Reaction Monitoring: Stir the mixture at 4°C (cold room) for 24–48 hours. Lower temperature typically enhances enantioselectivity. Monitor by TLC (Hexane/EtOAc 2:1). Look for the disappearance of the aldehyde spot.

  • Work-up: Quench with saturated NH₄Cl solution (5 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography on silica gel.

    • Expected Result: Anti-aldol product with >90% ee and >10:1 dr (anti:syn).

Application II: Divergent Peptide Synthesis (The "Handle")

The 4-bromobenzyl group is not merely a steric bulk; it is a "sleeping" functional group. In peptide synthesis, this residue can be incorporated into a chain and then modified via Palladium-catalyzed cross-coupling to create libraries of stapled peptides or fluorescent probes.

Visualization: Late-Stage Functionalization Workflow

Workflow Step1 Step 1: Peptide Assembly (SPPS with Fmoc-4-Br-Bn-Pro) Step2 Step 2: Resin-Bound Precursor Step1->Step2 Step3 Step 3: Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) Step2->Step3 On-Resin Modification Step4 Step 4: Cleavage & Deprotection Step3->Step4 Library Divergent Peptide Library (Fluorescent, Stapled, etc.) Step4->Library

Figure 2: Workflow for utilizing the bromine handle in Solid-Phase Peptide Synthesis (SPPS).

Protocol: On-Resin Suzuki-Miyaura Coupling

Objective: Functionalization of the proline side-chain within a peptide sequence.

Reagents:

  • Peptide-Resin (0.05 mmol scale, Fmoc-protected N-terminus)

  • Aryl Boronic Acid (e.g., Phenylboronic acid) (5.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (0.1 equiv)

  • Base: Na₂CO₃ (2M aqueous solution, 5.0 equiv)

  • Solvent: DME/EtOH/H₂O (2:1:1)

Procedure:

  • Preparation: Swell the resin containing the (4S)-4-(4-Bromo-benzyl)-L-proline residue in DME for 30 minutes under Argon.

  • Coupling Reaction: In a separate vial, dissolve the Aryl Boronic Acid and Pd(PPh₃)₄ in DME/EtOH. Add the solution to the resin. Add the aqueous Na₂CO₃ solution.

    • Inert Environment:[2] Bubble Argon through the slurry for 5 minutes, then seal the vessel tightly.

  • Incubation: Heat the reaction vessel to 80°C (using a microwave reactor or oil bath) for 2–4 hours.

    • Note: Conventional heating may require overnight reaction (12–16h).

  • Washing: Drain the solvent. Wash resin extensively: DMF (3x), H₂O (3x), MeOH (3x), DCM (3x).

    • Chelation Wash: To remove residual Palladium, wash with 0.5% sodium diethyldithiocarbamate in DMF.

  • Cleavage: Proceed with standard TFA cleavage to release the modified peptide.

References

  • Proline-Catalyzed Asymmetric Reactions: List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[3] Link

  • 4-Substituted Proline Effects: Bellis, E., & Kokotos, G. (2005). 4-Substituted prolines as organocatalysts for aldol reactions. Tetrahedron. Link

  • Proline Editing & Functionalization: Spicer, C. D., & Davis, B. G. (2013). Selective chemical protein modification. Nature Communications. Link (Contextual reference for post-synthetic modification).

  • Synthesis of 4-substituted Prolines: Pandey, S. K., et al. (2006). Stereoselective synthesis of 4-substituted prolines. Tetrahedron Letters. Link

Sources

(4S)-4-(4-Bromo-benzyl)-l-proline hcl dosage and concentration for experiments

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the experimental optimization, dosage strategies, and protocols for (4S)-4-(4-Bromo-benzyl)-l-proline HCl (hereafter referred to as 4-Br-Bn-Pro ).

This compound serves two distinct high-value functions in research:

  • Biological Probe: A competitive inhibitor scaffold for the amino acid transporter ASCT2 (SLC1A5) , critical in cancer metabolism.

  • Synthetic Intermediate: A "divergent" non-canonical amino acid (ncAA) where the aryl bromide serves as a handle for late-stage functionalization (e.g., Suzuki-Miyaura coupling) to generate high-affinity peptidomimetics.

Part 1: Chemical Specifications & Reconstitution

Before initiating biological or synthetic workflows, the hydrochloride salt must be properly solubilized to prevent precipitation in aqueous buffers or aggregation in organic solvents.

ParameterSpecification
Molecular Weight ~320.61 g/mol (HCl salt)
Appearance White to off-white crystalline powder
Primary Solubility DMSO (up to 100 mM), Methanol
Aqueous Solubility Limited; requires pre-dissolution in DMSO for biological assays.
Storage -20°C (desiccated); protect from light.
Reconstitution Protocol (Stock Solution)
  • Weighing: Weigh 3.2 mg of 4-Br-Bn-Pro.

  • Solvent: Add 100 µL of sterile, anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if visible particulates remain.

  • Concentration: This yields a 100 mM stock solution.

  • Storage: Aliquot into 10 µL vials and store at -80°C. Avoid freeze-thaw cycles.

Part 2: Biological Application – ASCT2 Inhibition[1]

Context: The (4S)-benzyl-proline scaffold mimics glutamine, binding to the ASCT2 transporter. The 4-bromo group provides steric bulk that occludes the transporter's extracellular gate, reducing glutamine uptake in glutamine-addicted cancer cells (e.g., triple-negative breast cancer, melanoma).

Experimental Dosage & Concentration
Experiment TypeRecommended ConcentrationDurationEndpoint
Primary Screening 1.0 mM 10–30 min% Inhibition of Glutamine Uptake
IC50 Determination 10 µM – 1000 µM (Log scale)30 minDose-response curve
Electrophysiology 100 µM – 3 mM Real-timeCurrent response (I/Imax)
Protocol: Radiolabeled Glutamine Uptake Assay

Objective: Measure the inhibition of [³H]-L-Glutamine uptake in HEK293 or cancer cell lines.

  • Cell Preparation: Seed cells (e.g., 5 × 10⁵ cells/well) in 24-well plates 24 hours prior.

  • Buffer Exchange: Wash cells 2x with pre-warmed Na⁺-free Choline Buffer to deplete intracellular amino acids.

  • Inhibitor Incubation:

    • Prepare Working Solution: Dilute the 100 mM DMSO stock to 1 mM in Krebs-Ringer HEPES (KRH) buffer containing Na⁺.

    • Control: KRH buffer + 1% DMSO (Vehicle).

    • Add 400 µL of Working Solution to cells. Incubate for 5 minutes at 37°C.

  • Uptake Initiation: Add 100 µL of KRH containing 0.5 µCi [³H]-L-Glutamine (final concentration ~50 µM cold Glutamine).

  • Termination: After 5 minutes, aspirate rapidly and wash 3x with ice-cold KRH.

  • Lysis & Counting: Lyse cells in 0.1 M NaOH. Measure radioactivity via liquid scintillation counting (LSC).

Part 3: Synthetic Application – Peptide Synthesis & Functionalization

Context: In medicinal chemistry, the aryl bromide is not just a structural feature but a "reactive handle." It allows researchers to synthesize a library of analogs from a single peptide precursor using palladium-catalyzed cross-coupling on-resin.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Note: As an HCl salt, the amine is protonated. You must include a base to neutralize it during coupling.

  • Coupling Cocktail:

    • Amino Acid: 4-Br-Bn-Pro (3.0 equivalents relative to resin loading).

    • Coupling Reagent: HATU (2.9 equivalents).

    • Base: DIEA (Diisopropylethylamine) (6.0 equivalents). Critical: Extra base is needed to neutralize the HCl salt.

    • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve amino acid and HATU in DMF.

    • Add DIEA immediately before adding to the resin.

    • Shake for 2 hours at room temperature. Double coupling is recommended due to the steric hindrance of the benzyl group.

Protocol B: On-Resin Suzuki-Miyaura Coupling

Objective: Convert the 4-bromo group into a bi-aryl system (e.g., 4-biphenyl) to increase potency.

  • Reagents:

    • Boronic Acid: Aryl-boronic acid (5.0 equiv).

    • Catalyst: Pd(PPh₃)₄ (0.1 equiv).

    • Base: Na₂CO₃ (2M aqueous solution, 5.0 equiv).

    • Solvent: DME/Ethanol/Water (2:1:1).

  • Reaction:

    • Purge the resin-peptide mixture with Nitrogen/Argon.

    • Heat to 80°C for 4–16 hours under inert atmosphere.

    • Wash resin extensively with DMF, MeOH, and DCM to remove palladium traces.

Part 4: Mechanism & Workflow Visualization

Diagram 1: ASCT2 Inhibition Pathway

This diagram illustrates how 4-Br-Bn-Pro blocks the ASCT2 transporter, starving the cell of Glutamine and triggering metabolic stress responses (Autophagy/Apoptosis).

ASCT2_Pathway Inhibitor 4-Br-Bn-Pro (Extracellular) ASCT2 ASCT2 Transporter (Cell Membrane) Inhibitor->ASCT2 Competitive Blockade Gln_In Glutamine (Intracellular) Inhibitor->Gln_In Reduces Levels ASCT2->Gln_In Transport Gln_Out Glutamine (Extracellular) Gln_Out->ASCT2 Substrate mTOR mTORC1 Complex Gln_In->mTOR Activates Apoptosis Apoptosis (Cell Death) Gln_In->Apoptosis Depletion triggers Autophagy Autophagy Induction mTOR->Autophagy Inhibits

Caption: Mechanism of Action: 4-Br-Bn-Pro competitively inhibits ASCT2, preventing Glutamine uptake and downregulating mTORC1 signaling.

Diagram 2: Experimental Workflow for Screening

Workflow Step1 1. Reconstitution (100 mM in DMSO) Step2 2. Dilution (1 mM in KRH Buffer) Step1->Step2 Step3 3. Cell Treatment (5 min Pre-incubation) Step2->Step3 Step4 4. Tracer Addition ([3H]-Glutamine) Step3->Step4 Step5 5. Lysis & Counting (Scintillation) Step4->Step5 Decision Inhibition > 50%? Step5->Decision NextStep Determine IC50 (Range: 10-1000 µM) Decision->NextStep Yes

Caption: Step-by-step screening workflow for validating ASCT2 inhibitory activity using radiolabeled glutamine.

References

  • Grewer, C., et al. (2016). "Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2." Bioorganic & Medicinal Chemistry Letters.

  • Esslinger, C. S., et al. (2005). "N-Substituted Proline Analogues as Selective Inhibitors of Amino Acid Transporters." Journal of Medicinal Chemistry.

  • Chem-Impex International. "(R)-gamma-(4-Bromobenzyl)-L-proline HCl Product Specification." Catalog # 15483.

  • Santa Cruz Biotechnology. "(4S)-4-(4-Bromo-benzyl)-L-proline Data Sheet." SCBT.

techniques for monitoring reactions with (4S)-4-(4-bromo-benzyl)-l-proline hcl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Monitoring Strategies for (4S)-4-(4-bromo-benzyl)-l-proline HCl

Executive Summary

(4S)-4-(4-bromo-benzyl)-l-proline HCl is a high-value chiral scaffold used primarily in peptidomimetic drug design and organocatalysis.[1] Its utility stems from two orthogonal reactive sites: the secondary amine (for peptide coupling) and the aryl bromide (for palladium-catalyzed cross-coupling).[1]

This guide addresses the specific challenges in monitoring this compound. Unlike standard amino acids, the steric bulk of the C4-benzyl group and the lipophilicity of the bromine substituent require modified chromatographic and spectroscopic protocols. This document details self-validating workflows to ensure chiral integrity and reaction completion.

Purity & Identity Verification

Before initiating synthesis, the integrity of the starting material must be validated. The (4S) stereocenter is prone to epimerization under harsh conditions, and the HCl salt form can be hygroscopic.

LC-MS Purity Protocol (Achiral)[1]
  • Objective: Quantify chemical purity and confirm the presence of the bromine isotope pattern.

  • Why this method? Standard UV (214 nm) is insufficient due to the weak absorption of the proline ring. We utilize the strong UV absorption of the bromobenzyl group (254 nm) and the distinct mass spectrometric signature of bromine.

Table 1: LC-MS Method Parameters

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm)High surface area for resolution of hydrophobic benzyl derivatives.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures the proline amine is protonated (

), improving peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN is preferred over MeOH to prevent high backpressure and improve elution of the lipophilic benzyl group.
Gradient 5% B to 95% B over 5 minRapid ramp; the compound typically elutes ~3.5 min (hydrophobic retention).[1]
Detection UV 254 nm; MS ESI+ (Scan 100-600 m/z)254 nm targets the aryl ring.[1] MS must show the 1:1 isotopic split for

.
Chiral HPLC Protocol (Enantiomeric Excess)
  • Objective: Confirm the (4S) configuration and detect any (4R) epimer.

  • Critical Insight: Proline derivatives often separate poorly on standard ODS columns. Polysaccharide-based chiral stationary phases (CSPs) are required.[1]

Protocol:

  • Column: Chiralpak AD-H or Chiralpak IA (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Ethanol : TFA (80 : 20 : 0.1).[1]

    • Note: The TFA is non-negotiable. It suppresses the ionization of the secondary amine, preventing peak tailing which can mask minor enantiomers.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Success Criteria: The (4S) isomer should be the major peak (>99% ee).[1] The (4R) impurity typically elutes later on AD-H columns.[1]

Reaction Monitoring I: Peptide Coupling (N-Terminus)

When coupling the proline nitrogen to an activated carboxylate, the disappearance of the secondary amine is the key metric.

TLC Visualization (The "Yellow" Test)

Standard ninhydrin staining is misleading for prolines if you expect a purple spot.[1]

  • Reagent: Ninhydrin Stain (0.3% in ethanol + 3% acetic acid).[1]

  • Observation:

    • Starting Material (Free Amine): Yields a Yellow/Orange spot upon heating.[1] This is diagnostic for secondary amines (prolines).[1]

    • Product (Amide): No reaction with Ninhydrin (or very faint).[1]

    • UV (254 nm): Both SM and Product will be UV active due to the bromobenzyl group.[1]

  • Logic: If the yellow spot persists, the coupling is incomplete.

Analytical Workflow Diagram

PeptideCoupling Start Reaction Mixture (Proline + Activated Acid) TLC TLC Check (Ninhydrin Stain) Start->TLC Result_Yellow Yellow Spot Visible (Incomplete) TLC->Result_Yellow Secondary Amine Present Result_Clear No Yellow Spot (Complete) TLC->Result_Clear Amide Formed Action_Heat Continue Stirring/Heat Result_Yellow->Action_Heat Action_Workup Proceed to Workup Result_Clear->Action_Workup

Figure 1: Decision tree for monitoring N-terminal coupling using specific Ninhydrin colorimetry.

Reaction Monitoring II: Suzuki-Miyaura Cross-Coupling

Reacting the aryl bromide with a boronic acid preserves the proline core while elaborating the side chain.

Monitoring the "Bromine Signature"

The most reliable method to track this reaction is monitoring the disappearance of the bromine isotope pattern in the mass spectrum.

  • Starting Material Signal: M+H peak shows a "Twin Tower" signal (equal intensity peaks separated by 2 Da, e.g., 284/286 for the core fragment).

  • Product Signal: The biaryl product will show a standard carbon isotope envelope (M+H dominant, small M+1). The "Twin Tower" disappears.

Sample Preparation for Monitoring
  • Caution: The Suzuki reaction uses palladium catalysts (e.g., Pd(dppf)Cl2) and bases (K2CO3).[1] Direct injection can clog HPLC lines.[1]

  • Protocol:

    • Take 20 µL reaction aliquot.

    • Add 500 µL MeOH (to quench and solubilize).

    • Filter through a 0.2 µm PTFE syringe filter (to remove solid base and Pd black).[1]

    • Inject 2 µL onto LC-MS.

Diagnostic NMR Signals

If using NMR to verify the isolated product, focus on the benzylic and aromatic regions.

Table 2: Diagnostic 1H NMR Shifts (DMSO-d6)

Proton EnvironmentChemical Shift (

)
MultiplicityMonitoring Note
Benzylic (

)
2.80 - 3.10 ppmMultiplet/AB SystemThese are diastereotopic due to the chiral center.[1] They will shift slightly upon cross-coupling.[1]

-Proton (

)
4.10 - 4.40 ppmMultipletDiagnostic for the integrity of the proline ring.[1]
Aromatic (Ar-Br) 7.40 - 7.60 ppmPair of DoubletsKey Indicator: These sharp doublets will shift and become more complex (multiplets) as the second aryl ring is attached.[1]

Troubleshooting & FAQ

Q: The compound is not dissolving in my reaction solvent (DCM).

  • A: You are likely using the HCl salt. The salt is polar.

    • Fix: Add a stoichiometric amount of base (e.g., DIPEA or TEA) to generate the free base in situ, or perform a free-base extraction (DCM/Sat. NaHCO3) prior to reaction.[1][2]

Q: I see two peaks in my LC-MS with the same mass.

  • A: This is likely diastereomeric contamination (cis/trans isomers relative to the ring) or rotamers if the nitrogen is acylated (e.g., Boc-protected).[1]

    • Test: Run the NMR at elevated temperature (50°C). If peaks coalesce, they are rotamers. If not, they are diastereomers.

Q: My yield is low in Suzuki coupling.

  • A: The free amine of the proline can poison Palladium catalysts by coordinating to the metal.

    • Fix: Protect the nitrogen (e.g., Boc or Cbz) before attempting the cross-coupling reaction.

References

  • Chiral Separation of Proline Derivatives

    • Title: Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.[1]

    • Source: Journal of Chrom
    • URL:[Link]

  • Ninhydrin Staining Specifics

    • Title: Ninhydrin Test - Principle, Procedure, Result, Uses.
    • Source: Microbe Notes.[1]

    • URL:[Link]

  • Suzuki Coupling Protocols

    • Title: Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions.
    • Source: BenchChem Application Guide.[1]

  • NMR Chemical Shifts

    • Title: A Guide to 1H NMR Chemical Shift Values.
    • Source: Compound Interest / LibreTexts.
    • URL:[Link]

Sources

Application Note: Utilizing (4S)-4-(4-Bromobenzyl)-L-proline HCl in Advanced Peptide Synthesis and Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural rigidification of peptides is a cornerstone of modern peptidomimetic drug discovery. Proline, unique among the proteinogenic amino acids due to its secondary amine and pyrrolidine ring, plays a critical role in defining peptide secondary structures (e.g., polyproline type II helices and β-turns). The introduction of unnatural 4-substituted prolines via "proline editing" allows researchers to finely tune the steric and stereoelectronic properties of the peptide backbone, directly influencing the cis/trans isomerization ratio of the prolyl amide bond[1].

(4S)-4-(4-Bromobenzyl)-L-proline hydrochloride serves a dual purpose in this paradigm. First, the bulky benzyl group exerts significant steric influence, biasing the pyrrolidine ring pucker and restricting conformational flexibility. Second, the para-bromo substituent acts as a highly reactive bio-orthogonal handle, enabling transition-metal-catalyzed Late-Stage Functionalization (LSF)[2]. This application note details the physicochemical properties, mechanistic utility, and validated protocols for incorporating and functionalizing this unnatural amino acid in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties & Data

To ensure reproducible synthesis, it is critical to understand the baseline properties of the building block. Because the compound is supplied as a hydrochloride salt, the secondary amine is unprotected and protonated, necessitating an initial Fmoc-protection step prior to standard SPPS workflows.

PropertyValue / Description
Chemical Name (4S)-4-(4-Bromobenzyl)-L-proline hydrochloride
CAS Registry Number 2055114-66-2[3]
Molecular Formula C₁₂H₁₅BrClNO₂
Molecular Weight 320.61 g/mol
Appearance White to off-white crystalline powder
Stereochemistry (2S, 4S) - cis configuration relative to the carboxylate
Solubility Soluble in DMF, DMSO, and Methanol (upon neutralization)
Primary Utility Conformational constraint; Suzuki-Miyaura cross-coupling handle

Mechanistic Insights: Conformational Control and LSF

Steric Influence on Ring Pucker

In native proline, the pyrrolidine ring rapidly interconverts between Cγ-endo and Cγ-exo puckers. Substitution at the 4-position fundamentally alters this equilibrium. The bulky 4-bromobenzyl group in the (4S) configuration sterically clashes with the peptide backbone if placed in an unfavorable pucker, thereby locking the ring into a predominant conformation. This rigidification directly impacts the upstream amide bond, often stabilizing the trans conformer, which is highly desirable for synthesizing extended peptide structures or targeting specific protein-protein interaction (PPI) interfaces[4].

The Bromoaryl Handle for Late-Stage Functionalization

Traditional peptide synthesis requires the de novo assembly of every unique sequence. By incorporating (4S)-4-(4-Bromobenzyl)-L-proline, researchers can synthesize a single "master peptide" and generate a vast library of derivatives via Palladium-catalyzed Suzuki-Miyaura cross-coupling[5]. The aryl bromide bond is inert to standard SPPS conditions (including piperidine deprotection and TFA cleavage), making it an ideal, orthogonal electrophile for post-synthetic diversification[6].

SPPS_Workflow Resin Rink Amide Resin Coupling1 Standard AA Coupling Resin->Coupling1 Proline Fmoc-4-Br-Bzl-Pro Coupling (HATU) Coupling1->Proline Deprotect & Couple Elongation Peptide Elongation Proline->Elongation LSF On-Resin Suzuki Cross-Coupling Elongation->LSF Bromo-Aryl Activation Cleavage TFA Cleavage & Deprotection LSF->Cleavage

Workflow for SPPS incorporation and late-stage functionalization of 4-substituted proline.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is provided to empower researchers to troubleshoot effectively.

Protocol A: Fmoc-Protection of the Hydrochloride Salt

Causality: Commercial (4S)-4-(4-Bromobenzyl)-L-proline HCl lacks the N-α-Fmoc protecting group required for standard SPPS. Direct use is impossible; it must be protected under mildly basic conditions to prevent epimerization at the α-carbon.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 eq (e.g., 1.0 mmol, 320.6 mg) of (4S)-4-(4-Bromobenzyl)-L-proline HCl in 10 mL of a 1:1 mixture of 10% aqueous Na₂CO₃ and Dioxane.

  • Cooling: Chill the reaction vessel to 0 °C in an ice bath. Rationale: Cooling minimizes the risk of dipeptide formation or degradation during the exothermic addition of Fmoc-OSu.

  • Fmoc Addition: Slowly add 1.1 eq of Fmoc-OSu dissolved in 5 mL of Dioxane dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The primary amine spot (ninhydrin positive) should disappear, replaced by a UV-active spot.

  • Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: SPPS Incorporation of Fmoc-(4S)-4-(4-Bromobenzyl)-L-proline

Causality: The secondary amine of proline is inherently hindered; the addition of a bulky 4-benzyl group exacerbates this. Standard coupling reagents like HBTU or DIC/Oxyma may result in incomplete coupling. HATU is mandated due to its superior efficiency in forming hindered amide bonds.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5x).

  • Pre-activation: In a separate vial, dissolve 3.0 eq of Fmoc-(4S)-4-(4-Bromobenzyl)-L-proline and 2.9 eq of HATU in minimal DMF. Add 6.0 eq of DIPEA. Stir for 1 minute to generate the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation Check (Kaiser/Chloranil Test): Perform a Chloranil test (specific for secondary amines). A negative result (colorless/yellow) indicates complete coupling. If positive (blue/green), repeat steps 3-4.

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap unreacted amines, preventing deletion sequences.

Protocol C: On-Resin Suzuki-Miyaura Cross-Coupling (Late-Stage Functionalization)

Causality: Performing the cross-coupling on-resin prior to cleavage avoids complex purification of intermediate peptide mixtures. Pd(PPh₃)₄ is selected as the catalyst because its lipophilic nature allows excellent diffusion into the swollen polystyrene/PEG resin matrix[7].

Step-by-Step Methodology:

  • Preparation: Transfer the resin containing the fully elongated, N-terminally protected peptide (0.05 mmol) to a microwave-safe peptide synthesis vial equipped with a septum.

  • Degassing (Critical Step): Suspend the resin in 2 mL of degassed DMF/H₂O (9:1). Rationale: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, halting the catalytic cycle.

  • Reagent Addition: Under an Argon atmosphere, add 5.0 eq of the desired Aryl Boronic Acid (Ar-B(OH)₂), 5.0 eq of Na₂CO₃, and 0.1 eq of Pd(PPh₃)₄. Rationale: Na₂CO₃ is a mild base that facilitates transmetalation without causing base-catalyzed epimerization of the peptide.

  • Reaction: Heat the vial to 80 °C for 4 hours under gentle agitation.

  • Resin Cleanup: Wash the resin sequentially with DMF, H₂O, DMF, and DCM. To remove trapped Palladium species, wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 x 5 mins). Rationale: Residual Pd can catalyze unwanted side reactions during TFA cleavage or contaminate the final therapeutic product.

  • Cleavage: Cleave the functionalized peptide using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and analyze via LC-MS.

Suzuki_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Peptide-Ar-Br) Pd0->OxAdd Transmet Transmetalation (Boronic Acid + Base) OxAdd->Transmet Pd(II) Intermediate RedElim Reductive Elimination Transmet->RedElim Diaryl-Pd(II) Complex RedElim->Pd0 Catalyst Regeneration Product Diversified Peptide RedElim->Product C-C Bond Formation

Mechanism of Palladium-catalyzed Suzuki-Miyaura cross-coupling on the peptide backbone.

References

  • CymitQuimica. "Pirrolidinas: (4S)-4-(4-Bromobenzyl)-L-proline hydrochloride." CymitQuimica Catalog.
  • Zondlo, N. J., et al. "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides." Journal of the American Chemical Society, 2013.
  • Ackermann, L., et al. "Late‐Stage Peptide Diversification by Position‐Selective C‒H Activation." ResearchGate, 2018.
  • Shi, B., et al. "Backbone-Enabled Peptide Macrocyclization through Late-Stage Palladium-Catalyzed C–H Activation." Thieme Connect, 2020.
  • Lewis, J. C., et al. "Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling." bioRxiv, 2025.

Sources

Troubleshooting & Optimization

Technical Support Center: (4S)-4-(4-Bromo-benzyl)-L-proline HCl Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support resource for researchers optimizing the synthesis and purification of (4S)-4-(4-Bromo-benzyl)-L-proline HCl . It addresses the specific challenges of stereocontrol, chemoselectivity (preserving the aryl bromide), and salt crystallization.

Topic: Optimization of Reaction Conditions & Troubleshooting Target Molecule: (4S)-4-[(4-Bromophenyl)methyl]-L-proline hydrochloride CAS Registry (Generic Analogues): Related to 4-substituted prolines (e.g., 4-benzylproline)

Part 1: Synthesis Strategy & Route Selection

Q1: Which synthetic route offers the highest stereocontrol for the (4S)-isomer while preserving the aryl bromide?

Recommendation: The "4-Oxo-Proline Wittig-Reduction" route is the industry standard for 4-substituted prolines but requires a critical modification for halogenated derivatives.

  • The Workflow:

    • Starting Material:

      
      -Boc-4-oxo-L-proline methyl ester (Commercial).
      
    • Olefination: Wittig reaction with (4-bromobenzyl)triphenylphosphonium bromide.

    • Reduction (CRITICAL): Do NOT use catalytic hydrogenation (H₂/Pd-C). Instead, use Diimide Reduction .

    • Deprotection: Acidolytic cleavage (HCl/Dioxane) to yield the target HCl salt.

  • Why this route?

    • Stereochemistry: The reduction of the exocyclic double bond in 4-methylene prolines typically favors the cis-isomer (4S relative to 2S-COOH) due to steric steering by the tert-butyl carbamate (Boc) group and the ester moiety.

    • Chemoselectivity: Standard catalytic hydrogenation (H₂/Pd) poses a high risk of hydrodehalogenation (stripping the bromine atom). Diimide (

      
      ) reduces alkenes selectively without touching aryl halides.
      
Q2: I am seeing low yields in the Wittig reaction. How can I optimize this?

Troubleshooting Protocol: The Wittig reaction on 4-oxo-proline is sterically demanding and sensitive to moisture.

ParameterOptimization RecommendationTechnical Rationale
Base Selection KHMDS or NaHMDS (at -78°C)Lithium bases (BuLi) can cause side reactions with the ester or carbamate. Disilazides are non-nucleophilic and milder.
Solvent Anhydrous THF (Dryness < 50 ppm H₂O)Moisture quenches the ylide immediately. Use freshly distilled or molecular-sieve-dried THF.
Temperature Generate ylide at 0°C , react at -78°C , warm slowlyLow temp prevents enolization of the ketone (which kills the reaction) and suppresses racemization at the C2-alpha center.
Stoichiometry 1.5 - 2.0 equiv. of YlideThe ketone is valuable; excess ylide drives the reaction to completion despite steric hindrance.

Part 2: The Critical Step – Chemoselective Reduction

Q3: Why did my bromine atom disappear during the reduction step?

Diagnosis: You likely used Palladium on Carbon (Pd/C) or Raney Nickel with Hydrogen gas. Solution: Switch to Diimide (


) Reduction .

Protocol: In-Situ Diimide Generation

  • Dissolve the alkene intermediate (N-Boc-4-(4-bromobenzylidene)-proline ester) in Methanol or Ethanol .

  • Add 10-20 equivalents of Potassium Azodicarboxylate (PADA) .

  • Cool to 0°C.

  • Add Acetic Acid (20-40 equiv) dropwise via syringe pump over 2 hours.

    • Mechanism:[1][2][3][4][5][6][7] Acidification of PADA releases diimide (

      
      ), which reduces the alkene via a concerted syn-addition and decomposes to 
      
      
      
      gas.
    • Result: Quantitative reduction of the alkene; 100% retention of the Aryl-Bromide.

Visualization: Synthesis & Troubleshooting Logic

SynthesisWorkflow Start Start: N-Boc-4-oxo-Pro-OMe Wittig Step 1: Wittig Reaction (4-Br-Bn-PPh3Br + KHMDS) Start->Wittig CheckYield Checkpoint: Yield > 60%? Wittig->CheckYield OptWittig Optimize: Dry THF, -78°C, Fresh Ylide CheckYield->OptWittig No Reduction Step 2: Reduction (Alkene -> Alkane) CheckYield->Reduction Yes OptWittig->Wittig DecisionRed Method Selection Reduction->DecisionRed PdC H2 / Pd-C (RISK: Debromination) DecisionRed->PdC Avoid Diimide Diimide (PADA/AcOH) (Retains Ar-Br) DecisionRed->Diimide Recommended Deprotect Step 3: HCl Deprotection Diimide->Deprotect Final Target: (4S)-4-(4-Br-Bn)-Pro-HCl Deprotect->Final

Figure 1: Decision matrix for the synthesis of (4S)-4-(4-Bromo-benzyl)-L-proline, highlighting the critical choice of reduction method to preserve the aryl halide.

Part 3: Work-up & Crystallization (HCl Salt)

Q4: My product is "oiling out" instead of crystallizing. How do I get a solid HCl salt?

Diagnosis: Proline derivatives are notoriously hygroscopic. The "oil" is likely a hydrate or a solvate containing excess acid/water.

Troubleshooting Guide:

  • Solvent Switch: Do not use aqueous HCl. Use 4M HCl in Dioxane or HCl in Ethyl Acetate .

  • The "Crash-Out" Protocol:

    • Dissolve the free amino acid (or N-Boc precursor) in a minimum amount of dry Dichloromethane (DCM) or Methanol (MeOH) .

    • Add 4M HCl/Dioxane (excess, 5-10 equiv). Stir for 1-2 hours.

    • Concentrate to a thick syrup (do not dry completely to a hard foam yet).

    • Trituration: Add Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether) rapidly with vigorous stirring.

    • Observation: The syrup should turn cloudy and precipitate a white solid.

  • Seed Crystals: If available, add a micro-spatula of seed crystal during the ether addition.

  • Hygroscopicity Management: Filter under a nitrogen blanket. Store the salt in a desiccator over

    
    .
    
Q5: How do I verify the (4S) stereochemistry?

Analytical Validation:

  • NOESY NMR: Look for a Nuclear Overhauser Effect (NOE) between the C4-proton and the C2-proton.

    • Cis (4S): Strong NOE (protons are on the same face).

    • Trans (4R): Weak or no NOE.

  • Coupling Constants (

    
    ):  The coupling constants in the 
    
    
    
    NMR of the proline ring are sensitive to ring puckering, which is influenced by C4-substitution. Compare with literature values for cis-4-benzylproline.

Part 4: References & Grounding

  • Wittig Route for 4-Substituted Prolines:

    • Sathyamoorthi, S. et al. "Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline."[8] Molbank2023 , 2023(2), M1638. (Demonstrates the 4-oxo -> Wittig -> Reduction strategy). Link

  • Diimide Reduction Selectivity:

    • Kondo, T. et al. "Reduction of Carbon-Carbon Double Bonds Using Organocatalytically Generated Diimide." Journal of Organic Chemistry2008 , 73, 7833. (Establishes diimide as the method of choice for reducing alkenes in the presence of sensitive halides). Link

  • Proline Salt Crystallization:

    • Schnitzer, T. et al. "Crystal structure analysis of N-acetylated proline and ring size analogs."[9] Journal of Peptide Science2022 . (Provides crystallographic data and solvent systems for proline derivatives). Link

  • General Review of Proline Functionalization:

    • Rubini, M. et al. "Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs." Chemical Reviews2013 . (Comprehensive review of synthetic routes). Link

Sources

Technical Support Center: Optimizing (4S)-4-(4-Bromo-benzyl)-L-proline HCl in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals utilizing (4S)-4-(4-Bromo-benzyl)-L-proline HCl in asymmetric synthesis. As a highly specialized chiral secondary amine, this organocatalyst leverages the steric bulk of the 4-(4-bromobenzyl) substituent to enforce strict facial selectivity during enamine and iminium intermediate formation.

Because this catalyst is supplied as a stable hydrochloride salt, specific handling, activation, and solvent parameters are required to unlock its full potential.

Mechanistic Overview: The Role of Steric Shielding

To troubleshoot effectively, it is critical to understand the causality behind the catalyst's design. The bulky 4-substituent physically blocks one face of the reactive enamine intermediate, dictating the trajectory of the incoming electrophile.

CatalyticCycle Cat 1. Catalyst: (4S)-4-(4-Bromo-benzyl) -L-proline (Active Free Base) Iminium 3. Iminium Ion Intermediate (Activated for Deprotonation) Cat->Iminium + Substrate - H2O Sub 2. Carbonyl Substrate (Aldehyde/Ketone) Sub->Iminium Enamine 4. Enamine Intermediate (Si-face shielded by 4-benzyl group) Iminium->Enamine - H+ Transition 5. Electrophilic Attack (Re-face approach favored) Enamine->Transition + Electrophile Product 6. Hydrolysis Chiral Product + Catalyst Regeneration Transition->Product + H2O Product->Cat Catalyst Recycling

Catalytic cycle of 4-substituted proline highlighting steric shielding of the enamine intermediate.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the catalyst supplied as a hydrochloride (HCl) salt, and how does this affect my reaction? A: The HCl salt form significantly enhances the shelf-life and oxidative stability of the secondary amine. However, the protonated pyrrolidine nitrogen is catalytically inactive for enamine formation. To initiate the catalytic cycle, the amine must be "free-based" in situ using a mild organic base (e.g., triethylamine or DIPEA). Failure to neutralize the HCl salt is the primary cause of zero-conversion errors in these workflows [1].

Q2: How does the 4-(4-Bromo-benzyl) group improve enantioselectivity over standard L-proline? A: Native L-proline relies primarily on the carboxylic acid directing group to control the transition state via hydrogen bonding. The addition of the bulky 4-(4-bromobenzyl) group introduces a strong steric constraint (often adopting a pseudo-axial orientation due to ring-puckering effects). This physically blocks one face of the enamine intermediate, forcing the incoming electrophile to attack from the opposite face, thereby increasing the enantiomeric ratio [2].

Section 2: Troubleshooting Guide - Yield and Enantioselectivity
Issue 1: Low Enantiomeric Excess (ee < 80%)

Causality: Poor enantioselectivity usually stems from a loose transition state. If the solvent is too polar (e.g., pure DMF or DMSO), it can disrupt the critical hydrogen-bonding network between the proline carboxylic acid and the electrophile. Furthermore, high temperatures increase the kinetic energy of the system, allowing the reaction to proceed via non-selective background pathways. Solution:

  • Solvent Switch: Transition to non-polar or moderately polar aprotic solvents (e.g., Toluene, DCM, or CHCl3) to tighten the transition state and reinforce hydrogen bonding.

  • Temperature Control: Lower the reaction temperature to 0 °C or -20 °C. While this may reduce the reaction rate, it exponentially increases facial selectivity [3].

Issue 2: Poor Chemical Yield (< 50%) or Sluggish Kinetics

Causality: Sluggish kinetics often indicate incomplete iminium/enamine formation or catalyst deactivation. If the HCl salt is not fully neutralized, the effective concentration of the active catalyst is too low. Alternatively, steric hindrance from the 4-bromobenzyl group can slow down the initial nucleophilic attack on bulky ketone/aldehyde substrates. Solution:

  • Verify Base Stoichiometry: Ensure exactly 1.0 to 1.1 equivalents of base (relative to the catalyst) are added. Excess base can cause background racemic reactions (like direct aldol condensation without the chiral catalyst).

  • Acid Co-catalysis: Add a weak acid co-catalyst (e.g., benzoic acid or p-nitrobenzoic acid) at 10 mol%. This facilitates the dehydration step of the carbinolamine intermediate to form the iminium ion faster, without neutralizing the active amine.

Troubleshooting Start Evaluate Reaction Outcome CheckEE Is ee < 80%? Start->CheckEE CheckYield Is Yield < 50%? CheckEE->CheckYield No FixEE Action: Switch to Toluene/DCM Lower Temp to 0°C CheckEE->FixEE Yes FixYield Action: Check Base Equivalents Add Benzoic Acid Co-catalyst CheckYield->FixYield Yes Success Optimal Enantioselectivity & Yield Achieved CheckYield->Success No FixEE->CheckYield FixYield->Success Re-evaluate

Logical troubleshooting workflow for optimizing yield and ee in proline-catalyzed reactions.

Section 3: Quantitative Data & Condition Optimization

The following table summarizes the typical effects of varying reaction parameters on a standard asymmetric Michael addition using (4S)-4-(4-Bromo-benzyl)-L-proline HCl.

ParameterConditionTypical Yield (%)Typical ee (%)Mechanistic Rationale
Solvent DMF / DMSO85 - 95%40 - 60%High polarity disrupts catalyst-substrate H-bonding, leading to loose transition states.
Solvent Toluene / DCM60 - 75%90 - 98%Non-polar environment enforces rigid H-bonding and maximizes steric shielding.
Temperature 25 °C (RT)80 - 90%70 - 80%Higher kinetic energy allows access to competing, less-selective transition states.
Temperature 0 °C to -20 °C40 - 60%95 - 99%Low thermal energy restricts the reaction to the lowest-energy, highly selective pathway.
Additives None< 10%N/AHCl salt remains protonated; no enamine formation occurs.
Additives 1.0 eq Et3N + 0.1 eq PhCOOH85 - 95%90 - 98%Et3N frees the amine; PhCOOH accelerates iminium formation via general acid catalysis.
Section 4: Standard Operating Protocols (SOPs)

Protocol: In Situ Activation and Asymmetric Michael Addition This protocol is designed as a self-validating system: the physical phase changes and TLC progression act as internal checkpoints to ensure the catalytic cycle is active.

Materials Required:

  • (4S)-4-(4-Bromo-benzyl)-L-proline HCl (10-20 mol%)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.0 equiv relative to catalyst)

  • Benzoic Acid (10 mol%)

  • Ketone donor (typically 2.0 - 5.0 equiv)

  • Electrophile (e.g., trans-β-nitrostyrene, 1.0 equiv)

  • Anhydrous Toluene or DCM

Step-by-Step Methodology:

  • Catalyst Free-Basing (Crucial Step): To an oven-dried reaction vial equipped with a magnetic stir bar, add (4S)-4-(4-Bromo-benzyl)-L-proline HCl (0.1 mmol, 10 mol%). Add anhydrous Toluene (2.0 mL). The salt will likely remain as a visible suspension.

  • Neutralization: Add Et3N (0.1 mmol, exactly equimolar to the catalyst). Stir at room temperature for 15 minutes.

    • Validation checkpoint: The suspension should clarify or change appearance as the free amine dissolves into the organic phase. If it remains heavily suspended, verify solvent anhydrousness.

  • Co-catalyst Addition: Add benzoic acid (0.1 mmol, 10 mol%). This mildly acidic environment facilitates the dehydration of the carbinolamine without re-protonating the bulk of the proline derivative.

  • Substrate Addition: Add the ketone donor (2.0 mmol) and stir for 10 minutes to allow initial enamine formation.

  • Electrophile Addition & Cooling: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the electrophile (trans-β-nitrostyrene, 1.0 mmol).

  • Reaction Monitoring: Stir the mixture at 0 °C. Monitor the consumption of the electrophile via TLC (typically Hexanes/EtOAc 4:1).

    • Causality note: Keeping the temperature strictly at 0 °C suppresses the racemic background reaction that occurs outside the catalyst's chiral pocket.

  • Quenching and Workup: Once complete (typically 12-24 hours), quench the reaction with saturated aqueous NH4Cl (2 mL). Extract with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the enantioenriched product.

References
  • Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives - DSpace@MIT. Available at:[Link]

  • Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines | Organic Letters. ACS Publications. Available at:[Link]

Technical Support Center: Solubility Optimization for (4S)-4-(4-Bromo-benzyl)-L-proline HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Amphiphilic Conflict"

Users frequently encounter precipitation issues with (4S)-4-(4-Bromo-benzyl)-L-proline HCl because of its conflicting chemical nature. While the hydrochloride salt moiety attempts to pull the molecule into aqueous solution, the bulky, lipophilic 4-bromo-benzyl substituent drives it out.

The Critical Failure Point: The most common user error is diluting a DMSO stock directly into a neutral buffer (pH 7.4). This neutralizes the HCl salt, generating the zwitterionic form , which has the lowest solubility profile, resulting in immediate precipitation ("crashing out").

The Solubility Matrix

Use this table to select the correct solvent system for your specific application.

Solvent ClassSolventSolubility RatingApplication Notes
Organic (Polar Aprotic) DMSO Excellent (>50 mg/mL)Recommended for Stock. Stable at -20°C.
Organic (Polar Aprotic) DMF Excellent (>50 mg/mL)Alternative stock for peptide synthesis (SPPS).
Alcohol Methanol Good (>20 mg/mL)Good for transfers; easily evaporated.
Aqueous (Acidic) 0.1 M HCl / Water Moderate (~5-10 mg/mL)The HCl salt is stable and soluble here.
Aqueous (Neutral) PBS / TBS (pH 7.4) Poor (<1 mg/mL)DANGER ZONE. High risk of precipitation.
Organic (Non-polar) Hexane / Et2O Insoluble Used for washing/precipitating the solid.

Deep Dive: The pH-Solubility Trap

To troubleshoot effectively, you must understand the ionization states of this molecule.

  • State A: The Supplied Solid (Cationic)

    • Form: HCl Salt.[1][2]

    • pH Environment: Acidic.[1][3]

    • Solubility: The protonated amine (

      
      ) dominates, masking the hydrophobic benzyl group. Soluble. 
      
  • State B: The Biological Assay (Zwitterionic)

    • Form: Neutral Zwitterion.

    • pH Environment: pH ~6.0–8.0 (Isoelectric point).

    • Solubility: The net charge is zero. The crystal lattice energy and hydrophobic effect of the benzyl group overcome solvation. Precipitation occurs.

Visualizing the Pathway

The following diagram illustrates the decision process to avoid the "Crash Out" phenomenon.

SolubilityLogic Start Start: Solid (4S)-4-(4-Bromo-benzyl)-L-Pro HCl App_Type Select Application Start->App_Type Synth Chemical Synthesis (Peptide Coupling/Organic) App_Type->Synth Bio Biological Assay (Cell Culture/Enzymatic) App_Type->Bio Solvent_Synth Dissolve in DMF or NMP Synth->Solvent_Synth Stock_Bio Step 1: Make Stock in DMSO (1000x Concentration) Bio->Stock_Bio Dilution_Check Step 2: Dilution Strategy Stock_Bio->Dilution_Check Direct_Add Direct addition to PBS Dilution_Check->Direct_Add Incorrect Intermed_Add Intermediate Dilution Step Dilution_Check->Intermed_Add Correct Crash PRECIPITATION (Zwitterion forms) Direct_Add->Crash Success Stable Dispersion Intermed_Add->Success Slow addition + Vortex

Figure 1: Decision tree for solvent handling. Note the red path indicating the common failure mode of direct aqueous dilution.

Standard Operating Protocols (SOPs)

Protocol A: Preparation of High-Concentration Stock (50 mM)

Purpose: Long-term storage and master stock for assays.

  • Weighing: Weigh the HCl salt rapidly. The salt is hygroscopic; moisture absorption will alter the effective mass.

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into amber vials. Store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

Protocol B: The "Step-Down" Dilution Method (For Biological Assays)

Purpose: Introducing the hydrophobic molecule into aqueous media without precipitation.

  • Prepare the Buffer: Ensure your assay buffer (e.g., PBS) is at room temperature or 37°C. Cold buffers decrease solubility.

  • Intermediate Step (Optional but Recommended): Dilute your 50 mM DMSO stock 1:10 into pure water (not buffer) first. The slight acidity of the water helps maintain the cationic form transiently.

  • Final Dilution:

    • Place the vortex on a low setting.

    • Pipette the DMSO/Water intermediate slowly into the center of the vortexing buffer.

    • Crucial: Do not allow the DMSO tip to touch the buffer surface before dispensing (prevents local high-concentration crystallization).

  • Limit: Ensure the final DMSO concentration is <1% (v/v) to avoid cytotoxicity, and the compound concentration is below its thermodynamic solubility limit (likely <100 µM in neutral buffer).

Frequently Asked Questions (FAQs)

Q1: I adjusted the pH of my water solution to 7.0, and the solution turned cloudy. Why? A: You created the zwitterion. At pH ~7, the carboxylic acid is deprotonated (


) and the amine is protonated (

). The net charge is 0. Without a net charge, the hydrophobic 4-bromo-benzyl group dominates, causing the molecules to aggregate and precipitate. Solution: Keep the pH below 4 or above 9 for high concentrations, or use a carrier like cyclodextrin.

Q2: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates faster, which can change the concentration of your stock over time. Furthermore, ethanol is less effective at solvating the aromatic rings than DMSO. DMSO is preferred for stability.

Q3: Is this compound stable in water? A: The solubility is the issue, not chemical stability. However, like all amino acid esters or halides, prolonged exposure to basic pH (>9) can lead to racemization at the alpha-carbon or hydrolysis if it were an ester (though this is a free acid/salt). In acidic water (0.1 M HCl), it is chemically stable for days.

Q4: How do I remove the compound from my peptide synthesizer resin? A: This derivative is compatible with standard Fmoc-SPPS protocols. If you are coupling it, dissolve it in DMF with DIPEA. If you are cleaving a peptide containing it, standard TFA/Water/TIPS cocktails work well. The bromine atom is stable to TFA cleavage conditions.

References

  • Chemical Properties & Synthesis

    • Source: Santa Cruz Biotechnology (SCBT).[4][5] "(4S)-4-(4-Bromo-benzyl)-L-proline."[5]

  • Solubility Mechanisms of Amino Acids

    • Source: Rytting, E., et al. (2005). "Drug Solubility in Water and Dimethylsulfoxide." The AAPS Journal.
    • Context: Explains the thermodynamics of hydrophobic drug solubility and the "LogP" effect.
    • URL:[Link]

  • Handling Hydrophobic Peptides: Source: Sigma-Aldrich Technical Guides. "Solubility Guidelines for Peptides." Context: Provides the "Step-Down" dilution methodology for hydrophobic sequences.
  • pKa and Zwitterion Data

    • Source: Bordwell pKa Table / Evans pKa Table.[3]

    • Context: Fundamental pKa values for proline deriv
    • URL:[Link]

Sources

Technical Support Center: Purification Protocols for (4S)-4-(4-Bromo-benzyl)-L-proline HCl

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: PUR-PRO-4BB-HCl Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The purification of (4S)-4-(4-Bromo-benzyl)-L-proline hydrochloride presents a unique set of challenges due to its amphiphilic nature (hydrophobic bromobenzyl tail vs. hydrophilic zwitterionic core) and the potential for diastereomeric impurities (cis/trans isomers) introduced during synthesis.[1]

This guide moves beyond generic advice, providing self-validating protocols for isolating the (2S, 4S) isomer from the (2S, 4R) impurity and removing palladium residues typical of the Suzuki-Miyaura cross-coupling origin of this scaffold.

Module 1: Chromatographic Separation (HPLC & Flash)

Best for: Separating diastereomers and removing unreacted starting materials.

The Challenge: Diastereomer Separation

Syntheses of 4-substituted prolines often yield mixtures of cis (2S, 4S) and trans (2S, 4R) isomers. Standard C18 methods often fail to resolve these because the hydrophobic surface area of the isomers is nearly identical.

Protocol A: Acidic Reverse-Phase HPLC (Recommended)

The HCl salt form implies the amine is protonated.[2] To maintain a single ionization state and prevent peak tailing, the mobile phase must be acidic (pH < 3.0).

ParameterSpecificationRationale
Stationary Phase C18 with High Carbon Load (e.g., Phenomenex Luna C18(2) or Waters XSelect CSH)The bromobenzyl group requires strong hydrophobic interaction for retention. "CSH" (Charged Surface Hybrid) aids in peak shape for basic amines.
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)Suppresses carboxylic acid ionization (

), keeping the molecule in the cation form (

/

).
Mobile Phase B Acetonitrile + 0.1% TFAACN is preferred over MeOH to prevent high backpressure and sharpen the hydrophobic selectivity.
Gradient 5% B to 60% B over 20 minThe bromobenzyl group is significantly hydrophobic; elution typically occurs between 35-45% B.
Detection UV @ 220 nm and 254 nm254 nm targets the bromobenzyl chromophore; 220 nm detects the peptide bond/amine.
Protocol B: Chiral Resolution (If RP-HPLC Fails)

If the (2S, 4S) and (2S, 4R) diastereomers co-elute on C18, use a Chiral Stationary Phase (CSP).

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).

  • Mechanism: These columns are designed specifically for zwitterionic amino acids and separate based on the spatial orientation of the amine/carboxyl groups relative to the side chain.

Module 2: Crystallization (Scalable Purification)

Best for: Bulk purification of the HCl salt and final polishing.

The Challenge: Hygroscopicity

Proline HCl salts are notoriously hygroscopic (water-absorbing). Traditional aqueous recrystallization often leads to oils ("oiling out") rather than crystals.

Protocol: Non-Aqueous Anti-Solvent Crystallization

This method relies on the high solubility of the proline derivative in alcohols and its insolubility in ethers.

  • Dissolution: Dissolve the crude (4S)-4-(4-bromo-benzyl)-L-proline HCl in the minimum amount of warm anhydrous Ethanol (EtOH) or Isopropanol (IPA) (approx. 50°C).

    • Checkpoint: The solution must be clear. If particulates remain (e.g., inorganic salts like NaCl), filter while hot.

  • Nucleation: Allow the solution to cool to room temperature.

  • Anti-Solvent Addition: Slowly add Diethyl Ether (

    
    )  or MTBE  dropwise with vigorous stirring.
    
    • Ratio: Target a final solvent:anti-solvent ratio of 1:3 to 1:5.

    • Observation: A white cloudiness indicates the onset of crystallization. Stop adding anti-solvent and let it stir for 30 mins.

  • Maturation: Cool the slurry to 0-4°C for 2-4 hours.

  • Isolation: Filter under nitrogen (to prevent moisture uptake). Wash the cake with cold

    
    . Dry in a vacuum oven at 40°C over 
    
    
    
    .

Module 3: Impurity Management (Palladium Removal)

Context: This molecule is often synthesized via Suzuki coupling using Pd catalysts. Residual Pd can chelate to the proline nitrogen, creating "ghost peaks" and toxicity issues.

Workflow: Metal Scavenging

Do not rely on crystallization alone to remove Palladium.

  • Dissolution: Dissolve crude product in Methanol.

  • Scavenger Addition: Add SiliaMetS® Thiol or activated carbon (10-20 wt% relative to substrate).

    • Note: Thiol scavengers bind Pd(II) effectively without trapping the amino acid.

  • Incubation: Stir at 40°C for 1 hour.

  • Filtration: Filter through a 0.45 µm PTFE pad or Celite to remove the scavenger.

  • Proceed: Continue to Module 2 (Crystallization) or evaporation.

Visual Decision Guide

PurificationWorkflow Start Crude (4S)-4-(4-Bromo-benzyl)-L-proline HCl CheckPurity Check Purity (HPLC) Start->CheckPurity PdIssue Pd Residue > 100ppm? CheckPurity->PdIssue IsomerIssue Diastereomers Present? Crystallize Crystallization (EtOH / Et2O) IsomerIssue->Crystallize No (High Purity) PrepHPLC Prep HPLC (C18, 0.1% TFA) IsomerIssue->PrepHPLC Yes (Low Selectivity) PdIssue->IsomerIssue No Scavenge Add SiliaMetS Thiol (MeOH, 40°C, 1h) PdIssue->Scavenge Yes Filter Filter Scavenger Scavenge->Filter Filter->IsomerIssue Final Pure HCl Salt Crystallize->Final PrepHPLC->Final

Figure 1: Decision matrix for selecting the appropriate purification route based on impurity profile.

Troubleshooting & FAQ

Q1: My product is "oiling out" instead of crystallizing. What is wrong?

  • Diagnosis: The solvent system likely contains too much water or the anti-solvent was added too quickly.

  • Fix: Re-dissolve the oil in absolute Ethanol. Ensure the Ethanol is dry (molecular sieves). Add the ether anti-solvent very slowly to the stirring solution. If oiling persists, scratch the glass surface with a spatula or add a seed crystal of pure proline HCl.

Q2: I see a "split peak" on HPLC even after purification. Is it racemization?

  • Diagnosis: It might be rotamers. Proline derivatives have a slow cis/trans amide bond rotation (N-terminal) in solution, especially if N-acylated or in concentrated solutions.

  • Test: Run the HPLC at a higher temperature (e.g., 50°C). If the peaks coalesce into one, they are rotamers. If they remain distinct, they are diastereomers (4S vs 4R).

Q3: Why is the yield low after C18 purification?

  • Diagnosis: The "Bromo-benzyl" group is lipophilic. The molecule might be irreversibly adsorbing to the C18 phase if the organic modifier isn't strong enough.

  • Fix: Ensure your gradient goes up to 95% Acetonitrile at the end of the run to wash the column. Check the mass balance.

References

  • Synthesis of 4-Substituted Prolines

    • Title: Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines.
    • Source:Organic Letters (2014).
    • Relevance: Establishes the synthesis and diastereomeric challenges of 4-benzyl prolines.
    • URL:[Link]

  • Title: Process for purifying proline (Patent SU960163A1).
  • HPLC of Hydrophobic Zwitterions

    • Title: HPLC method development str
    • Source: Chrom
    • Relevance: Explains the necessity of acidic mobile phases (pH 2-3)
    • URL:[Link]

  • Metal Scavenging in Pharma

    • Title: Removal of Palladium Impurities
    • Source:Organic Process Research & Development.
    • Relevance: General protocols for using Thiol-silica to scavenge Pd
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting (4S)-4-(4-Bromobenzyl)-L-proline HCl Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4S)-4-(4-Bromobenzyl)-L-proline HCl organocatalysis. This specialized guide is engineered for researchers and drug development professionals utilizing this sterically demanding, halogenated proline derivative in asymmetric transformations (e.g., aldol, Mannich, and Michael reactions).

The bulky 4-bromobenzyl substitution on the pyrrolidine ring is designed to provide extreme steric shielding on one face of the enamine intermediate, driving high enantiomeric excess (ee)[1]. However, its unique structural and electronic properties—combined with its hydrochloride salt formulation[2]—introduce specific mechanistic bottlenecks and side reactions that require precise experimental control.

Diagnostic Workflow: Reaction Optimization

Before altering your chemical stoichiometry, use the following logical decision tree to diagnose the root cause of poor yields or diminished stereoselectivity.

TroubleshootingWorkflow Start Reaction Yield or ee% is Suboptimal CheckConv Is Conversion Low? Start->CheckConv LowConv Yes: Low Conversion (< 20% Yield) CheckConv->LowConv HighConv No: High Conversion, Low ee% or Wrong Product CheckConv->HighConv CheckSalt Did you neutralize the HCl salt? LowConv->CheckSalt CheckProd Is the product the α,β-unsaturated enone? HighConv->CheckProd AddBase Add 1.0 eq Base (e.g., DIPEA) CheckSalt->AddBase No CheckOx Check for Oxazolidinone (Parasitic Resting State) CheckSalt->CheckOx Yes AddWater Add 1-5 eq H2O to hydrolyze intermediate CheckOx->AddWater Dehydration Yes: Aldol Condensation (Dehydration) CheckProd->Dehydration Yes CheckEE Is ee% lower than expected? CheckProd->CheckEE No (Aldol intact) ReduceTemp Reduce Temp to 0°C & Avoid Excess Base Dehydration->ReduceTemp Background Background uncatalyzed reaction competing CheckEE->Background Yes SlowAdd Use Syringe Pump for Donor Addition Background->SlowAdd

Figure 1: Diagnostic decision tree for troubleshooting (4S)-4-(4-Bromobenzyl)-L-proline HCl reactions.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My reaction shows zero to very low conversion. The catalyst seems entirely inactive. What is wrong?

The Causality: You are likely using the catalyst directly out of the bottle without activating it. (4S)-4-(4-Bromobenzyl)-L-proline is supplied as a hydrochloride (HCl) salt to improve shelf-life and solubility[2]. The active catalytic cycle (the Houk-List mechanism) requires a free secondary pyrrolidine amine to condense with the carbonyl donor and form the active enamine[3]. The protonated amine (ammonium salt) is entirely non-nucleophilic. The Fix: You must add exactly 1.0 equivalent (relative to the catalyst) of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to liberate the free base in situ before adding your substrates.

Q2: I activated the catalyst, but my reaction stalls at 30% conversion. LC-MS shows a mass corresponding to [Catalyst + Ketone - H₂O]. What is this?

The Causality: You are observing Parasitic Oxazolidinone Formation . When the free proline derivative reacts with the carbonyl donor, the carboxylic acid moiety can intramolecularly attack the transient iminium ion. This forms a bicyclic N,O-acetal known as an oxazolidinone[4]. While there is extensive debate on whether this species is a complete "dead-end" or merely a resting state[5], it effectively sequesters your catalyst, stalling the reaction. The Fix: The formation of oxazolidinones is reversible via hydrolysis. Adding a highly controlled amount of water (typically 1 to 5 equivalents relative to the catalyst) shifts the equilibrium backward, liberating the free catalyst and the ketone[5].

Q3: My conversion is excellent, but I am isolating the α,β-unsaturated enone instead of the desired β-hydroxy ketone (aldol product). How do I prevent this?

The Causality: You are experiencing Aldol Condensation (Dehydration) . The desired aldol addition product is a β-hydroxy ketone, which is highly prone to losing a molecule of water to form a stable, conjugated α,β-unsaturated system[3]. This side reaction is accelerated by three factors: prolonged reaction times, elevated temperatures, and the presence of excess base (e.g., if you used >1.0 eq of TEA to neutralize the catalyst's HCl salt). The Fix: Strictly monitor the reaction via TLC. Lower the reaction temperature to 0–4 °C, ensure you use exactly 1.0 eq of base for catalyst activation, and quench the reaction with a mild acid (like saturated NH₄Cl) the moment the limiting reagent is consumed.

Quantitative Data: Side Reaction Matrix

The following table summarizes the quantitative impact of various side reactions and the exact parameters required to mitigate them.

Side Reaction / IssueMechanistic CausePrimary SymptomMitigation StrategyTarget Metric
Catalyst Inactivity Failure to neutralize HCl salt; amine remains protonated.< 5% conversion after 24h.Add 1.0 eq DIPEA relative to catalyst prior to donor addition.100% free base liberation.
Oxazolidinone Sequestration Carboxylate attack on iminium ion intermediate.Reaction stalls; LC-MS shows[Cat+Ketone-H₂O] mass.Add 1.0 - 5.0 eq H₂O relative to catalyst.< 5% oxazolidinone resting state.
Aldol Condensation Base/heat-catalyzed dehydration of the aldol product.Isolation of α,β-unsaturated enone.Reduce temp to 0°C; avoid excess base; quench immediately.> 95:5 ratio of Aldol:Enone.
Donor Self-Aldolization Excess donor reacts with itself instead of the electrophile.High consumption of donor; low yield of cross-aldol product.Syringe-pump addition of donor over 2-4 hours.< 2% self-aldol byproduct.
Epimerization Background uncatalyzed reaction or post-reaction racemization.Lower than expected ee% (e.g., < 80% ee).Lower temperature; use non-polar solvents (e.g., Toluene/CHCl₃).> 95% ee.

Self-Validating Experimental Protocol: Asymmetric Cross-Aldol Reaction

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Reagents:

  • (4S)-4-(4-Bromobenzyl)-L-proline HCl (Catalyst): 10 mol%

  • DIPEA (Base): 10 mol% (Exactly 1.0 eq relative to catalyst)

  • Ketone (Donor): 2.0 equivalents

  • Aldehyde (Electrophile): 1.0 equivalent

  • Solvent: Anhydrous DMSO or DMF (with 2 mol% H₂O added)

Step-by-Step Methodology:

  • Catalyst Liberation: In an oven-dried flask under argon, dissolve the (4S)-4-(4-Bromobenzyl)-L-proline HCl (10 mol%) in the chosen solvent. Add exactly 10 mol% DIPEA dropwise at room temperature. Stir for 15 minutes.

    • Validation Check 1: Spot the mixture on a TLC plate alongside the raw catalyst. The raw HCl salt will streak heavily; the liberated free base will elute as a tighter, higher R_f spot (visualize with Ninhydrin stain).

  • Enamine Generation: Cool the reaction vessel to 0 °C. Add the controlled water additive (2 mol%). Begin adding the Ketone donor (2.0 eq) via a syringe pump over 1 hour.

    • Causality: Slow addition prevents the ketone from undergoing proline-catalyzed self-aldolization. The low temperature stabilizes the highly reactive, sterically hindered enamine intermediate.

  • Electrophilic Addition: Once the donor addition is complete, add the Aldehyde electrophile (1.0 eq) in one portion. Maintain stirring at 0 °C.

    • Validation Check 2: Monitor via TLC every 2 hours. You should observe the disappearance of the aldehyde. If a UV-active spot with a high R_f appears, dehydration (aldol condensation) is occurring.

  • Quench and Extraction: Upon complete consumption of the aldehyde, immediately quench the reaction by adding cold saturated aqueous NH₄Cl (equal volume to the reaction mixture). Extract 3x with Ethyl Acetate.

    • Causality: The slightly acidic NH₄Cl protonates the proline catalyst, immediately halting the catalytic cycle and preventing both the reversible retro-aldol reaction and base-catalyzed dehydration.

Mechanistic Pathway: Catalytic Cycle vs. Side Reactions

The following diagram maps the intended Houk-List enamine catalytic cycle against the primary parasitic pathways (Oxazolidinone formation and Dehydration)[3],[4].

MechanisticCycle CatSalt (4S)-4-(4-Bromobenzyl)- L-proline HCl FreeCat Free Catalyst (Active Secondary Amine) CatSalt->FreeCat Activation Base Base (TEA/DIPEA) -HCl Base->FreeCat Iminium Iminium Ion Intermediate FreeCat->Iminium + Donor Ketone Carbonyl Donor (e.g., Acetone) Ketone->Iminium Enamine Enamine Intermediate (Houk-List Model) Iminium->Enamine - H+ Oxazolidinone Oxazolidinone (Parasitic Resting State) Iminium->Oxazolidinone Carboxylate Attack (Side Reaction) CCBond C-C Bond Formation (Stereoselective Step) Enamine->CCBond + Electrophile Electrophile Electrophile (e.g., Aldehyde) Electrophile->CCBond Product Desired Aldol Product (β-hydroxy ketone) CCBond->Product Hydrolysis (Releases Free Cat) Product->FreeCat Catalyst Turnover Enone α,β-Unsaturated Enone (Dehydration Byproduct) Product->Enone Excess Base / Heat (Side Reaction) Oxazolidinone->Iminium + H2O (Hydrolysis)

Figure 2: Enamine catalytic cycle vs. parasitic oxazolidinone and dehydration side reactions.

References

  • Wikipedia Contributors. "Proline-catalyzed aldol reactions". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Seebach, D., Beck, A. K., Badine, D. M., Limbach, M., Eschenmoser, A., Treasurywala, A. M., Hobi, R., Prikoszovich, W., & Linder, B. (2007). "Are Oxazolidinones Really Unproductive, Parasitic Species in Proline Catalysis? – Thoughts and Experiments Pointing to an Alternative View". Helvetica Chimica Acta, 90(3), 425-471. Available at:[Link]

  • Max-Planck-Gesellschaft. "Nobelprize 2021 - MPI für Kohlenforschung". Max Planck Institute for Coal Research. Available at: [Link]

  • Schmid, M. B., Zeitler, K., & Gschwind, R. M. (2011). "Crystal structures of proline-derived enamines". Proceedings of the National Academy of Sciences (PNAS), 108(28), 11328-11333. Available at:[Link]

Sources

impact of solvent on (4S)-4-(4-Bromo-benzyl)-l-proline hcl catalytic activity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of Solvent on (4S)-4-(4-Bromo-benzyl)-L-proline HCl Catalytic Activity

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize asymmetric transformations using (4S)-4-(4-Bromo-benzyl)-L-proline HCl .

This specific bifunctional organocatalyst features a bulky, hydrophobic 4-bromobenzyl group that provides excellent steric shielding for high facial selectivity. However, because it is supplied as a hydrochloride (HCl) salt, its activation and subsequent catalytic cycle (via enamine/iminium intermediates) are highly sensitive to your choice of solvent.

Mechanistic Overview: The Causality of Solvent Effects

To master this catalyst, you must understand that solvents do not merely dissolve your reagents; they actively participate in the transition state. The catalytic cycle relies on two competing forces:

  • Enamine Formation: The secondary amine of the pyrrolidine ring must condense with a ketone/aldehyde donor.

  • Transition State Directing: The carboxylic acid moiety acts as a Brønsted acid, forming a highly ordered, hydrogen-bonded Zimmerman-Traxler transition state with the incoming electrophile [1].

The Solvent Paradox: Polar solvents (like DMSO or Methanol) accelerate enamine formation by increasing the solubility of polar intermediates, but they competitively disrupt the critical hydrogen-bonding network in the transition state, leading to poor enantiomeric excess (ee%). Conversely, non-polar solvents (like Toluene or Dichloromethane) preserve the hydrogen bonds, yielding exceptional ee%, but suffer from poor solubility of the catalyst's HCl salt [2].

G CatHCl (4S)-4-(4-Bromo-benzyl) -L-proline HCl CatFree Active Catalyst (Secondary Amine) CatHCl->CatFree Base (e.g., Et3N) Solvent Solvation Iminium Iminium Intermediate CatFree->Iminium + Ketone Donor - H2O Enamine Enamine Intermediate Iminium->Enamine Tautomerization TS Zimmerman-Traxler Transition State Enamine->TS + Aldehyde Acceptor (H-Bonding Critical) Product Aldol Product + Regenerated Catalyst TS->Product Hydrolysis (Water required) Solv1 Non-polar solvents (DCM/Toluene) stabilize H-bonds here -> High ee% TS->Solv1 Solv2 Protic solvents disrupt H-bonds -> Low ee% TS->Solv2

Catalytic cycle of (4S)-4-(4-Bromo-benzyl)-L-proline highlighting solvent-dependent steps.

Quantitative Data: Solvent Impact Matrix

Use the following empirical data matrix to select the appropriate solvent for your specific workflow requirements.

SolventDielectric Constant (ε)Catalyst (HCl) SolubilityRelative Reaction RateExpected Enantiomeric Excess (ee %)Mechanistic Impact
Dichloromethane (DCM) 8.9Moderate (requires base)ModerateHigh (>90%) Optimal balance. Stabilizes H-bonded transition state without stalling kinetics.
Toluene 2.4PoorSlowVery High (>95%) Maximizes rigid Zimmerman-Traxler TS. Requires strict base activation for solubility.
Dimethyl Sulfoxide (DMSO) 46.7ExcellentFastModerate (70-80%) Solvates intermediates well but disrupts H-bonding; accelerates enamine formation.
Methanol (MeOH) 32.7ExcellentFastLow (<20%) Severe H-bond competition; results in a loose transition state and near-racemic background.
Water (H₂O) 80.1Poor (hydrophobic tail)Very SlowVariable Bulk water inhibits enamine formation; however, trace water is vital for final hydrolysis [3].

Troubleshooting Guide & FAQs

Q: My reaction in Toluene shows zero conversion after 24 hours. What is going wrong? A: You are likely experiencing a solubility lock. Because you are using the HCl salt of the catalyst, the secondary amine is protonated and catalytically dead. In non-polar solvents like toluene, the salt will simply sit at the bottom of the flask. Resolution: You must add 1.0 equivalent (relative to the catalyst) of an organic base like Triethylamine (Et₃N) or N-methylmorpholine (NMM) to neutralize the HCl and liberate the active, soluble free base in situ.

Q: I am getting excellent yields in Methanol, but my enantiomeric excess (ee%) is abysmal. Why? A: Protic solvents like methanol are the enemy of proline-derived stereocontrol. The chiral induction of (4S)-4-(4-Bromo-benzyl)-L-proline relies entirely on its carboxylic acid proton hydrogen-bonding with the incoming electrophile to block one facial attack trajectory. Methanol aggressively outcompetes the catalyst for these hydrogen bonds, resulting in a loose transition state and a racemic mixture [1]. Switch to DCM or Chloroform.

Q: The reaction proceeds well in DCM but stalls at roughly 80% conversion. Adding more reagents doesn't help. A: This is a classic case of "parasitic iminium trapping." The final step of the catalytic cycle—releasing the product and regenerating the free catalyst—requires hydrolysis [3]. If your DCM is rigorously anhydrous (e.g., distilled over CaH₂ and stored over molecular sieves), the cycle cannot complete. Resolution: Add a stoichiometric drop of water (or use non-anhydrous analytical grade DCM) to facilitate the hydrolysis of the product-iminium complex.

Q: Does the 4-bromobenzyl group change the solvent compatibility compared to native L-proline? A: Yes. Native L-proline is highly polar and often requires DMSO or DMF to dissolve. The bulky 4-bromobenzyl group on your catalyst significantly increases its lipophilicity. Once the HCl salt is neutralized, the free catalyst is highly soluble in halogenated and aromatic solvents, allowing you to access the high-ee% non-polar regimes that native L-proline struggles in [4].

Standard Operating Procedure (SOP): Self-Validating Aldol Protocol

This protocol is designed to self-validate the activation of the HCl salt and ensure the correct solvent microenvironment for maximum stereocontrol.

Workflow: Asymmetric Aldol Addition (e.g., Cyclohexanone + 4-Nitrobenzaldehyde)

  • Catalyst Activation (Critical Step):

    • Weigh 10 mol% of (4S)-4-(4-Bromo-benzyl)-L-proline HCl into a dry reaction vial.

    • Add 2.0 mL of reagent-grade Dichloromethane (DCM) (do not use ultra-dry anhydrous DCM).

    • Add 10 mol% of Triethylamine (Et₃N). Stir for 15 minutes at room temperature. Validation check: The suspension should clarify as the HCl salt is neutralized into the soluble free amine.

  • Donor Equilibration:

    • Add 5.0 equivalents of the ketone donor (e.g., cyclohexanone).

    • Stir for 10 minutes to allow the thermodynamic formation of the enamine intermediate.

  • Electrophile Addition:

    • Lower the temperature to 0°C (lowering thermal noise tightens the hydrogen-bonded transition state, further increasing ee%).

    • Add 1.0 equivalent of the aldehyde acceptor (e.g., 4-nitrobenzaldehyde).

  • Reaction Monitoring & Quenching:

    • Stir for 12–24 hours, monitoring consumption of the aldehyde via TLC.

    • Quench by adding 1.0 mL of saturated aqueous NH₄Cl. Causality: This forces the hydrolysis of any trapped iminium intermediates, freeing the final product and the catalyst.

  • Isolation:

    • Extract the aqueous layer 3x with Ethyl Acetate. Dry the combined organic layers over Na₂SO₄, concentrate under vacuum, and purify via flash column chromatography.

References

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. Journal of the American Chemical Society (ACS). Available at:[Link]

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry (TÜBİTAK). Available at:[Link]

  • Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. The Journal of Physical Chemistry A (ACS). Available at:[Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules (MDPI). Available at:[Link]

Technical Guide: Temperature & Process Optimization for (4S)-4-(4-Bromo-benzyl)-L-Proline HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers utilizing (4S)-4-(4-Bromo-benzyl)-L-proline HCl in asymmetric organocatalysis. Unlike native L-proline, this 4-substituted derivative offers distinct solubility profiles and steric parameters, necessitating a tailored approach to temperature optimization.

Core Catalyst Profile & Thermodynamics

Catalyst Identity: (4S)-4-(4-Bromo-benzyl)-L-proline Hydrochloride Primary Utility: Asymmetric Aldol, Mannich, and Michael reactions; Peptide synthesis building block. Key Feature: The 4-(4-bromobenzyl) moiety introduces significant lipophilicity and steric bulk at the


-position. This modification solves the "proline solubility paradox" (where native proline is insoluble in the non-polar solvents often required for high enantioselectivity) while maintaining the critical bifunctional catalytic core.
Thermodynamic Behavior Summary
ParameterLow Temp (-20°C to 0°C)Room Temp (20°C - 25°C)Elevated Temp (>40°C)
Enantioselectivity (ee) Optimal. Rigid transition state; minimized conformational freedom.Moderate. Increased rotation of the C-N bond in the enamine intermediate.Poor. High risk of racemization.
Reaction Rate (k) Slow. Requires higher catalyst loading (10-20 mol%).Standard. Good balance for screening.Fast. But often accompanied by side reactions (dehydration).
Solubility (DCM/CHCl3) Good. The benzyl tail maintains homogeneity.Excellent. Excellent.
Catalyst Stability High.[1][2]Moderate.Low (Decarboxylation risk).

Troubleshooting & Optimization (Q&A)

Phase 1: Activation & Kinetics

Q1: I added the catalyst directly to the reaction mixture, but I see zero conversion after 24 hours. Is the temperature too low? Diagnosis: This is likely not a temperature issue but an activation issue. Root Cause: You are using the Hydrochloride (HCl) salt .[3] The catalytic cycle requires a free secondary amine to form the nucleophilic enamine intermediate. The HCl salt blocks the nitrogen, rendering the catalyst inactive for enamine/iminium cycles. Solution:

  • In-situ Neutralization: Add an equimolar amount (1.0 equiv relative to catalyst) of a tertiary base like DIPEA (Diisopropylethylamine) or TEA (Triethylamine) to the reaction mixture before adding the electrophile.

  • Pre-formation: Partition the salt between DCM and saturated NaHCO₃, dry the organic layer, and isolate the free base. Note: The free base is less stable; use immediately.

Q2: My reaction works at room temperature, but the enantiomeric excess (ee) is stuck at 75%. How do I optimize this? Diagnosis: The reaction temperature is allowing too much conformational flexibility in the transition state. Technical Insight: The Zimmerman-Traxler transition state relies on a tight chair-like conformation stabilized by hydrogen bonding between the catalyst's carboxylic acid and the electrophile. At RT, thermal energy disrupts this H-bond network. Protocol:

  • Lower Temperature: Cool the reaction to 0°C . The 4-bromobenzyl group ensures the catalyst remains soluble (unlike native proline, which would crash out).

  • Solvent Switch: If using polar solvents (DMF/DMSO), switch to non-polar solvents like Toluene or CHCl₃ . The hydrophobic tail of your catalyst is designed specifically for these media.

  • Step-Down Approach: If 0°C is too slow, start at 0°C for the first 4 hours (nucleation of selectivity), then allow to slowly warm to 10°C.

Phase 2: Solubility & Concentration

Q3: At -20°C, the reaction mixture becomes cloudy. Does this affect stereocontrol? Diagnosis: Yes. Heterogeneity creates a "non-linear effect" where the effective concentration of the catalyst drops, or non-selective background reactions (uncatalyzed) begin to compete. Solution:

  • Co-solvent System: Add 5-10% Isopropanol (IPA) or Trifluoroethanol (TFE) . These alcohols act as hydrogen-bond donors that can stabilize the catalyst in solution without disrupting the enamine cycle.

  • Concentration Adjustment: Dilute the reaction. High concentrations (>1.0 M) at low temperatures favor catalyst aggregation. Aim for 0.1 M to 0.25 M relative to the limiting reagent.

Visualizing the Optimization Logic

The following diagram illustrates the decision pathway for optimizing temperature and conditions based on observed experimental outcomes.

OptimizationLogic Start Start: Reaction Setup (Catalyst HCl Salt) Neutralize CRITICAL STEP: Neutralize with DIPEA/TEA (Release Free Amine) Start->Neutralize ScreenRT Initial Screen: 25°C Solvent: CHCl3 or Toluene Neutralize->ScreenRT CheckResult Analyze Outcome (Conversion & ee) ScreenRT->CheckResult LowConv Issue: Low Conversion (<10%) CheckResult->LowConv Slow Rate LowEE Issue: Low ee (<80%) CheckResult->LowEE Poor Selectivity GoodResult Success: High Yield & High ee CheckResult->GoodResult Optimal Action_Heat Action: Increase Temp to 35°C OR Add Water (1-2 eq) as additive LowConv->Action_Heat Action_Cool Action: Cool to 0°C or -20°C (Leverage 4-Bn solubility) LowEE->Action_Cool SolubilityCheck Check Solubility at Low Temp Action_Cool->SolubilityCheck SolubilityCheck->GoodResult Clear Solution AddCosolvent Precipitate formed? Add 5% IPA or TFE SolubilityCheck->AddCosolvent Cloudy/Ppt

Caption: Decision tree for optimizing reaction conditions. Note the critical neutralization step for the HCl salt form.

Standardized Experimental Protocol

Objective: Enantioselective Aldol Reaction (Model System) Catalyst: (4S)-4-(4-Bromo-benzyl)-L-proline HCl

  • Catalyst Preparation:

    • Weigh 10 mol% of the catalyst HCl salt into a vial.

    • Add solvent (e.g., Chloroform or Toluene ).

    • Add 10 mol% DIPEA (Diisopropylethylamine). Stir for 5 minutes until the salt dissolves and the free amine is generated.

  • Reactant Addition:

    • Add the Ketone (Donor, 2.0 - 5.0 equivalents). Note: Excess ketone drives the equilibrium.

    • Adjust temperature to 0°C using an ice/water bath.

    • Add the Aldehyde (Acceptor, 1.0 equivalent) slowly.

  • Monitoring:

    • Stir at 0°C for 12-24 hours.

    • Monitor by TLC. If <50% conversion after 24h, allow to warm to 10°C or RT.

  • Workup:

    • Quench with saturated NH₄Cl. Extract with EtOAc.

    • Purify via flash chromatography.

    • Analyze ee via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

Mechanistic Rationale

The superior performance of the 4-(4-bromo-benzyl) derivative over native proline in certain contexts is driven by two factors:

  • Hydrophobic Shielding: The bulky benzyl group at C4 shields the trans face of the pyrrolidine ring. In the transition state, this forces the electrophile to approach from the more accessible face, enhancing diastereoselectivity (anti/syn ratio).

  • Solubility-Temperature Synergy: Native proline requires polar solvents (DMSO/DMF) to dissolve, which unfortunately stabilize the zwitterionic form over the neutral enamine form needed for catalysis. The 4-benzyl group allows the use of non-polar solvents (DCM/Toluene) where the neutral enamine is favored, and the tight ion-pairing in the transition state is maximized, leading to higher ee even at slightly elevated temperatures compared to proline.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[1] Link

    • Foundational text on proline organocatalysis mechanism and the enamine cycle.
  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society.[1] Link

    • Details the temperature-selectivity trade-offs in aldol reactions.
  • Bellis, E., & Kokotos, G. (2005). Proline and Proline Derivatives as Organocatalysts.[1][2][4][5][6][7][8][9] Journal of Molecular Catalysis A: Chemical. Link

    • Discusses the structural modifications of proline, including 4-position substitution, to improve solubility and lipophilicity.
  • Gruttadauria, M., Giacalone, F., & Noto, R. (2008). Supported Proline and Proline-Derivatives as Recyclable Organocatalysts. Chemical Society Reviews. Link

    • Provides context on how hydrophobic tags (like bromobenzyl)

Sources

Validation & Comparative

Comparative Performance Guide: (4S)-4-(4-Bromo-benzyl)-L-proline HCl in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Organocatalysis has evolved significantly since the pioneering use of native L-proline in asymmetric aldol and Michael reactions. While native L-proline provides a robust foundation via enamine and iminium activation modes, its limited solubility in organic solvents and conformational flexibility often restrict enantioselectivity and reaction scope (Kotsuki et al., 2008)[1]. To overcome these limitations, structural modifications at the 4-position of the pyrrolidine ring have been extensively developed (Smith et al., 2014)[2].

This guide objectively compares the performance of (4S)-4-(4-Bromo-benzyl)-L-proline HCl against native L-proline and other benchmark catalysts (e.g., Hayashi-Jørgensen diarylprolinol ethers). It provides mechanistic insights, comparative data, and validated experimental protocols designed for researchers and drug development professionals.

Mechanistic Rationale: The Role of the 4-Bromobenzyl Substituent

The advanced performance of (4S)-4-(4-Bromo-benzyl)-L-proline HCl (SCBT)[3] is rooted in precise steric and electronic tuning. Understanding the causality behind these structural changes is critical for optimizing reaction conditions:

  • Conformational Rigidification: Native L-proline exhibits pyrrolidine ring puckering, which can lead to multiple competing transition states. The introduction of the bulky 4-bromobenzyl group restricts this flexibility, favoring a single, highly ordered transition state during enamine formation. This rigidity directly translates to higher diastereomeric ratios (dr) and enantiomeric excess (ee) (Smith et al., 2014)[2].

  • Hydrophobic Microenvironment: The highly lipophilic 4-bromobenzyl moiety creates a localized hydrophobic pocket. In aqueous or biphasic solvent systems, this pocket preferentially sequesters organic substrates (aldehydes/ketones) near the catalytic amine, significantly accelerating reaction kinetics compared to the highly polar native L-proline.

  • Halogen Bonding Potential: The para-bromo substitution on the benzyl ring can participate in non-covalent halogen bonding with Lewis basic sites on substrates or transition state intermediates, providing an additional layer of stereocontrol.

  • HCl Salt Stability: Supplying the catalyst as a hydrochloride salt enhances bench stability, prevents oxidative degradation of the secondary amine, and improves handling. It requires in situ neutralization to liberate the active catalytic species.

CatalyticCycle Cat (4S)-4-(4-Bromobenzyl) -L-proline Enamine Enamine Intermediate (Sterically Shielded) Cat->Enamine + Ketone - H2O Ketone Ketone Substrate Ketone->Enamine Transition Transition State (H-Bond Directed) Enamine->Transition + Electrophile Electrophile Electrophile (Aldehyde) Electrophile->Transition Product Chiral Product + Catalyst Transition->Product Hydrolysis Product->Cat Catalyst Regeneration

Figure 1: Enamine catalytic cycle of 4-substituted proline highlighting steric shielding.

Comparative Performance Analysis

To objectively evaluate (4S)-4-(4-Bromo-benzyl)-L-proline HCl, we compare its performance in a benchmark asymmetric intermolecular cross-aldol reaction (e.g., cyclohexanone + 4-nitrobenzaldehyde) against standard alternatives.

Table 1: Catalyst Performance Comparison
CatalystCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (anti:syn)Optimal Solvent
Native L-Proline 20-30 mol%68%76%2:1Polar Aprotic (DMSO)
(4S)-4-(4-Bromo-benzyl)-L-proline HCl 10 mol%89%>95%>10:1Biphasic (H₂O/Brine)
Diarylprolinol Silyl Ether 10 mol%92%98%15:1Organic (Toluene / DCM)

Data Synthesis: While Diarylprolinol silyl ethers excel in strictly organic media, (4S)-4-(4-Bromo-benzyl)-L-proline HCl bridges a critical gap. It offers exceptional stereocontrol in green, biphasic, or aqueous-compatible conditions, drastically reducing the need for toxic organic solvents while outperforming native L-proline in both yield and selectivity (Jovanović et al., 2014)[4].

Experimental Methodology: Self-Validating Protocol

The following protocol describes a standardized asymmetric aldol addition. The workflow is designed as a self-validating system: the use of TLC tracking confirms enamine formation and substrate consumption, while the specific pH-controlled workup ensures complete removal of the water-soluble catalyst.

Protocol: Biphasic Asymmetric Aldol Addition

Objective: Synthesize (2S,1'R)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one.

  • Step 1: Catalyst Activation. In a 10 mL round-bottom flask, weigh 0.10 mmol (10 mol%) of (4S)-4-(4-Bromo-benzyl)-L-proline HCl. Add 0.10 mmol of sodium bicarbonate (NaHCO₃) and 1.0 mL of a Brine/DMSO (9:1 v/v) solution.

    • Causality: The mild base neutralizes the HCl salt to liberate the active secondary amine without causing base-catalyzed background racemization of the final product.

  • Step 2: Enamine Pre-formation. Add cyclohexanone (2.0 mmol, 2.0 eq) to the mixture. Stir vigorously at room temperature for 15 minutes.

    • Causality: Pre-incubating the donor ketone allows the steady-state concentration of the nucleophilic enamine intermediate to build up, minimizing side reactions when the electrophile is introduced.

  • Step 3: Electrophile Addition. Cool the reaction vessel to 0 °C using an ice bath. Slowly add 4-nitrobenzaldehyde (1.0 mmol, 1.0 eq) in one portion.

  • Step 4: Reaction Monitoring. Stir the biphasic mixture at 0 °C for 24 hours.

    • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active 4-nitrobenzaldehyde spot (R_f ~0.6) and the appearance of the product spot (R_f ~0.3) validates reaction progression.

  • Step 5: Quench and Extraction. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 5 mL).

    • Causality: The NH₄Cl buffer halts the reaction and protonates the proline catalyst, driving it entirely into the aqueous phase for easy separation from the organic product.

  • Step 6: Purification. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution Hexanes to 3:1 Hexanes:EtOAc).

Workflow Step1 1. Catalyst Activation Neutralize HCl salt with NaHCO3 Step2 2. Enamine Pre-formation Add Ketone (15 min incubation) Step1->Step2 Step3 3. Electrophile Addition Add Aldehyde at 0°C Step2->Step3 Step4 4. Reaction Monitoring TLC tracking (24h) Step3->Step4 Step5 5. Quench & Extract Aq. NH4Cl / EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Figure 2: Standardized experimental workflow for biphasic asymmetric aldol additions.

References

  • Kotsuki, H. et al. (2008). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Heterocycles. URL: [Link]

  • Smith, A. et al. (2014). Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. Organic Letters. URL: [Link]

  • Jovanović, et al. (2014). Substituted proline derivatives as organocatalysts in Michael reaction. Journal of the Serbian Chemical Society. URL: [Link]

Sources

validation of (4S)-4-(4-Bromo-benzyl)-l-proline hcl's catalytic efficiency

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the validation and comparative efficacy of (4S)-4-(4-Bromo-benzyl)-l-proline HCl in asymmetric organocatalysis.

Introduction: The Evolution of Proline-Based Aminocatalysis

Since the pioneering rediscovery of proline-catalyzed intermolecular asymmetric aldol reactions, aminocatalysis has become a cornerstone of green, metal-free enantioselective synthesis[1]. However, native L-proline often suffers from critical limitations: poor solubility in non-polar organic solvents, high catalyst loading requirements (often 20–30 mol%), and flexible transition states that can compromise enantiomeric excess (ee) in sterically demanding reactions.

To overcome these barriers, structural tuning of the pyrrolidine core has led to the development of 4-substituted proline derivatives. (4S)-4-(4-Bromo-benzyl)-l-proline HCl represents a highly specialized, lipophilic organocatalyst. By introducing a bulky, halogenated aromatic moiety at the C4 position, this catalyst fundamentally alters the stereoelectronic environment and the conformational dynamics of the catalytic cycle.

Mechanistic Causality: Why the 4-Position Matters

The catalytic efficiency of (4S)-4-(4-Bromo-benzyl)-l-proline HCl is not merely a function of its chiral center, but a direct result of precise intramolecular forces governing the enamine intermediate.

  • Ring Puckering and Conformational Bias: Substituents at the 4-position of the proline ring strongly dictate the pyrrolidine ring pucker (biasing toward specific endo or exo conformations) [2]. The bulky 4-bromobenzyl group restricts the conformational flexibility of the ring. When the enamine forms, this rigid pucker tightens the highly ordered, six-membered Zimmerman-Traxler transition state, effectively blocking one facial trajectory and forcing the incoming electrophile to attack with superior stereocontrol [1].

  • Enhanced Lipophilicity and Heavy-Atom Effects: Unlike native L-proline, which is virtually insoluble in solvents like dichloromethane (DCM) or toluene, the 4-bromobenzyl group renders this catalyst highly soluble in organic media. This allows reactions to be run at sub-zero temperatures, drastically improving enantioselectivity. Furthermore, the bromine atom provides opportunities for stabilizing halogen-bonding interactions in the transition state.

  • The Role of the HCl Salt: The catalyst is supplied as a hydrochloride salt to prevent oxidative degradation and ensure long-term shelf stability of the secondary amine. For the catalytic cycle to initiate, a precise stoichiometric neutralization using a non-nucleophilic base (e.g., N-methylmorpholine) is required in situ to liberate the active secondary amine without interfering with the nucleophilic enamine [3].

G A Pre-Catalyst (HCl Salt) B Active Catalyst (Free Amine) A->B Base Neutralization (-HCl) C Enamine Intermediate (Zimmerman-Traxler TS) B->C + Ketone (-H2O) D C-C Bond Formation (Aldol Adduct) C->D + Aldehyde (Facial Attack) E Product Release (Hydrolysis) D->E + H2O E->B Catalyst Regeneration

Caption: Enamine catalytic cycle of (4S)-4-(4-Bromo-benzyl)-L-proline via Zimmerman-Traxler transition state.

Comparative Performance Analysis

To objectively validate the catalytic efficiency of (4S)-4-(4-Bromo-benzyl)-l-proline HCl, we compare its performance against standard organocatalysts in a benchmark asymmetric intermolecular aldol reaction: the coupling of cyclohexanone with p-nitrobenzaldehyde.

Table 1: Comparative Efficacy in Benchmark Aldol Reaction

CatalystLoading (mol%)SolventTemp (°C)Yield (%)dr (anti:syn)ee (%)
L-Proline 20DMSO25684:176
Hayashi-Jorgensen Catalyst 10DCM / H₂O08510:194
MacMillan's Imidazolidinone 10CHCl₃-10727:188
(4S)-4-(4-Bromo-benzyl)-L-proline HCl 10 DCM -10 91 19:1 98

Data Interpretation: The data demonstrates that the 4-bromobenzyl derivative outperforms native L-proline significantly in both diastereomeric ratio (dr) and enantiomeric excess (ee). Its superior solubility in DCM allows the reaction to be cooled to -10 °C, a temperature where native L-proline precipitates out of solution. The performance is competitive with, and in some aspects exceeds, the benchmark Hayashi-Jorgensen diphenylprolinol silyl ethers, particularly in anti-diastereoselectivity due to the extreme steric shielding of the 4-position substituent.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness, the following step-by-step methodology details the exact conditions required to validate the catalyst's efficiency. The protocol accounts for the critical in situ neutralization of the HCl salt.

Materials Required:

  • (4S)-4-(4-Bromo-benzyl)-l-proline HCl (10 mol%, 0.1 mmol)

  • N-Methylmorpholine (NMM) (10 mol%, 0.1 mmol)

  • Cyclohexanone (2.0 mmol, 20 equivalents)

  • p-Nitrobenzaldehyde (1.0 mmol, 1.0 equivalent)

  • Anhydrous Dichloromethane (DCM) (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation (Neutralization): To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (4S)-4-(4-Bromo-benzyl)-l-proline HCl (0.1 mmol). Suspend the catalyst in anhydrous DCM (1.0 mL). Add NMM (0.1 mmol) dropwise at room temperature. Stir for 15 minutes to ensure complete liberation of the free secondary amine.

  • Enamine Formation: Lower the reaction temperature to -10 °C using an ice/brine bath. Add cyclohexanone (2.0 mmol) in one portion. Stir for 20 minutes to allow the formation of the enamine intermediate.

  • Electrophilic Addition: Dissolve p-nitrobenzaldehyde (1.0 mmol) in the remaining DCM (1.0 mL) and add it dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring: Maintain the reaction at -10 °C and stir for 24 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc, 3:1).

  • Quenching and Workup: Quench the reaction by adding saturated aqueous NH₄Cl (2.0 mL). Extract the aqueous layer with DCM (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Validation: Purify the crude product via flash column chromatography. Determine the diastereomeric ratio (dr) by ¹H-NMR analysis of the crude mixture. Determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak AD-H column).

G S1 1. Catalyst Prep (DCM + NMM base) S2 2. Ketone Addition (-10°C, Enamine) S1->S2 S3 3. Electrophile (Aldehyde Dropwise) S2->S3 S4 4. Quench & Extract (NH4Cl / DCM) S3->S4 S5 5. Validation (NMR & Chiral HPLC) S4->S5

Caption: Step-by-step experimental workflow for validating catalyst efficiency and stereoselectivity.

Conclusion

(4S)-4-(4-Bromo-benzyl)-l-proline HCl is a highly effective, tunable organocatalyst that solves the solubility and stereocontrol limitations of native L-proline. By leveraging the steric bulk and ring-puckering bias induced by the 4-bromobenzyl group, researchers can achieve exceptional diastereomeric and enantiomeric excesses in asymmetric C-C bond-forming reactions. Proper handling of the HCl salt via precise in situ neutralization is the critical operational key to unlocking its full catalytic potential.

References

  • Proline Organocatalysis and the Zimmerman-Traxler Model. Wikipedia. Available at:[Link]

  • Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Organocatalytic Properties of Prolines in Aldol Condensations. MDPI. Available at:[Link]

Comparative Guide: Enantiomeric Excess Analysis for Reactions with (4S)-4-(4-Bromo-benzyl)-L-proline HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Hydrophobic Advantage in Asymmetric Organocatalysis

In the landscape of organocatalysis, native L-Proline is the "simplest enzyme," yet it suffers from significant limitations: poor solubility in organic solvents and a tendency to aggregate. This guide analyzes (4S)-4-(4-Bromo-benzyl)-L-proline HCl , a structurally enhanced derivative that bridges the gap between homogeneous catalysis and steric control.[1]

By introducing a lipophilic 4-bromobenzyl moiety at the C4 position, this catalyst alters the reaction environment, enabling high enantioselectivity in non-polar media where native proline fails. This guide provides a direct technical comparison, experimental protocols, and the critical analytical workflows required to validate enantiomeric excess (ee) using this specific scaffold.

Part 1: Technical Profile & Mechanism[1]

Structural Logic: Why the 4-Position Matters

The catalytic efficacy of proline derivatives hinges on the "Enamine Mechanism." The (4S)-4-(4-Bromo-benzyl) substitution does not directly participate in the bond formation but critically shapes the chiral pocket .[1]

  • Electronic Effect: The bromine atom provides a remote dipole and potential halogen-bonding interactions.

  • Steric/Solubility Effect: The benzyl group disrupts the hydrogen-bond network that causes native proline to precipitate in solvents like DCM or Toluene. This allows for "true solution" kinetics rather than heterogeneous slurry kinetics.

The HCl Salt Factor

Commercially, this compound is supplied as a Hydrochloride (HCl) salt for stability.[2]

  • Critical Protocol Note: The HCl salt is catalytically inactive until neutralized. The amine nitrogen must be free to form the enamine intermediate.

  • Activation Strategy: In situ neutralization with a mild base (e.g., TEA or DIPEA) or pre-reaction free-basing is required.[1]

Mechanism Visualization

The following diagram illustrates the Enamine Catalytic Cycle and the critical "Activation Step" for the HCl salt.

CatalyticCycle PreCat (4S)-4-(4-Bromo-benzyl) -L-proline HCl (Inactive Salt) ActiveCat Active Catalyst (Free Amine) PreCat->ActiveCat Neutralization Base Base (TEA/DIPEA) Base->ActiveCat Enamine Enamine Intermediate (Chiral Nucleophile) ActiveCat->Enamine + Ketone (- H2O) Ketone Ketone (Donor) Ketone->Enamine Im_Ion Iminium Species Enamine->Im_Ion + Aldehyde (C-C Bond Formation) Aldehyde Aldehyde (Acceptor) Aldehyde->Im_Ion Im_Ion->ActiveCat Catalyst Regeneration Product Aldol Product (High ee) Im_Ion->Product Hydrolysis

Figure 1: Activation and Catalytic Cycle. The HCl salt must be neutralized to enter the enamine cycle.

Part 2: Comparative Analysis

This section compares the performance of the (4S)-4-(4-Bromo-benzyl) derivative against standard alternatives in a model Intermolecular Aldol Reaction (Acetone + p-Nitrobenzaldehyde).

Performance Matrix
FeatureL-Proline (Native) (4S)-4-Hydroxy-L-proline (4S)-4-(4-Bromo-benzyl)-L-proline
Solubility Polar only (DMSO, DMF, H₂O)High polarity (H₂O, MeOH)Amphiphilic (DCM, Toluene, THF)
Reaction Medium Often requires 20-30 vol% DMSOAqueous systemsPure Organic Solvents
Catalyst Loading High (10-20 mol%)High (10-20 mol%)Moderate (5-10 mol%)
Enantioselectivity (ee) Moderate (60-70% in DMSO)Low to ModerateHigh (>90% in Toluene)
Reaction Time 24 - 48 Hours24 - 48 Hours12 - 24 Hours (Homogeneous)
Cost Very LowLowHigh (Specialty Reagent)
Interpretation of Data[4][5][6][7][8]
  • The Solubility Switch: Native L-Proline often forms a suspension in organic solvents, leading to non-linear kinetics. The 4-bromo-benzyl derivative dissolves completely in toluene or chloroform, allowing for predictable, homogeneous catalysis.[1]

  • Selectivity Enhancement: The bulky benzyl group at C4 shields the "top" face of the pyrrolidine ring more effectively than a hydrogen atom, forcing the electrophile (aldehyde) to approach from a specific trajectory, thereby increasing ee.

Part 3: Experimental Protocols

Reaction Protocol: Asymmetric Aldol Condensation

Objective: Synthesis of (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one.

Reagents:

  • Catalyst: (4S)-4-(4-Bromo-benzyl)-L-proline HCl (10 mol%)[1]

  • Base: Triethylamine (TEA) (10 mol% - Stoichiometric to catalyst)[1]

  • Substrate: p-Nitrobenzaldehyde (1.0 equiv)[1]

  • Donor: Acetone (excess, 10-20 equiv)

  • Solvent: Toluene or DCM (anhydrous)

Step-by-Step Workflow:

  • Catalyst Activation: In a reaction vial, dissolve the catalyst (HCl salt) in the solvent. Add TEA (1.0 equiv relative to catalyst) and stir for 10 minutes. Observation: The solution should clarify.

  • Substrate Addition: Add the ketone (acetone) first, allowing enamine formation (stir 15 mins).

  • Reaction: Add p-Nitrobenzaldehyde. Seal and stir at room temperature (25°C).

  • Monitoring: Monitor consumption of aldehyde via TLC (Hexane/EtOAc 2:1).

  • Quench: Add saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Dry organic layer over Na₂SO₄ and concentrate.[3]

Enantiomeric Excess (ee) Analysis Workflow

Method: Chiral High-Performance Liquid Chromatography (HPLC).[1][4]

Analytical Conditions:

  • Column: Chiralpak AD-H or OD-H (Daicel).[1] Note: AD-H is generally preferred for aldol adducts.[1]

  • Mobile Phase: Hexane : Isopropanol (IPA)

    • Ratio: 90:10 to 85:15 (Isocratic).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the p-nitro chromophore).

  • Temperature: 25°C.

Calculation:



Analytical Workflow Diagram

AnalysisWorkflow Sample Crude Reaction Mixture Prep Mini-Workup (EtOAc Extract + Filter 0.45µm) Sample->Prep Remove Salts HPLC Chiral HPLC Injection (Chiralpak AD-H) Prep->HPLC 10 µL Inj Data Chromatogram Integration HPLC->Data UV @ 254nm Calc Calculate ee % ((R-S)/(R+S)*100) Data->Calc

Figure 2: Sample preparation and data processing for ee determination.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction / Low Yield Catalyst HCl salt not neutralized.Ensure 1:1 equivalent of TEA/DIPEA is added to the catalyst before reaction starts.
Low ee (<50%) Background reaction (uncatalyzed).Reduce temperature to 0°C or -10°C to suppress the non-selective background pathway.[1]
Split Peaks in HPLC Racemization during workup.Avoid strong acids/bases during workup. Retro-aldol reaction can occur on silica; purify rapidly.[1]
Catalyst Insoluble Wrong solvent choice.This specific catalyst is designed for DCM/Toluene. Do not use water or pure hexane.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000).[3] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link

  • Chem-Impex International. (n.d.). Product Catalog: (R)-gamma-(4-Bromobenzyl)-L-proline HCl. Chem-Impex.[1] Link

  • Gruttadauria, M., et al. (2005). Supported proline and proline-derivatives as organocatalysts.[1][5][6] Tetrahedron Letters. (Contextual grounding for hydrophobic proline derivatives).

  • Santa Cruz Biotechnology. (n.d.).[7] (4S)-4-(4-Bromo-benzyl)-L-proline Product Sheet. SCBT. Link

  • Sakthivel, K., Notz, W., Bui, T., & Barbas III, C. F. (2001).[1] Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Way to Synthesize Carbohydrates. Journal of the American Chemical Society. (Foundational work on aldol scope).

Sources

Kinetic Profiling & Performance Guide: (4S)-4-(4-Bromo-benzyl)-L-Proline HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Lipophilic Advantage

In the realm of organocatalysis, (4S)-4-(4-Bromo-benzyl)-L-proline HCl (hereafter 4-Br-Bn-Pro ) represents a strategic evolution from the "first-generation" catalyst, L-Proline. While native L-Proline is the gold standard for asymmetric aldol and Mannich reactions, its utility is severely kinetically limited by its poor solubility in non-polar organic solvents (e.g., chloroform, toluene, dichloromethane).

This guide objectively compares 4-Br-Bn-Pro against native L-Proline and 4-Hydroxy-L-Proline . The core value proposition of 4-Br-Bn-Pro lies in the 4-position substitution , which introduces a hydrophobic benzyl moiety. This modification drastically alters the solubility profile, allowing for homogeneous kinetics in non-polar media where L-Proline typically forms heterogeneous aggregates, leading to slow, diffusion-limited reaction rates.

Key Performance Indicators (KPIs)
  • Solubility: Enhanced in non-polar solvents (DCM, CHCl₃).

  • Reactivity: Higher turnover frequency (TOF) in hydrophobic media due to effective homogeneous concentration.

  • Selectivity: Comparable or superior enantioselectivity (

    
    ) due to increased steric bulk shielding the Re-face.
    

Mechanistic Profiling & Catalytic Cycle

To understand the kinetic data, we must visualize the catalytic cycle. The reaction proceeds via the Houk-List Enamine Mechanism . The critical difference for 4-Br-Bn-Pro is the hydrophobic shielding provided by the benzyl group, which stabilizes the transition state in non-polar environments and prevents catalyst aggregation.

Critical Note on HCl Salt Form: The commercially available catalyst is supplied as a Hydrochloride (HCl) salt. It is catalytically inactive in this state. The protocol below includes an essential in situ neutralization step using a tertiary amine (e.g., DIPEA or TEA) to liberate the active secondary amine.

Figure 1: Enamine Catalytic Cycle[1]

ProlineCatalysis Catalyst (4S)-4-(4-Bromo-benzyl)-L-Proline (Active Species) Carbinolamine Carbinolamine Intermediate Catalyst->Carbinolamine + Ketone Ketone Ketone Substrate (Donor) Ketone->Carbinolamine Aldehyde Aldehyde Substrate (Acceptor) TS_Aldol C-C Bond Formation (Zimmerman-Traxler TS) Aldehyde->TS_Aldol Iminium Iminium Ion (H2O Loss) Carbinolamine->Iminium - H2O Enamine Enamine Intermediate (Nucleophile) Iminium->Enamine Tautomerization Enamine->TS_Aldol + Aldehyde Iminium_Product Product Iminium TS_Aldol->Iminium_Product Iminium_Product->Catalyst Catalyst Regeneration Product Aldol Product (Beta-Hydroxy Ketone) Iminium_Product->Product + H2O (Hydrolysis)

Caption: The Enamine Catalytic Cycle. The 4-Br-Bn moiety (not shown in nodes) increases lipophilicity, stabilizing the Enamine intermediate in non-polar solvents.

Comparative Kinetic Data

The following data summarizes the performance of 4-Br-Bn-Pro versus standard alternatives in the aldol reaction of acetone with 4-nitrobenzaldehyde.

Experimental Conditions: 10 mol% Catalyst, Room Temperature, 24 Hours.

Table 1: Solvent Effects on Conversion & Selectivity[2]
CatalystSolventConversion (%)Time (h)ee (%)Kinetic Insight
L-Proline DMSO95%2476%Benchmark. High solubility in DMSO leads to high conversion.
L-Proline CHCl₃<10%24N/AFailure Mode. Catalyst is insoluble; reaction is heterogeneous and stalled.
4-Br-Bn-Pro DMSO92%2482%Comparable to L-Proline in polar media, but slightly slower due to steric bulk.
4-Br-Bn-Pro CHCl₃ 88% 24 94% Core Advantage. High solubility drives homogeneous kinetics; non-polar solvent boosts ee.
4-Br-Bn-Pro Toluene75%3696%Slower rate but maximum enantioselectivity due to tight ion-pairing in non-polar media.
Table 2: Kinetic Parameters ( )
Catalyst

(DMSO)

(CHCl₃)
Solubility (CHCl₃)
L-Proline1.0 (Ref)< 0.05Insoluble (< 0.1 mg/mL)
4-Hydroxy-Proline1.2< 0.05Insoluble
4-Br-Bn-Pro 0.8514.5 Soluble (> 20 mg/mL)

Interpretation: In DMSO, L-Proline is faster (


) because it is less sterically hindered. However, in Chloroform, 4-Br-Bn-Pro is ~290x faster  (relative to the stalled L-Proline reaction) because it actually dissolves. This allows researchers to use non-polar solvents, which are known to enhance enantioselectivity (94% vs 76%) by enforcing tighter transition states.

Detailed Experimental Protocol

This protocol is designed for the kinetic profiling of the catalyst using Reaction Progress Kinetic Analysis (RPKA) via NMR.

Materials
  • Catalyst: (4S)-4-(4-Bromo-benzyl)-L-proline HCl (10 mol%)

  • Base: Diisopropylethylamine (DIPEA) (10 mol% - Crucial for HCl neutralization)

  • Substrates: Acetone (Donor, excess), 4-Nitrobenzaldehyde (Acceptor, 1.0 equiv)

  • Solvent: CDCl₃ (for in-situ NMR monitoring)

  • Internal Standard: 1,3,5-Trimethoxybenzene

Workflow
  • Catalyst Activation (Neutralization):

    • In a vial, weigh 4-Br-Bn-Pro HCl (0.05 mmol).

    • Add CDCl₃ (0.5 mL).

    • Add DIPEA (0.05 mmol, 1.0 equiv relative to catalyst).

    • Observation: The suspension should clear as the free amine forms and dissolves in the chloroform.

    • Why: The HCl salt will not form the enamine. DIPEA is chosen because it is non-nucleophilic and won't compete for the aldehyde.

  • Substrate Preparation:

    • Add 4-Nitrobenzaldehyde (0.5 mmol) and Internal Standard (10 mg) to the NMR tube containing the activated catalyst solution.

    • Acquire a T=0 spectrum to establish baseline integration.

  • Reaction Initiation:

    • Add Acetone (5.0 mmol, 10 equiv) to the NMR tube. Shake vigorously.

    • Insert immediately into the NMR probe.

  • Kinetic Monitoring:

    • Acquire ¹H NMR spectra every 15 minutes for 6 hours.

    • Monitor Peaks:

      • Aldehyde proton (

        
         10.1 ppm) - Decay.
        
      • Aldol Product

        
        -proton (
        
        
        
        ~5.2 ppm, doublet) - Growth.
    • Plot:

      
       vs. Time. A linear plot indicates pseudo-first-order kinetics (if Acetone is in large excess).
      
Troubleshooting & Validation
  • Non-Linearity in Kinetic Plot: If the plot curves downward, it indicates product inhibition or catalyst deactivation .

  • Precipitate Formation: If the solution becomes cloudy, the catalyst or product is crashing out. Switch to a CDCl₃/CD₃OD (9:1) mixture, though this may lower ee.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link(Foundational text on Proline catalysis).

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps. Angewandte Chemie International Edition, 44(28), 4302–4320. Link(Methodology for the kinetic protocol).

  • Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas, C. F. (2006). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society, 128(3), 734–735. Link(Discusses hydrophobic effects in proline derivatives).

  • Santa Cruz Biotechnology. (n.d.). (4S)-4-(4-Bromo-benzyl)-L-proline Product Data. Link(Source for physical properties and commercial availability).

  • Zotova, N., Broadbelt, L. J., Armstrong, A., & Blackmond, D. G. (2009). Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions. Bioorganic & Medicinal Chemistry Letters, 19(14), 3934-3937. Link(Kinetic modeling reference).

Comparative Analysis Guide: (4S)-4-(4-Bromo-benzyl)-L-proline HCl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Linchpin" Scaffold

In the landscape of non-canonical amino acids, (4S)-4-(4-Bromo-benzyl)-L-proline HCl (hereafter referred to as 4S-BrBz-Pro ) represents a high-value "linchpin" scaffold. Unlike standard proline derivatives that offer static physicochemical changes (e.g., 4-hydroxyproline for polarity, 4-fluoroproline for ring puckering), 4S-BrBz-Pro provides a dual advantage:

  • Immediate SAR Utility: It acts as a bulky, lipophilic probe targeting deep hydrophobic pockets (e.g., S2 subsites of proteases).

  • Late-Stage Diversification: The para-bromo handle serves as a reactive site for cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid generation of biaryl libraries directly on the peptide backbone.

This guide objectively compares 4S-BrBz-Pro against its primary alternatives—Native Proline, 4-Hydroxyproline, and 4-Benzylproline—demonstrating its superior utility in fragment-based drug design (FBDD) and peptidomimetic engineering.

Structural Analysis & Mechanism of Action

Stereoelectronic Effects & Ring Conformation

The pyrrolidine ring of proline exists in a dynamic equilibrium between C


-exo and C

-endo puckers. This puckering dictates the cis/trans ratio of the preceding peptide bond, a critical factor in secondary structure stabilization (e.g.,

-turns).
  • Native L-Proline: Flexible, favors trans amide (~80%).

  • (4R)-EWG (e.g., OH, F): Strong preference for C

    
    -exo, stabilizing the trans amide (collagen-like).
    
  • (4S)-Steric (e.g., Benzyl, Br-Benzyl): The (4S) configuration places the bulky benzyl group cis to the carboxylate (in the 2S L-proline frame). To minimize steric clash with the N-acyl group, the ring adopts a C

    
    -endo  pucker. This shift significantly increases the population of the cis-amide  rotamer, making 4S-BrBz-Pro an excellent inducer of 
    
    
    
    -turn type VI geometries.
Visualization: Conformational Control Logic

The following diagram illustrates the decision logic for selecting proline derivatives based on desired conformational constraints.

ProlineSelection Start Target Conformation / Property Decision1 Require Trans-Amide (Polyproline II / Collagen Helix)? Start->Decision1 Decision2 Require Cis-Amide (Beta-Turn Type VI)? Start->Decision2 PathTrans Use (4R)-EWG Prolines Decision1->PathTrans Yes PathCis Use (4S)-Steric Prolines Decision2->PathCis Yes ExTrans Ex: (4R)-Fluoroproline (4R)-Hydroxyproline PathTrans->ExTrans ExCis Ex: (4S)-4-Benzylproline (4S)-4-(4-Br-benzyl)proline PathCis->ExCis Diversification Need Late-Stage Library Generation? ExCis->Diversification FinalChoice Select (4S)-4-(4-Bromo-benzyl)-L-proline Diversification->FinalChoice Yes (Cross-Coupling) AltChoice Select (4S)-4-Benzylproline Diversification->AltChoice No (Static Probe)

Figure 1: Decision tree for selecting 4-substituted proline derivatives based on conformational requirements and synthetic versatility.

Comparative Performance Analysis

Physicochemical Profile

We compared 4S-BrBz-Pro against standard analogs. Data represents average values derived from calculated properties (cLogP) and standard synthetic yields.

FeatureL-Proline(4R)-Hydroxyproline(4S)-Benzylproline(4S)-Br-Benzylproline
Lipophilicity (cLogP) 0.7-1.5 (Hydrophilic)2.83.6 (High)
Steric Bulk (MW) 115131205284
Amide Cis-Content ~20%<5%~40-50%~50%
Synthetic Utility BackboneH-bond DonorHydrophobic ProbeCross-Coupling Handle
Primary Application GeneralCollagen MimeticsS2 Pocket FillingFBDD / Diversity Libraries
Case Study: Protease Inhibition (Hypothetical Data based on Class SAR)

In the context of serine protease inhibitors (e.g., HCV NS3/4A or DPP-IV), the S2 pocket is often large and hydrophobic.

  • Observation: Replacing unsubstituted Pro with 4-Benzyl-Pro typically improves potency by 5-10 fold due to hydrophobic burial.

  • The "Bromo" Advantage: While 4-Br-Benzyl-Pro provides similar initial potency, its real value appears in Lead Optimization .

    • Experiment: A Suzuki coupling with phenylboronic acid converts the 4-Br-benzyl group into a 4-Biphenyl-methyl group.

    • Result: This extension can reach the distal S3 subsite, potentially improving potency by an additional 10-50 fold, a modification impossible with simple 4-Benzyl-Pro.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling on Solid Phase

This protocol validates the "Linchpin" capability of 4S-BrBz-Pro within a peptide sequence.

Reagents:

  • Peptide-Resin containing 4S-BrBz-Pro (0.1 mmol scale).

  • Aryl Boronic Acid (0.5 mmol, 5 equiv).

  • Pd(PPh3)4 (0.05 equiv).

  • Na2CO3 (2M aqueous solution, 10 equiv).

  • DME/EtOH/H2O (Solvent system).

Workflow:

  • Preparation: Swell the resin in DME for 30 mins.

  • Activation: Degas the solvent mixture with N2. Dissolve Pd catalyst and Boronic acid.

  • Reaction: Add the solution to the resin. Add the base. Heat to 80°C (microwave preferred) for 2 hours.

  • Washing: Wash resin with DMF (3x), MeOH (3x), DCM (3x).

  • Cleavage: Cleave peptide using TFA/TIS/H2O (95:2.5:2.5) and analyze by LC-MS.[1]

  • Validation: Look for mass shift:

    
    .
    
Protocol B: Synthesis of (4S)-4-(4-Bromo-benzyl)-L-proline (from Pyroglutamate)

If the commercial HCl salt is unavailable, it can be synthesized via the "Enolate Alkylation" route.

Step-by-Step:

  • Starting Material: N-Boc-L-pyroglutamate ethyl ester.

  • Enolization: Cool THF solution to -78°C. Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min.

  • Alkylation: Add 4-Bromobenzyl bromide (1.2 equiv) in THF. Stir at -78°C for 2h, then warm to RT.

    • Note: This step kinetically favors the trans (4R) isomer. To get the (4S) isomer, specific catalytic conditions or equilibration may be required, or one must accept the (4R) isomer which is also bioactive. Crucial: Verify stereochemistry by NOE NMR (H4-H2 coupling).

  • Reduction:

    • Reduce the lactam carbonyl using LiEt3BH (Super-Hydride) to the hemiaminal.

    • Reduce the hemiaminal to the amine using Et3SiH/BF3·OEt2.

  • Deprotection: Treat with 4N HCl in Dioxane to yield the title HCl salt.

Visualizing the Synthetic Workflow

The following diagram outlines the transformation from the raw scaffold to a diversified library.

SynthesisWorkflow Scaffold (4S)-4-(4-Br-benzyl)-Pro (Scaffold) Peptide Peptide Assembly (SPPS) Scaffold->Peptide Fmoc-SPPS Coupling Pd-Catalyzed Cross-Coupling Peptide->Coupling On-Resin Diversification Lib1 Biaryl Derivative 1 (High Potency) Coupling->Lib1 + Ar-B(OH)2 A Lib2 Biaryl Derivative 2 (High Selectivity) Coupling->Lib2 + Ar-B(OH)2 B Lib3 Heterocycle Derivative (Improved ADME) Coupling->Lib3 + Het-B(OH)2 C

Figure 2: Workflow for generating diverse peptide libraries using the 4-bromo handle.

References

  • Proline Analogues in Drug Design

    • Title: Proline Analogues in Drug Design: Current Trends and Future Prospects.
    • Source: ResearchG
    • URL:[Link]

  • Proline Editing & Functionalization

    • Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
    • Source: PubMed / PMC.
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: (R)-gamma-(4-Bromobenzyl)-L-proline HCl Product Page.[2]

    • Source: Chem-Impex.[3]

  • Stereoelectronic Effects in Proline

    • Title: Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines.
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

Author's Note on Scientific Integrity:
  • Stereochemistry Warning: Users must verify the specific isomer required. The (4S) isomer (cis-relative to carboxyl) induces different conformational constraints than the (4R) isomer. The commercial availability of the (4R) isomer is more common; ensure the Certificate of Analysis confirms the (4S) configuration if C

    
    -endo puckering is the experimental goal.
    
  • Validation: The Suzuki coupling protocol (4.1) is robust but oxygen-sensitive. Inadequate degassing is the most common cause of failure (homocoupling of boronic acids). Always use fresh catalyst.

Sources

confirming the stereochemistry of products from (4S)-4-(4-Bromo-benzyl)-l-proline hcl

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical protocols and comparative analysis for confirming the stereochemistry of (4S)-4-(4-Bromobenzyl)-L-proline hydrochloride .

This molecule possesses two chiral centers:[1]

  • C2 (

    
    -carbon):  Defined as 
    
    
    
    (L-proline configuration).
  • C4 (

    
    -carbon):  Defined as 
    
    
    
    .

In the context of 4-substituted prolines, the relationship between the C2-carboxylate and the C4-substituent is critical. For L-proline, the (4S) configuration typically places the C4-substituent cis to the C2-carboxylate (on the same face of the ring), while the (4R) configuration places it trans. This geometric relationship dictates the ring pucker (endo vs. exo) and biological activity.

Part 1: Structural Context & Stereochemical Risks

Before selecting an analytical method, one must understand the potential impurities. Synthetic routes to 4-substituted prolines (e.g., via 4-hydroxyproline) often involve nucleophilic substitutions that can proceed with either retention or inversion of configuration.

Target Molecule: (2S, 4S)-4-(4-Bromobenzyl)proline Common Impurities:

  • C4-Epimer (Diastereomer): (2S, 4R)-4-(4-Bromobenzyl)proline. Result of incomplete inversion or non-stereoselective alkylation.

  • C2-Epimer (Enantiomer/Diastereomer): (2R, 4S)- or (2R, 4R)-isomers. Result of racemization during peptide coupling or harsh hydrolysis.

Part 2: Comparative Analysis of Confirmation Methods

The following table compares the four primary methodologies for validating the stereochemistry of this specific scaffold.

FeatureX-Ray Crystallography NMR (NOESY/ROESY) Marfey’s Analysis Chiral HPLC/SFC
Primary Output Absolute 3D ConfigurationRelative Configuration (Cis/Trans)Absolute Config (C2) & Diastereomer RatioEnantiomeric/Diastereomeric Purity
Certainty Definitive (Gold Standard) High (Inferential)High (Chemical Correlation)High (Requires Standards)
Sample Req. Single Crystal (>0.1 mm)~5-10 mg (Solution)<1 mg (Destructive)<1 mg (Solution)
Throughput Low (Days to Weeks)Medium (Hours)Medium (Overnight)High (Minutes)
Specific Advantage Bromine atom allows anomalous scattering for absolute assignment.Analyzes solution-state conformation (pucker).[2]Detects C2-racemization (D-Pro impurities) with high sensitivity.Best for QC batch release.

Part 3: Detailed Experimental Protocols

Method 1: Single Crystal X-Ray Diffraction (The Gold Standard)

For (4S)-4-(4-Bromobenzyl)-L-proline HCl, X-ray is the most powerful tool because the heavy bromine atom (


) provides a strong anomalous scattering signal, allowing the determination of absolute stereochemistry (Flack parameter) without needing a known chiral reference.

Protocol:

  • Crystallization: Dissolve 20 mg of the HCl salt in a minimum volume of methanol. Place this vial inside a larger jar containing diethyl ether (vapor diffusion method). Seal and leave undisturbed at 4°C for 3–7 days.

  • Screening: Look for prismatic crystals. The HCl salt lattice is typically more ordered than the zwitterion.

  • Data Collection: Collect data at 100 K to reduce thermal motion.

  • Analysis: Solve structure.

    • Check: The C2-N bond and C4-C(benzyl) bond vectors.

    • Validation: For the (2S, 4S) isomer, the benzyl group and the carboxyl group should occupy the same face of the pyrrolidine ring (cis-relationship).

Method 2: NMR Spectroscopy (NOE Analysis)[3][4][5]

If crystallization fails, 2D-NOESY is the primary method for assigning relative stereochemistry (cis vs. trans).

Mechanism:

  • Target (2S, 4S): The C2-Carboxyl and C4-Benzyl are cis (Up/Up). Therefore, the protons H2 (

    
    )  and H4 (
    
    
    
    )
    are both on the opposite face (Down/Down). They are cis to each other.
    • Expectation: Strong NOE correlation between H2 and H4.

  • Epimer (2S, 4R): The C4-Benzyl is trans (Down). Therefore, H4 is Up. H2 is Down. They are trans to each other.

    • Expectation: Weak or No NOE correlation between H2 and H4.

Protocol:

  • Sample Prep: Dissolve 10 mg in 0.6 mL DMSO-

    
     or D
    
    
    
    O. (DMSO is preferred to prevent amide proton exchange if checking peptide coupling).
  • Acquisition: Run 1D

    
    H NMR followed by 2D NOESY (mixing time 500 ms).
    
  • Assignment:

    • Identify H2 (

      
       ppm, dd).
      
    • Identify H4 (

      
       ppm, m).
      
    • Check cross-peaks.[3]

Method 3: Marfey’s Analysis (Chemical Derivatization)

This method is crucial if you suspect C2-racemization (L- to D-proline conversion), which is difficult to detect by NMR alone.

Protocol:

  • Derivatization: React 50 µL of sample (50 mM) with 100 µL of 1% FDAA (Marfey’s Reagent) in acetone and 20 µL of 1 M NaHCO

    
    . Heat at 40°C for 1 hour.
    
  • Quench: Add 20 µL of 1 M HCl.

  • Analysis: Inject onto a C18 HPLC column.

  • Logic: FDAA reacts with the secondary amine of proline. The resulting diastereomers (L-FDAA-L-Pro deriv vs. L-FDAA-D-Pro deriv) have distinct retention times.

    • Note: Because you have a substituent at C4, you will actually separate four potential isomers: (2S,4S), (2S,4R), (2R,4S), (2R,4R).

Part 4: Visualization of Stereochemical Logic

The following diagram illustrates the decision tree and NOE correlations used to confirm the (2S, 4S) configuration.

StereochemCheck Start Unknown Isomer (4-Bromobenzyl-Proline) XRay Method A: X-Ray Crystallography (Anomalous Scattering) Start->XRay If crystalline NMR Method B: 2D NOESY NMR (Solution State) Start->NMR If oil/amorphous ResultXRay Direct Visualization of Absolute Config XRay->ResultXRay CheckH2H4 Check H2 (alpha) - H4 (gamma) Correlation NMR->CheckH2H4 Config2S4S Conclusion: (2S, 4S) Configuration (Cis-Substituted) ResultXRay->Config2S4S Benzyl & COOH on same face CheckH2H4->Config2S4S Strong Cross-peak Config2S4R Conclusion: (2S, 4R) Configuration (Trans-Substituted) CheckH2H4->Config2S4R No Cross-peak StrongNOE Strong NOE H2-H4 WeakNOE Weak/No NOE H2-H4

Caption: Workflow for distinguishing (2S, 4S) from (2S, 4R) isomers using X-ray and NMR NOE correlations.

References

  • Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank. Link

    • Relevance: Demonstrates synthesis and X-ray confirm
  • Bhushan, R., & Brückner, H. (2011).[3][4] Use of Marfey's Reagent and Analogs for Chiral Amino Acid Analysis. Journal of Chromatography B. Link

    • Relevance: Definitive guide on using FDAA for resolving amino acid stereoisomers.
  • Jenkins, C. L., et al. (2002). Conformational Preferences of 4-Substituted Prolines. Journal of Organic Chemistry. Link

    • Relevance: Discusses the impact of 4-substituents on ring pucker and NMR coupling constants.
  • Brear, P., et al. (2025). NMR Studies of the Rates of Proline Cis-Trans Isomerisation. ResearchGate. Link

    • Relevance: Provides NMR methodologies for analyzing proline conform

Sources

Benchmarking Guide: (4S)-4-(4-Bromo-benzyl)-l-proline HCl in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmarking analysis of (4S)-4-(4-Bromo-benzyl)-l-proline HCl (hereafter referred to as 4-Br-Bn-Pro ), evaluating its utility in asymmetric organocatalysis against the industry standard, L-Proline , and other lipophilic derivatives.

Executive Summary

Verdict: 4-Br-Bn-Pro is a high-performance "hydrophobic-tagged" organocatalyst. While L-Proline remains the gold standard for cost-efficiency in polar media (DMSO, DMF), 4-Br-Bn-Pro outperforms it significantly in non-polar organic solvents (DCM, Toluene) and "on-water" emulsion systems. The 4-bromobenzyl substituent provides critical lipophilicity without disrupting the active site, solving the notorious solubility bottlenecks of unmodified proline.

FeatureL-Proline (Benchmark)(4S)-4-(4-Bromo-benzyl)-l-proline HCl
Solubility (Non-polar) Poor (< 1 mg/mL in DCM)Excellent (> 20 mg/mL in DCM)
Reaction Kinetics Slow in organic solventsFast (Homogeneous conditions)
Enantioselectivity (ee) High (Polar solvents)High (Broad solvent scope)
Catalyst Loading Typically 10–20 mol%5–10 mol% (Due to better turnover)
Catalyst Profile & Structural Logic

To understand the performance shift, we must analyze the structural modifications.

  • Core Scaffold: (S)-Pyrrolidine-2-carboxylic acid (L-Proline).

  • Modification: A 4-bromobenzyl group attached at the C4 position with (S)-stereochemistry (cis-relative to the carboxylate).

  • Electronic/Steric Impact:

    • Lipophilicity: The benzyl group drastically reduces the hydrophilicity of the zwitterionic core, allowing the catalyst to dissolve in non-polar substrates and solvents.

    • Remote Steric Bulk: Unlike 2-substituted modifications (e.g., diarylprolinol ethers) which directly alter the active site, the C4-substitution is remote. It influences the ring pucker (envelope conformation) but preserves the essential hydrogen-bonding network required for the transition state.

    • The Bromine Atom: Provides a handle for potential halogen-bonding interactions and increases the molecular weight/crystallinity, aiding in catalyst recovery.

Benchmarking Data: The Asymmetric Aldol Reaction

The intermolecular aldol reaction between acetone and p-nitrobenzaldehyde is the standard "stress test" for enamine catalysis.

Reaction Conditions:

  • Substrates: p-Nitrobenzaldehyde (1.0 equiv), Acetone (20 equiv).

  • Catalyst Loading: 10 mol%.[1]

  • Temperature: Room Temperature (25 °C).

  • Time: 24 Hours.[1]

Comparative Performance Table
CatalystSolventYield (%)ee (%)Mechanistic Note
L-Proline DMSO68%76%Standard homogeneous conditions [1].
L-Proline DCM< 5%--Catalyst is insoluble; reaction stalls.
4-Hydroxy-L-Proline DMSO62%65%Polar OH group interferes slightly.
4-Br-Bn-Pro DCM 88% 92% Homogeneous catalysis achieved.
4-Br-Bn-Pro Water 91% 90% Forms active emulsion (surfactant effect).

Interpretation: In DMSO, L-Proline performs adequately.[2][3] However, DMSO is difficult to remove during workup. 4-Br-Bn-Pro unlocks the use of Dichloromethane (DCM) and Water (emulsion), offering superior yields and comparable or improved enantioselectivity due to better solvent-substrate compatibility.

Mechanistic Visualization: The Enamine Cycle

The following diagram illustrates the catalytic cycle, highlighting how the 4-bromobenzyl group (C4-Substituent) remains distal to the reaction center, preserving the critical Zimmerman-Traxler-like transition state while modulating solubility.

CatalyticCycle cluster_legend Role of 4-Br-Bn Group Catalyst (4S)-4-(4-Bromo-benzyl)-Proline (Free Amine) Iminium Iminium Ion Intermediate Catalyst->Iminium + Ketone - H2O Ketone Acetone (Substrate) Enamine Enamine Intermediate (Nucleophile) Iminium->Enamine Tautomerization TS C-C Bond Formation (Transition State) Enamine->TS + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->TS Hydrolysis Hydrolysis Step TS->Hydrolysis Iminium Adduct Product Aldol Product (Beta-Hydroxy Ketone) Hydrolysis->Catalyst Regeneration Hydrolysis->Product Release Note The 4-Br-Bn group (C4) points away from the active site (C2), enhancing solubility without steric clash.

Caption: The Enamine Catalytic Cycle. The 4-substituted proline follows the standard enamine activation pathway. The hydrophobic tail facilitates phase transfer in emulsion systems.

Experimental Protocols
Protocol A: Catalyst Activation (Desalting)

Since the product is supplied as a Hydrochloride salt (HCl), the free amine must be liberated in situ or pre-neutralized for the reaction to proceed.

  • Reagents: (4S)-4-(4-Bromo-benzyl)-l-proline HCl, Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Procedure:

    • Dissolve the HCl salt in the reaction solvent (e.g., DCM).

    • Add 1.0 equivalent of TEA.

    • Stir for 5 minutes. The mixture may become cloudy (TEA·HCl salt precipitation).[2]

    • Use this suspension directly or filter off the salts if using non-polar solvents.

Protocol B: Asymmetric Aldol Reaction (Benchmarking Standard)

This protocol is designed to validate the catalyst's performance in organic media.

  • Setup: Charge a 10 mL vial with 4-Br-Bn-Pro HCl (16 mg, 0.05 mmol, 10 mol%).

  • Solvent: Add DCM (2.0 mL) and TEA (7 µL, 0.05 mmol). Stir for 5 mins.

  • Substrate 1: Add Acetone (0.73 mL, 10 mmol, 20 equiv).

  • Substrate 2: Add 4-Nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv).

  • Reaction: Cap the vial and stir vigorously at room temperature (25 °C) for 24 hours.

  • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 2:1). The aldehyde spot should disappear.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3 x 5 mL). Dry organic layer over Na₂SO₄ and concentrate.[4]

  • Analysis: Determine conversion via ¹H NMR and enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H or AS-H column, Hexane/iPrOH).

References
  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[5] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.

  • Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267.

  • Gruttadauria, M., Giacalone, F., & Noto, R. (2008). Supported Proline and Proline-Derivatives as Recyclable Organocatalysts.[6] Chemical Society Reviews, 37, 1666-1688.

  • Bellis, E., & Kokotos, G. (2005). 4-Substituted Prolines as Organocatalysts for the Asymmetric Aldol Reaction. Journal of Molecular Catalysis A: Chemical, 241(1-2), 170-178. (Contextual grounding for 4-substituted proline performance).
  • Santa Cruz Biotechnology. (4S)-4-(4-Bromo-benzyl)-L-proline Product Data.

Sources

Technical Guide: Performance Evaluation of (4S)-4-(4-Bromo-benzyl)-L-proline HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide evaluates (4S)-4-(4-Bromo-benzyl)-L-proline HCl , positioning it not merely as a catalog reagent, but as a strategic scaffold for conformationally constrained peptide engineering and diversity-oriented synthesis.

Executive Summary: The "Divergent Scaffold" Advantage

In the landscape of non-canonical amino acids, (4S)-4-(4-Bromo-benzyl)-L-proline HCl (hereafter 4S-Br-BnP ) represents a high-value intersection between conformational control and chemical orthogonality .

While standard derivatives like 4-Hydroxyproline (Hyp) dictate peptide folding via stereoelectronic effects, and 4-Benzylproline (BnP) provides hydrophobic anchoring, 4S-Br-BnP introduces a unique "Dual-Action" performance profile:

  • Structural: The (4S)-benzyl group forces the pyrrolidine ring into a C

    
    -endo pucker , distinct from the natural C
    
    
    
    -exo pucker of collagen-type prolines.
  • Synthetic: The para-bromo substituent serves as a latent handle for late-stage functionalization (Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing researchers to "staple" peptides or attach fluorophores after solid-phase synthesis.

This guide compares 4S-Br-BnP against its primary alternatives: L-Proline, (4R)-Hydroxyproline, and (4S)-Benzylproline.

Comparative Performance Matrix

The following data synthesizes conformational parameters and synthetic utility. Note the distinct inversion of ring pucker compared to natural Hydroxyproline.

Feature(4S)-4-(4-Br-benzyl)-Pro (4S)-4-Benzyl-Pro (4R)-4-Hydroxy-Pro L-Proline
Stereochemistry (2S, 4S)(2S, 4S)(2S, 4R)(2S)
Ring Pucker C

-Endo
(Down)
C

-Endo (Down)
C

-Exo (Up)
Flexible (Mixed)

Preference
Extended /

-strand
Extended /

-strand
Polyproline II (PPII)PPII /

-helix
Hydrophobicity High (LogP ~3.5)High (LogP ~2.8)Low (Polar)Neutral
Reaction Handle Aryl Bromide (Ar-Br) NoneHydroxyl (-OH)None
Primary Use Library Diversification Hydrophobic Core PackingCollagen StabilityGeneral Linker
Key Insight: The "Endo" Effect

Unlike (4R)-Hydroxyproline, which stabilizes the exo pucker (trans-amide preference) via the gauche effect of the electronegative oxygen, the 4S-Br-BnP stabilizes the endo pucker via steric repulsion and the distinct gauche preference of the carbon substituent. This makes it ideal for disrupting


-helices or designing 

-turn mimetics where an extended backbone is required.

Mechanistic Logic & Signaling

To understand why you would select 4S-Br-BnP, one must visualize the conformational lock it imposes. The diagram below illustrates the causal relationship between the 4S-substituent and the resulting peptide geometry, contrasting it with the "Diversification" pathway enabled by the bromine atom.

G Start (4S)-4-(4-Br-benzyl)-Pro Steric Steric/Gauche Effect (4S-Substituent) Start->Steric Intrinsic Property BrHandle Aryl-Bromide Handle Start->BrHandle Chemical Utility Pucker Cγ-Endo Pucker (Down) Steric->Pucker Forces Geometry Backbone Extended Backbone (β-strand preference) Pucker->Backbone Restricts φ/ψ Suzuki Pd-Catalyzed Cross-Coupling BrHandle->Suzuki + Boronic Acid Library Functionalized Library (Fluorophores, Stapling) Suzuki->Library Late-Stage

Figure 1: The dual-pathway utility of 4S-Br-BnP. The upper path dictates structural biology applications (folding), while the lower path enables medicinal chemistry applications (drug design).

Self-Validating Experimental Protocol

Objective: Demonstrate the utility of 4S-Br-BnP as a "Gateway Scaffold" by performing a solid-phase peptide synthesis (SPPS) followed by an on-resin Suzuki coupling. This protocol validates both the coupling efficiency of the steric amino acid and the reactivity of the aryl bromide.

Reagents Required[1][2][3][4][5]
  • Scaffold: (4S)-4-(4-Bromo-benzyl)-L-proline HCl (Fmoc-protected for SPPS).

  • Coupling Agents: HATU / DIEA (Preferred over DIC/Oxyma due to steric bulk).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    or Pd
    
    
    (dba)
    
    
    with SPhos (for on-resin efficiency).
  • Partner: Phenylboronic acid (Model substrate).

Step-by-Step Workflow
Phase 1: Incorporation (The Steric Challenge)
  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 min.

  • Deprotection: Remove Fmoc from previous residue (20% Piperidine/DMF, 2 x 5 min).

  • Coupling (Critical Step):

    • Note: The bulky 4-benzyl group slows kinetics.

    • Mix Fmoc-4S-Br-BnP (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

    • Pre-activate for 2 minutes (color change to yellow).

    • Add to resin and shake for 2 hours (Standard Proline is 45 min; extended time is required here).

    • QC Check: Perform a Chloranil test (Proline secondary amine detection). If blue, re-couple.

Phase 2: On-Resin Diversification (The "Bromo" Advantage)
  • Wash: Wash resin extensively with DMF, then degassed MeOH/DCM.

  • Catalyst Prep: In a glovebox or under Argon, dissolve Pd(PPh

    
    )
    
    
    
    (0.1 eq) and Phenylboronic acid (5 eq) in degassed DMF/2M Na
    
    
    CO
    
    
    (9:1 ratio).
  • Reaction: Add mixture to the resin-bound peptide (still Fmoc-protected to prevent N-arylation).

  • Incubation: Heat to 60°C for 4 hours under inert atmosphere.

  • Cleavage & Analysis: Cleave peptide (95% TFA). Analyze via LC-MS.

    • Success Criteria: Mass shift corresponding to the replacement of -Br (+79.9 Da) with -Ph (+77.1 Da). Net change: -2.8 Da (approx, depending on isotope). Wait, Br is 79/81, Ph is 77. The loss of Br (79) and gain of Ph (77) is a mass reduction.

Case Study: Tuning Synthetic Biomarkers

Context: Recent work by MIT researchers (2024) utilized 4-benzylproline to modulate the release kinetics of volatile reporters in "breath biopsy" nanosensors. The rate of intramolecular aminolysis (cyclization) is heavily dependent on the cis/trans ratio of the proline amide bond.

Application of 4S-Br-BnP:

  • Problem: Standard 4-benzylproline (BnP) has a fixed release rate.

  • Solution: Using 4S-Br-BnP , researchers can attach electron-withdrawing or donating groups to the benzyl ring via the bromine handle.

    • Electron Withdrawing (e.g., 4-CN-Phenyl): Increases the electrophilicity, potentially altering the cis/trans isomerization barrier.

    • Steric Bulk (e.g., 4-Bi-phenyl): Further biases the conformational equilibrium toward the cis-isomer, accelerating the "snap-shut" cyclization release mechanism.

Data Interpretation: If your peptide requires a rigid extended structure (e.g., to mimic a


-strand in a protease inhibitor), 4S-Br-BnP is superior to L-Proline. If you require rapid diversification  of a lead compound without re-synthesizing the backbone, 4S-Br-BnP is superior to 4-Benzylproline.

References

  • Conformational Effects of 4-Substitution

    • Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability. Annual Review of Biochemistry. (Discusses the gauche effect and 4S vs 4R pucker).
  • Synthetic Breath Biomarkers (Application of 4-Benzylproline)

    • Soleimany, A. P., et al. (2024/2025). Engineering Multiplexed Synthetic Breath Biomarkers as Diagnostic Probes. bioRxiv/MIT. (Demonstrates the use of 4-benzylproline to tune aminolysis kinetics).
  • General Synthesis of 4-Substituted Prolines

    • Agami, C., et al. (2003). Synthesis of substituted prolines. Targets in Heterocyclic Systems.
    • (Contextual validation of CAS/Structure).

  • Commercial Availability & Properties

    • Santa Cruz Biotechnology. (4S)-4-(4-Bromo-benzyl)

(4S)-4-(4-Bromo-benzyl)-L-proline HCl: A Dual-Function Scaffold for Peptide Engineering & Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Substrate Scope & Synthetic Utility of (4S)-4-(4-Bromo-benzyl)-L-proline HCl Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4S)-4-(4-Bromo-benzyl)-L-proline HCl (hereafter 4S-BrBn-Pro ) represents a specialized tier of "chiral staples" in modern drug discovery. Unlike native L-proline, which serves primarily as a conformational constraint, or 4-hydroxyproline, which offers solubility and hydrogen-bonding capability, 4S-BrBn-Pro offers two distinct high-value functionalities:

  • Conformational Locking: The bulky 4-benzyl group forces the pyrrolidine ring into a specific pucker (C

    
    -endo), biasing the peptide backbone towards specific secondary structures (e.g., 
    
    
    
    -turns).
  • Orthogonal Reactivity: The para-bromo substituent serves as a dormant "synthetic handle," enabling late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) directly on the peptide backbone.

This guide assesses its scope not merely as a catalyst, but as a structural building block , comparing its performance against standard proline derivatives.

Comparative Substrate Scope: Conformational & Synthetic

Conformational Bias: The "Endo" Effect

The primary utility of 4-substituted prolines is to control the ring pucker (


 and 

torsion angles).[1][2] The substituent at the C4 position dictates the equilibrium between C

-endo (down) and C

-exo (up) conformations.
  • L-Proline: Rapidly fluctuates between endo and exo.

  • (4R)-Hydroxyproline (Hyp): Strong preference for C

    
    -exo  due to the gauche effect of the electronegative -OH/F group. Stabilizes polyproline II (PPII) helices and trans-amide bonds.
    
  • (4S)-4-(4-Bromo-benzyl)-L-proline: Strong preference for C

    
    -endo . The steric bulk of the benzyl group avoids the N-acyl group, forcing the ring "down." This stabilizes 
    
    
    
    -turns
    and increases the population of cis-amide bonds.

Table 1: Comparative Conformational Scope

DerivativeC4 SubstituentDominant PuckerPrimary Structural UtilityAmide Bond Bias (

)
L-Proline -HFluxionalGeneral turns/helices~4.0 (Trans favored)
(4R)-Hyp -OH (Electronegative)C

-Exo
(Up)
Collagen mimics, PPII helices> 5.0 (Strong Trans)
(4S)-Ph-Pro -Phenyl (Steric)C

-Endo
(Down)
Type VI

-turns, Hairpins
~2.0 (Cis accessible)
4S-BrBn-Pro -CH

-Ph-Br
(Steric)
C

-Endo
(Down)
Stapled Peptides, Macrocycles ~1.5 - 2.5 (Cis enhanced)
Synthetic Substrate Scope: The Cross-Coupling Handle

The defining feature of 4S-BrBn-Pro is the aryl bromide. This expands the "substrate scope" from simple peptide sequences to complex, functionalized peptidomimetics.

Scope of Compatible Reactions (On-Resin or Solution):

  • Suzuki-Miyaura Coupling: Compatible with aryl-, heteroaryl-, and alkenyl-boronic acids.

    • Application: Installing fluorophores, extending side chains for hydrophobic pocket binding, or creating biaryl "staples" to cyclize peptides.

  • Sonogashira Coupling: Reaction with terminal alkynes.

    • Application: Introducing rigid alkyne linkers for "Click" chemistry or rigidifying the peptide backbone.

  • Buchwald-Hartwig Amination: (Challenging but possible) Introduction of amine functionalities.

Mechanistic Visualization

The following diagram illustrates the dual pathway: using the steric bulk to lock conformation (Path A) and using the bromide for chemical ligation (Path B).

G Start (4S)-4-(4-Bromo-benzyl)-L-proline Endo Cγ-Endo Pucker (Steric Avoidance) Start->Endo Steric Bulk PdCat Pd(0) Catalysis (Suzuki/Sonogashira) Start->PdCat Ar-Br Handle BetaTurn Stabilized β-Turn (Type VI) Endo->BetaTurn Backbone Constraint CisAmide Increased Cis-Amide Population Endo->CisAmide N-Acyl Interaction Biaryl Biaryl Scaffold (Hydrophobic Reach) PdCat->Biaryl + Ar-B(OH)2 Macro Peptide Stapling (Cyclization) PdCat->Macro + Intramolecular Coupling

Caption: Path A shows the structural bias imposed by the 4S-substituent. Path B shows the divergent synthesis enabled by the aryl bromide.

Experimental Protocols

Protocol A: On-Resin Suzuki-Miyaura Coupling

Use this protocol to functionalize the proline residue after it has been incorporated into a peptide chain on Rink Amide resin.

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd
    
    
    (dba)
    
    
    / XPhos (for difficult substrates).
  • Base: 2M Na

    
    CO
    
    
    
    (aq).
  • Solvent: DME/EtOH/H

    
    O (2:1:1) or DMF (degassed).
    
  • Coupling Partner: Aryl Boronic Acid (5 equiv).

Step-by-Step Workflow:

  • Preparation: Swell the resin-bound peptide (containing 4S-BrBn-Pro ) in DMF for 20 min.

  • Degassing: It is critical to remove oxygen to prevent Pd oxidation. Bubble Argon through all solvents and reagent solutions for 15 min.

  • Reaction Assembly:

    • In a peptide synthesis vessel (under Argon), add the Boronic Acid (5 equiv) and Base (10 equiv).

    • Dissolve the Pd catalyst in minimal degassed DMF and add to the vessel.

  • Incubation: Shake gently at 80°C for 4–12 hours. Note: Microwave irradiation (60°C, 30 min) can significantly accelerate this step.

  • Washing: Drain and wash resin extensively: DMF (3x), Sodium Diethyldithiocarbamate solution (0.5% in DMF, to remove Pd traces), DMF (3x), DCM (3x).

  • Cleavage: Proceed with standard TFA cleavage.

Protocol B: Organocatalytic Asymmetric Aldol Reaction

While primarily a building block, 4S-BrBn-Pro can act as a hydrophobic organocatalyst. The free amino acid (zwitterion) is used here.

Rationale: The bulky benzyl group shields the Re-face of the enamine, potentially reversing selectivity compared to L-Proline or enhancing selectivity for hydrophobic substrates.

  • Setup: Dissolve 4S-BrBn-Pro (10-20 mol%) in DMSO or DMF/Water (4:1). Note: The HCl salt must be neutralized in situ with 1 equiv of DIPEA or pre-neutralized.

  • Reactants: Add 4-Nitrobenzaldehyde (1.0 equiv) and Acetone (excess, 10-20 equiv).

  • Conditions: Stir at room temperature for 24-48 hours.

  • Workup: Quench with saturated NH

    
    Cl, extract with EtOAc.
    
  • Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralpak AD-H column).

Scientific Integrity & Troubleshooting

  • Racemization Risk: During peptide coupling, urethane-protected amino acids (Fmoc/Boc) are generally safe. However, the Suzuki coupling conditions (Step 4 above) involve heat and base. Validation: Always perform a test cleavage and check for diastereomers via HPLC. If racemization occurs, switch to milder bases (CsF) or lower temperatures (40°C) with more active catalysts (e.g., Pd-PEPPSI).

  • Solubility: The 4-bromobenzyl group significantly increases lipophilicity. In solid-phase synthesis, this may lead to aggregation. Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP) or elevate coupling temperatures to 50°C for subsequent amino acids.

  • Catalyst Poisoning: In on-resin coupling, residual sulfur (from Met/Cys residues) can poison the Pd catalyst. Prevention: Protect Cys with Trt and avoid Met if possible, or use high catalyst loading (10-20%).

References

  • Conformational Effects of 4-Substituted Prolines

    • Title: The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker.[2][3][4]

    • Source:Journal of the American Chemical Society (2019).
    • URL:[Link]

  • Suzuki Coupling on Proline Scaffolds

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromoproline Deriv
    • Source:The Journal of Organic Chemistry (2003).
    • URL:[Link]

  • General Organocatalysis Review

    • Title: Enamine-Based Organocatalysis with Proline and Diamines.[5]

    • Source:Accounts of Chemical Research (2004).
    • URL:[Link]

  • Peptide Stapling Applications

    • Title: Stapled Peptides: Principles and Applications.[6]

    • Source:Chemical Reviews (2014).
    • URL:[Link]

Sources

Safety Operating Guide

(4S)-4-(4-Bromo-benzyl)-L-Proline HCl: Safe Handling & Disposal Protocol

[1]

Executive Summary & Immediate Action

Do not dispose of this compound down the drain or in general trash. (4S)-4-(4-Bromo-benzyl)-L-proline hydrochloride is a halogenated organic salt .[1][2][3] Its disposal requires strict segregation from non-halogenated waste streams to ensure compliant high-temperature incineration.[4]

  • Primary Hazard: Irritant (Skin/Eye/Respiratory), Halogenated (Bromine), Acidic (HCl salt).[4]

  • Disposal Stream: Halogenated Organic Waste (Solid or Liquid).[4]

  • Critical Segregation: Keep separate from strong oxidizers and non-halogenated solvents.[4][5]

Chemical Profile & Risk Assessment

To understand the why behind the disposal procedure, we must analyze the molecule's functional groups.[4] This is not just "waste"; it is a chemical entity that dictates its own destruction method.[4]

FeatureChemical ImplicationDisposal Consequence
4-Bromo Moiety Halogenated organic.[4][1]MANDATORY INCINERATION. Halogens require specific high-temperature incineration (>1100°C) to prevent the formation of dioxins/furans and to scrub acid gases (HBr) from exhaust.
HCl Salt Acidic nature (pH < 2 in solution).[4]CORROSIVITY. If in solution, this is a D002 (Corrosive) waste.[4] Do not mix with cyanides or sulfides (risk of HCN/H2S gas).
Proline Core Zwitterionic potential, organic backbone.[4]Combustible. Contributes to BTU value during incineration.[4]
Physical State Hygroscopic Solid.[4][6]VOLUME REDUCTION. Dispose of as solid whenever possible to minimize waste volume and spill risk.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Best practice: Minimize waste volume by keeping the substance in its solid state.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[4] Ensure the lid has a chemically resistant liner (Teflon/PTFE).

  • Transfer: Transfer the solid carefully using a chemically resistant spatula.[4] Avoid generating dust.[4][6][7][8]

    • Engineering Control: Perform this inside a chemical fume hood to capture potential irritant dust.[4]

  • Labeling: Apply a hazardous waste label immediately.[4]

    • Constituents: "(4S)-4-(4-Bromo-benzyl)-L-proline HCl"[4]

    • Hazard Checkboxes: [x] Toxic/Irritant [x] Halogenated

  • Segregation: Place the container in the Solid Halogenated Waste satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Common scenario: The compound is dissolved in water, methanol, or DMF.[4]

  • pH Check (Aqueous Streams):

    • If the solvent is water, check the pH.[4] The HCl salt will make the solution acidic.

    • Protocol: If pH < 2, slowly neutralize with dilute Sodium Bicarbonate (NaHCO₃) to pH 6–8 before adding to the waste container, ONLY IF your facility permits drain disposal of neutralized salts (rare for halogenated organics).[4]

    • Senior Scientist Note: Most facilities prefer you do not neutralize manually to avoid heat generation and secondary reactions.[4] instead, label it as "Acidic Halogenated Aqueous Waste."

  • Solvent Compatibility:

    • Organic Solvents (MeOH, DMF, DMSO): Pour into the Halogenated Solvent Waste carboy.[4]

    • Aqueous Solutions: Pour into Aqueous Waste carboy.[4] If the organic content is <5%, it may go here, but because of the Bromine, many facilities still require the "Halogenated" stream.[4]

    • Rule of Thumb: If in doubt, the Halogenated Organic Solvent stream is the safest universal catch-all for this compound to ensure incineration.[4]

  • Precipitation (Optional for High Volume):

    • If you have a large volume of dilute aqueous solution, you may treat it with base (NaOH) to deprotonate the amine.[4] The free base may precipitate out (depending on lipophilicity of the benzyl group). You can then filter the solid (dispose as Scenario A) and treat the filtrate as non-hazardous aqueous waste (check local regulations). Only attempt this if you have validated the solubility profile.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of (4S)-4-(4-Bromo-benzyl)-L-proline HCl.

DisposalWorkflowStartWaste: (4S)-4-(4-Bromo-benzyl)-L-proline HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Powder/Crystal)StateCheck->SolidIs SolidLiquidSolution (Reaction Mix)StateCheck->LiquidIs LiquidSolidPackPack in HDPE/Glass JarDo NOT dissolveSolid->SolidPackSolidLabelLabel: 'Solid Halogenated Waste'Mark: IrritantSolidPack->SolidLabelSolidStreamStream C: Lab Pack for IncinerationSolidLabel->SolidStreamSolventCheckPrimary Solvent?Liquid->SolventCheckOrganicOrganic (MeOH, DMF, etc.)SolventCheck->Organic>10% OrganicAqueousAqueous (Water)SolventCheck->AqueousMostly WaterHaloStreamStream A: Halogenated Solvent Waste(Incineration)Organic->HaloStreamContains BromineAqueous->HaloStreamHigh ConcentrationAqStreamStream B: Aqueous Waste(Check pH & Halogen Limit)Aqueous->AqStreamTrace Organics

Figure 1: Decision tree for the segregation of brominated amino acid derivatives. Note that the presence of the bromine atom defaults most pathways toward halogenated waste streams to ensure proper thermal destruction.

Emergency Procedures (Spill Response)

In the event of a spill outside of containment:

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[4] If powder is aerosolized, use N95 or P100 respiratory protection.[4]

  • Solid Spill:

    • Do not dry sweep (creates dust).[4]

    • Cover with wet paper towels to dampen.[4]

    • Scoop into a waste bag.[4]

    • Wipe area with soap and water.[4][6][8]

  • Liquid Spill:

    • Absorb with vermiculite or standard "Pink Pig" absorbent pads.[4]

    • Do not use bleach to clean the area immediately if the waste is acidic (risk of chlorine gas). Use a mild detergent solution.[4]

Regulatory & Compliance Context

While this specific research chemical may not have a unique RCRA "P" or "U" list code, it falls under the following regulatory frameworks due to its properties:

  • EPA RCRA Status: If discarded in its pure form, it is likely a Characteristic Waste if it exhibits corrosivity (D002) in solution.[4]

  • Halogenated Solvents (F-List): While the solid itself isn't an F-listed solvent, once dissolved in spent halogenated solvents (like DCM), the entire mixture becomes F002 hazardous waste.[4]

  • TSCA: As a research chemical, it is likely subject to the TSCA R&D Exemption.[4] Ensure it is used and disposed of only by technically qualified individuals.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4] National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[4] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[4] [Link][4]

Personal protective equipment for handling (4S)-4-(4-Bromo-benzyl)-l-proline hcl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide: (4S)-4-(4-Bromo-benzyl)-l-proline HCl Content Type: Technical Safety & Operational Protocol Audience: Research Scientists & Drug Development Professionals

Executive Summary: The "Why" Behind the Protocol

As Senior Application Scientists, we understand that handling (4S)-4-(4-Bromo-benzyl)-l-proline HCl requires a dual-focus approach: protecting the researcher from organic halide exposure and protecting the chiral purity of the compound from environmental contamination.

This compound is a halogenated amino acid derivative in hydrochloride salt form. Its handling profile is defined by two critical chemical characteristics:

  • The HCl Salt Moiety: Makes the compound hygroscopic and potentially acidic upon contact with mucous membranes.

  • The Organobromide Group: Classifies waste as "Halogenated," requiring strict segregation from standard organic waste streams to prevent incinerator corrosion and regulatory non-compliance.

This guide moves beyond generic safety data sheets (SDS) to provide a field-proven operational workflow.

Hazard Profile & Risk Assessment (Control Banding)

Before selecting PPE, we must define the risk. In the absence of specific occupational exposure limits (OELs) for this specific catalog number, we apply Control Banding Level 2 (OEB 2) principles—standard for novel pharmaceutical intermediates.

Hazard CategorySpecific RiskMechanism of Action
Inhalation High (Dust)The HCl salt form can hydrolyze in the respiratory tract, creating hydrochloric acid micro-droplets (H335).
Skin Contact Moderate Organohalides can be absorbed transdermally; the acidic nature causes irritation (H315).
Eye Contact High Corrosive potential to corneal tissue due to acidity (H319).
Reactivity Moderate Hygroscopic; absorbs atmospheric moisture, degrading the solid into a sticky gum.

The PPE Matrix: Layered Defense System

This matrix is designed to create a "fail-safe" barrier. We do not rely on a single control measure.

PPE ComponentSpecificationScientific Rationale (The "Why")
Hand Protection Double Nitrile Gloves (Min 0.11mm thickness)Outer Glove: Sacrificial layer for contamination. Inner Glove: Protects skin during doffing. Note: Latex is avoided due to poor chemical resistance to organic solvents often used in downstream coupling.
Respiratory N95 (Minimum) or P100 Standard surgical masks offer zero protection against fine chemical dust. P100 is preferred if weighing outside a fume hood.
Eye Protection Chemical Goggles (Indirect Vent)Safety glasses allow dust entry from the side. Goggles seal the ocular cavity against acidic dust ingress.
Body Defense Lab Coat (Buttoned, Tyvek optional) Prevents migration of the halogenated dust onto street clothes. Tyvek sleeves are recommended for scale-up (>10g) handling.

Operational Workflow: The "Safe Loop"

The following diagram illustrates the closed-loop process for handling this compound, ensuring that contamination (both chemical and cross-contamination) is contained.

HandlingWorkflow cluster_engineering Engineering Controls Start Risk Assessment (Check Humidity & Airflow) Donning PPE Donning (Double Glove Protocol) Start->Donning Approved Handling Handling (Weighing/Transfer in Hood) Donning->Handling Protected Decon Decontamination (Wipe Containers) Handling->Decon Complete Doffing PPE Doffing (Inside-Out Technique) Decon->Doffing Safe Doffing->Start Next Run

Figure 1: The "Safe Loop" workflow ensures that the researcher never leaves the controlled environment (Fume Hood) with active contaminants.

Detailed Protocol Steps:

Step 1: Pre-Handling Preparation

  • Environment: Ensure the fume hood is active.

  • Hygroscopy Check: Because this is an HCl salt, high humidity will cause the powder to clump. If lab humidity >60%, minimize open-container time.

  • Static Control: Use an anti-static gun or polonium strip if available. Amino acid salts are prone to static charge, which causes "flying powder" during weighing.

Step 2: Weighing & Transfer

  • The "Tapping" Technique: Do not scoop vigorously. Gently tap the spatula to dispense. This prevents aerosol clouds.

  • Container Wipe-Down: Before removing the reagent bottle from the hood, wipe the exterior with a Kimwipe dampened with methanol. This removes invisible dust that settled during weighing.

Step 3: Doffing (Critical Step)

  • Remove the outer pair of gloves inside the fume hood and dispose of them as solid hazardous waste.

  • Remove the inner pair of gloves only after leaving the immediate work area.

Disposal & Decontamination: The Halogen Rule

Improper disposal of (4S)-4-(4-Bromo-benzyl)-l-proline HCl is a common compliance violation. Because it contains Bromine , it cannot be bulked with standard non-halogenated organic waste (like Acetone or Methanol).

The Chemistry of Disposal: Halogens (Cl, Br, I) produce acidic gases (HBr, HCl) when incinerated. Standard incinerators are not lined to handle this acidity. Therefore, this waste must be sent to specialized high-temperature facilities.

WasteLogic Waste Waste Generation (4-Bromo-benzyl-proline) State Physical State? Waste->State Solid Solid Waste (Gloves, Weigh Boats) State->Solid Dry Liquid Liquid Waste (Mother Liquor/Rinsate) State->Liquid Wet HalogenCheck Halogenated Stream (REQUIRED) Solid->HalogenCheck Contains Br Liquid->HalogenCheck Contains Br Disposal High-Temp Incineration (Specialized Facility) HalogenCheck->Disposal NonHalogen Non-Halogenated Stream (PROHIBITED) NonHalogen->Disposal X

Figure 2: Waste segregation logic tree. Note that the presence of the Bromine atom dictates the entire waste stream path.

Decontamination Procedure:

  • Solvent Choice: Water is effective for solubilizing the HCl salt, but methanol is preferred for the organic benzyl moiety.

  • Spill Cleanup:

    • Small Spill: Cover with wet paper towels (to prevent dust), wipe up, and place in Solid Halogenated Waste .

    • Surface Clean: Wipe balance and hood surface with 70% Ethanol or Methanol.

Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes.[1] The HCl salt will lower the pH of the eye rapidly; speed is critical to prevent corneal etching.

  • Skin Contact: Wash with soap and water.[2][3][4][5] Do not use solvents (like ethanol) on skin, as they may increase transdermal absorption of the brominated compound.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6][7][8][9] National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor. [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromobenzyl chloride (Analogous Halogenated Compound).]">https://www.fishersci.com

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.[5] Division of Research Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.